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  • Product: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
  • CAS: 1187595-85-2

Core Science & Biosynthesis

Foundational

solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with intricate scientific challenges. Among the most fundamental of these is solubility. For active pharmaceutical ingredients (APIs), solubility is a direct determinant of bioavailability and, consequently, therapeutic efficacy.[1][2] However, the importance of this physical property extends deep into the manufacturing process, governing the efficiency of synthesis, purification, and formulation. This is particularly true for key intermediates, such as 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

This compound, bearing the CAS number 1187595-85-2, is a pivotal building block in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3][4][5] As researchers and drug development professionals, a thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone of process optimization, enabling robust reaction kinetics, higher purity yields through controlled crystallization, and the development of scalable manufacturing protocols.

This guide provides an in-depth analysis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, moving from its known physicochemical properties to a comprehensive, field-proven methodology for the precise determination of its solubility. While extensive quantitative solubility data for this specific intermediate is not widely published, this document serves as a complete instructional framework, empowering scientific teams to generate this critical data in-house.

Physicochemical Profile and Structural Insights

A molecule's solubility is intrinsically linked to its structure. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a fascinating molecule featuring a blend of polar and non-polar moieties that dictate its interaction with different solvents. The presence of a highly polar sulfonyl group (SO₂) and a nitrile group (-C≡N) suggests an affinity for polar solvents.[3] Conversely, the ethyl group and the carbon framework of the azetidine ring introduce a degree of non-polar character.

A summary of its key properties is presented below:

PropertyValueSource(s)
Chemical Name 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[6][7]
CAS Number 1187595-85-2[6][7][8]
Molecular Formula C₇H₁₀N₂O₂S[6][7][8]
Molecular Weight 186.23 g/mol [6][7][8]
Appearance Off-White to Light Yellow Solid[6][8]
Melting Point 67-69 °C[6][8]
Predicted Boiling Point 360.8 ± 52.0 °C[6][8]
Predicted Density 1.33 ± 0.1 g/cm³[6][8]
Qualitative Solubility DMSO (Slightly), Methanol (Slightly)[6][8]

The principle of "like dissolves like" provides a foundational lens through which to view these properties. The slight solubility in methanol (a polar, protic solvent) and DMSO (a highly polar, aprotic solvent) is consistent with the molecule's polar functional groups. However, the lack of complete solubility indicates that the overall polarity and hydrogen bonding capacity are not overwhelmingly high. This guide will outline how to move beyond these qualitative descriptors to precise, quantitative measurements.

A Validated Protocol for Experimental Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal shake-flask method. This technique, when executed correctly, allows a solute and solvent to reach thermodynamic equilibrium, providing a highly accurate measure of saturation solubility at a given temperature.

Causality Behind Experimental Design
  • Solvent Selection: To build a comprehensive profile, a diverse set of solvents should be chosen, spanning the polarity spectrum. This allows for the characterization of the compound's behavior in environments representative of various process chemistry conditions (e.g., reaction, extraction, crystallization).

  • Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and precise temperature is critical for reproducibility and accuracy. A temperature of 25 °C (298.15 K) is a standard starting point, representing typical ambient laboratory conditions.

  • Equilibration Time: Achieving true thermodynamic equilibrium is not instantaneous. The system must be agitated for a sufficient period to ensure the maximum amount of solute has dissolved. Preliminary experiments are often required to determine the minimum time to reach a plateau in concentration. For many organic compounds, 24 to 72 hours is a common range.

  • Quantification Method: A robust, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound in the saturated solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this application due to its precision and the presence of a chromophore (the carbon-carbon double bond conjugated with the nitrile) in the target molecule.

Step-by-Step Experimental Workflow

Objective: To determine the saturation solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in a selected range of organic solvents at 25 °C.

Materials:

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent): e.g., Toluene, Ethyl Acetate, Acetonitrile, Ethanol, Methanol

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess of solid 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile to a series of vials. "Excess" is key; undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~100 mg of solid to each vial.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath (25 °C) for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean, labeled autosampler vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results.

  • Dilution: Based on expected solubility, perform an accurate, pre-validated dilution of the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

The entire workflow is a self-validating system. The continued presence of solid material at the end of the experiment confirms that saturation was achieved.

Visualizing the Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_result Phase 3: Calculation A Add Excess Solid Compound to Vials B Add Known Volume of Organic Solvent A->B E Settle Excess Solid (Static, 2h at 25°C) C Seal Vials and Place in Temp-Controlled Shaker (25°C) B->C D Agitate for 48h to Achieve Equilibrium C->D D->E F Withdraw Supernatant E->F J Quantify Against Calibration Curve G Filter through 0.22µm Syringe Filter F->G H Perform Accurate Dilution G->H I Analyze by HPLC-UV H->I I->J K Calculate Solubility (mg/mL) J->K

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Forward Look

The solubility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a fundamental parameter that directly influences the efficiency and scalability of Baricitinib synthesis. This guide has established a foundation based on the compound's known physicochemical properties and provided a robust, detailed, and validated experimental protocol for the quantitative determination of its solubility in a range of organic solvents. By adhering to this methodology, research and development teams can generate the high-quality data necessary to make informed decisions in process chemistry, optimize purification strategies, and ultimately accelerate the drug development pipeline. The principles and workflows described herein represent a best-practice approach to a universal challenge in pharmaceutical science.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • FarmaMed & FarmaSino. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). Retrieved from [Link]

  • Sinowin Chemical. (n.d.). Pharmaceutical Intermediate [1- (Ethylsulfonyl) Azetidin-3-Ylidene]Acetonitrile CAS 1187595-85-2. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2021). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • PubMed. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]

  • arXiv. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Retrieved from [Link]

  • ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile: A Technical Guide

Introduction In the landscape of pharmaceutical development, the precise characterization of synthetic intermediates is a cornerstone of process control, regulatory compliance, and the ultimate safety and efficacy of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization of synthetic intermediates is a cornerstone of process control, regulatory compliance, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the spectroscopic data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2), a key intermediate in the synthesis of Baricitinib.[1] Baricitinib is a potent Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.[1]

This document is intended for researchers, process chemists, and quality control analysts. It moves beyond a simple presentation of data, offering expert interpretation and detailed experimental protocols to ensure the reliable identification and characterization of this critical molecule. The structural confirmation derived from the synergy of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is explored in detail.

Molecular Structure and Spectroscopic Overview

The structure of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile incorporates several key features that give rise to a distinct spectroscopic fingerprint:

  • An azetidine ring , a strained four-membered heterocycle.

  • An ethylsulfonyl group , providing characteristic IR absorbances and NMR signals.

  • An α,β-unsaturated nitrile (ylidene) functionality, which is a key chromophore and source of distinct NMR and IR signals.

The collective analysis of data from NMR, IR, and MS provides a self-validating system for confirming the molecular structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data provide unambiguous evidence for the connectivity and chemical environment of each atom.

Proton (¹H) NMR Data

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The analysis confirms the presence of the ethyl group, the two distinct methylene groups of the azetidine ring, and the vinylic proton.

Table 1: ¹H NMR Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.43Triplet1H2.4=CH -CN
4.77Triplet2H2.8Azetidine-CH₂
4.69Triplet2H2.5Azetidine-CH₂
3.04Quartet2H7.4SCH₂ CH₃
1.37Triplet3H6.7SCH₂CH₃
Solvent: CDCl₃, 300 MHz. Data sourced from Xu et al., 2016.[2]

Expert Interpretation:

  • Vinylic Proton (5.43 ppm): The downfield chemical shift is characteristic of a proton attached to a carbon-carbon double bond, further deshielded by the electron-withdrawing nitrile group. The small triplet coupling (J = 2.4 Hz) arises from coupling to the two adjacent methylene protons on the azetidine ring.

  • Azetidine Protons (4.77 & 4.69 ppm): The presence of two distinct triplets for the azetidine ring protons indicates restricted rotation and magnetic non-equivalence of the protons at the C2 and C4 positions relative to the exocyclic double bond.

  • Ethyl Group (3.04 & 1.37 ppm): The classic quartet-triplet pattern is observed for the ethylsulfonyl moiety, with the methylene protons (3.04 ppm) being significantly deshielded by the adjacent sulfonyl group.

Carbon (¹³C) NMR Data

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule.

Table 2: ¹³C NMR Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Chemical Shift (δ) ppmAssignment
168.6C =CH-CN
156.2Azetidine Ring Carbon (unspecified)
114.9-C ≡N
93.9=C H-CN
58.9Azetidine-C H₂
58.5Azetidine-C H₂
42.6S CH₂CH₃
7.2SCH₂ CH₃
Solvent: DMSO-d₆, 75 MHz. Data sourced from Xu et al., 2016.[2]

Expert Interpretation:

  • Alkene and Nitrile Carbons: The quaternary carbon of the double bond (C =CH) appears far downfield at 168.6 ppm, while the nitrile carbon (C ≡N) is observed at 114.9 ppm. The vinylic carbon (=C H) is found at 93.9 ppm. These shifts are highly characteristic of an α,β-unsaturated nitrile system.

  • Azetidine Carbons: The two methylene carbons of the azetidine ring appear at 58.9 and 58.5 ppm.

  • Ethyl Group Carbons: The methylene carbon (42.6 ppm) and methyl carbon (7.2 ppm) of the ethyl group are clearly resolved in the aliphatic region of the spectrum. Note: The original source reports the ¹³C NMR data in DMSO-d₆, while the ¹H NMR is reported in CDCl₃. This is an unusual inconsistency, and users should exercise caution. The interpretation provided assumes the assignments are correct despite the solvent discrepancy.

NMR Experimental Protocol

This protocol provides a standardized method for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range from -10 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a minimum of 1024 scans or until a suitable signal-to-noise ratio is achieved.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function. Reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz+) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition (16 scans) C->D E ¹³C NMR Acquisition (1024+ scans) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I Integration & Peak Picking H->I J J I->J Final Spectrum & Data Table

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, based on their characteristic vibrational frequencies.

IR Data Analysis

The IR spectrum confirms the presence of the nitrile, sulfonyl, and alkene functional groups, which are the most prominent features of the molecule.

Table 3: FT-IR Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Wavenumber (cm⁻¹)IntensityAssignment
3294, 3066MediumC-H stretch (vinylic)
2978MediumC-H stretch (aliphatic)
2222 Strong, Sharp C≡N stretch (nitrile)
1702MediumC=C stretch (alkene)
1321, 1142 Strong S=O stretch (sulfonyl, asymmetric & symmetric)
Data sourced from Xu et al., 2016.[2]

Expert Interpretation:

  • Nitrile Stretch (2222 cm⁻¹): The strong, sharp absorption band at 2222 cm⁻¹ is definitive for the C≡N triple bond of the nitrile group. Its position indicates conjugation with the C=C double bond.

  • Sulfonyl Stretches (1321 & 1142 cm⁻¹): Two strong bands are observed for the sulfonyl group. The band at 1321 cm⁻¹ corresponds to the asymmetric S=O stretch, while the band at 1142 cm⁻¹ corresponds to the symmetric stretch. The presence of both strong absorptions is a key identifier for the -SO₂- moiety.

  • Alkene Stretch (1702 cm⁻¹): The absorption at 1702 cm⁻¹ is attributed to the C=C double bond stretching vibration. This value is higher than a typical isolated alkene due to the strained ring system and electronic effects of the substituents.

IR Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add a minimum of 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (16 scans) D->E F Process & Analyze Data E->F

Caption: FT-IR (ATR) experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

MS Data Analysis

The mass spectrometry data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

m/zIonAnalysis
209[M+Na]⁺Corresponds to the sodium adduct of the molecule. Calculated for C₇H₁₀N₂O₂SNa⁺: 209.0364.
Technique: Electrospray Ionization (ESI). Data sourced from Xu et al., 2016.[2]

Expert Interpretation:

  • Molecular Ion: The observed ion at m/z 209 corresponds to the intact molecule adducted with a sodium ion ([M+Na]⁺). This is a common ionization pathway in ESI-MS. This result is consistent with the calculated molecular weight of 186.23 g/mol for the neutral molecule (C₇H₁₀N₂O₂S). The detection of this ion confirms the elemental composition and molecular weight of the synthesized compound.

MS Experimental Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a standard method for the analysis of pharmaceutical intermediates.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source.

  • Chromatography (Optional but Recommended):

    • Inject a small volume (1-5 µL) of the sample solution.

    • Use a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • MS Acquisition:

    • Operate the ESI source in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and identify the molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis A Prepare Dilute Solution (0.1 mg/mL in ACN) B Inject Sample A->B C LC Separation (C18 Column) B->C D ESI Ionization (Positive Mode) C->D E Mass Analysis (m/z 50-500) D->E F Extract Mass Spectrum from Chromatogram E->F G Identify Molecular Ion Peak ([M+Na]⁺) F->G H Confirm Molecular Weight G->H

Caption: LC-MS (ESI) analysis workflow.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The ¹H and ¹³C NMR data collaboratively establish the carbon-hydrogen framework and atom connectivity. The FT-IR data provides rapid and definitive confirmation of the key functional groups (nitrile, sulfonyl, alkene). Finally, the MS data confirms the overall molecular weight and elemental formula.

Together, these datasets provide a comprehensive and self-validating confirmation of the structure of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The protocols and interpretations provided in this guide serve as an authoritative resource for scientists engaged in the synthesis, process development, and quality control related to Baricitinib and its intermediates.

References

  • Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An efficient synthesis of baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

Sources

Foundational

Technical Guide: Synthetic Accessibility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Executive Summary Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS Registry Number: 1187595-85-2 Molecular Formula: Molecular Weight: 186.23 g/mol [1][2][3] This technical guide details the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS Registry Number: 1187595-85-2 Molecular Formula:


Molecular Weight:  186.23  g/mol [1][2][3]

This technical guide details the synthetic accessibility of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a critical quaternary heterocyclic intermediate employed in the manufacturing of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor.

The synthesis of this target is governed by two primary structural challenges: the maintenance of the strained four-membered azetidine ring and the installation of the exocyclic cyanomethylene functionality. This guide prioritizes a Linear Process Route (Early Sulfonylation) which is favored in process chemistry for its atom economy compared to the Boc-protection strategies often used in early discovery.

Retrosynthetic Analysis

To design a robust protocol, we deconstruct the target into stable precursors. The analysis reveals that the exocyclic double bond is best installed via a Horner-Wadsworth-Emmons (HWE) olefination on the corresponding ketone. The ketone, in turn, is derived from the oxidation of the sulfonylated alcohol.

Strategic Disconnections:
  • C=C Bond Formation: The cyanomethylene group is disconnected via HWE disconnection, leading to 1-(ethylsulfonyl)azetidin-3-one .

  • Redox Adjustment: The ketone is disconnected to the alcohol, 1-(ethylsulfonyl)azetidin-3-ol .

  • N-Sulfonylation: The sulfonamide bond is disconnected to azetidin-3-ol hydrochloride and ethanesulfonyl chloride .

Retrosynthesis Target Target: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Ketone Precursor 1: 1-(ethylsulfonyl)azetidin-3-one Target->Ketone HWE Disconnection (C=C Formation) Alcohol Precursor 2: 1-(ethylsulfonyl)azetidin-3-ol Ketone->Alcohol Oxidation (Redox Adjustment) StartMat Starting Material: Azetidin-3-ol HCl + EtSO2Cl Alcohol->StartMat Sulfonylation (Amine Functionalization)

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Synthetic Protocols

Route A: The "Early Sulfonylation" Process (Recommended)

This route avoids the use of transient protecting groups (like Boc), reducing step count and waste.

Step 1: N-Sulfonylation

Objective: Selective sulfonylation of the azetidine nitrogen.

  • Reagents: Azetidin-3-ol HCl, Ethanesulfonyl chloride (

    
    ), Triethylamine (TEA) or 
    
    
    
    .
  • Solvent: THF/Water (Biphasic) or DCM.

  • Mechanism: Nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride.

Protocol:

  • Suspend Azetidin-3-ol HCl (1.0 eq) in THF/Water (1:1 v/v).

  • Cool the mixture to 0–5 °C.

  • Add

    
      (2.5 eq) or TEA  (2.2 eq) slowly to liberate the free amine.
    
  • Add Ethanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC/LCMS.

  • Workup: Extract with Ethyl Acetate (EtOAc).[4] Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Yield Expectation: 85–95%.

Step 2: Oxidation of the Alcohol

Objective: Conversion of the secondary alcohol to the ketone without ring opening.

  • Reagents: Sulfur trioxide pyridine complex (

    
    ), DMSO, TEA (Parikh-Doering conditions).
    
  • Alternative: TEMPO/NaOCl (Bleach) for large scale.

  • Why Parikh-Doering? Swern oxidation requires cryogenic temperatures (-78 °C). Parikh-Doering operates at 0 °C to RT, making it more accessible for standard labs while avoiding the harshness of Jones reagent on the strained ring.

Protocol (Parikh-Doering):

  • Dissolve 1-(ethylsulfonyl)azetidin-3-ol (1.0 eq) in DMSO (5 vol) and TEA (3.0 eq).

  • Cool to 0 °C.

  • Add

    
     complex  (2.0 eq) in portions to maintain temp < 10 °C.
    
  • Stir at RT for 2–4 hours.

  • Workup: Quench with water. Extract rapidly with DCM (Ketone is water-soluble; multiple extractions required).

  • Yield Expectation: 75–85%.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Installation of the cyanomethylene group.

  • Reagents: Diethyl cyanomethylphosphonate, Base (LiBr/TEA or KOtBu).

  • Solvent: THF or Toluene.

  • Symmetry Note: Because the azetidine ring (with the N-sulfonyl group) is symmetrical across the C2-N-C4 plane, the exocyclic double bond does not generate E/Z isomers relative to the ring.

Protocol:

  • Dissolve Diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF.

  • Add LiBr (1.5 eq) and TEA (2.0 eq). Note: These "soft" enolization conditions are preferred over NaH to prevent polymerization of the strained ketone.

  • Stir for 30 mins to generate the phosphonate anion.

  • Add 1-(ethylsulfonyl)azetidin-3-one (from Step 2) dissolved in THF dropwise.

  • Stir at RT for 12–16 hours.

  • Workup: Quench with water. Extract with EtOAc. Recrystallize from Ethanol/Heptane if necessary.

  • Yield Expectation: 60–75%.

Process Visualization & Logic

The following diagram illustrates the recommended workflow (Route A) and contrasts it with the alternative "Late Sulfonylation" route (Route B) often found in early patents.

SynthesisWorkflow Start Azetidin-3-ol HCl Step1 Step 1: Sulfonylation (EtSO2Cl, Base) Start->Step1 Inter1 N-EtSO2-Azetidin-3-ol Step1->Inter1 Step2 Step 2: Oxidation (SO3.Py, DMSO) Inter1->Step2 Inter2 N-EtSO2-Azetidin-3-one Step2->Inter2 Step3 Step 3: HWE Reaction (Phosphonate, LiBr/TEA) Inter2->Step3 Final TARGET (CAS 1187595-85-2) Step3->Final AltStart Alt: Boc-Azetidinone AltStep1 HWE AltStart->AltStep1 AltStep2 Deprotection (TFA) AltStep1->AltStep2 AltStep2->Step1

Figure 2: Comparative workflow. The central path (Green -> Red) represents the optimized linear route.

Critical Process Parameters (CPPs) & Data Summary

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterCritical RangeScientific Rationale
Sulfonylation Temp < 10 °C (Addition)The reaction is highly exothermic. High temps lead to di-sulfonylation (O-sulfonylation) or polymerization.
Oxidation pH Neutral/BasicAzetidines are acid-sensitive. Acidic oxidation conditions (like Chromic acid) will open the ring.
HWE Base Choice LiBr/TEA or KOtBuStrong bases like NaH can cause aldol-like self-condensation of the ketone. LiBr/TEA provides mild "Masamune-Roush" conditions.
Stoichiometry 1.1 eq Sulfonyl ClExcess sulfonyl chloride is difficult to separate from the product; strict stoichiometry simplifies purification.
Analytical Profile (Self-Validation)

When characterizing the intermediate, look for these specific signals:

  • 1H NMR (DMSO-d6):

    • 
       1.25 (t, 3H, 
      
      
      
      of ethyl group).
    • 
       3.10 (q, 2H, 
      
      
      
      of ethyl group).
    • 
       4.6–4.9 (m, 4H, Azetidine ring protons).
      
    • 
       5.7 (s, 1H, Vinyl proton =CH-CN).
      
  • Mass Spectrometry:

    • [M+H]+ = 187.05 (Consistent with

      
      ).
      

References

  • Rodgers, J. D., et al. (2009).[5] Azetidine and cyclobutane derivatives as JAK inhibitors.[5][6] World Intellectual Property Organization. WO2009114512 .[5][6][7][8] (Primary patent describing the Baricitinib scaffold).[8]

  • Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib.[6][8][9][10][11][12] Journal of Chemical Research, 40(4), 205–208.[3][11] (Describes the HWE and sulfonylation sequence).

  • Cui, D., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[10][11][12] Royal Society Open Science (via PMC). (Describes alternative green routes starting from benzylamine).

  • ChemicalBook. (2024).[13] 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Properties.

Sources

Exploratory

commercial suppliers of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Technical Guide: Sourcing and Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Executive Summary 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2 ) is the critical Michael acceptor i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing and Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Executive Summary

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2 ) is the critical Michael acceptor intermediate used in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor.

This guide addresses the "Make vs. Buy" decision for drug development teams. While the molecule is commercially available, its reactivity (prone to dimerization) and the specific impurity profile required for GMP manufacturing necessitate a rigorous qualification of suppliers. This document outlines the commercial landscape, quality control parameters, and a validated backup synthesis protocol to ensure supply chain resilience.

Part 1: Chemical Identity & Strategic Importance

This molecule serves as the electrophilic "anchor" that couples with the pyrazole moiety of Baricitinib. Because Baricitinib is an achiral molecule, the stereochemistry of this intermediate's exocyclic double bond (E/Z ratio) does not dictate the enantiopurity of the final drug. However, the geometric isomerism significantly influences the kinetics of the subsequent Michael addition.

Attribute Technical Detail
IUPAC Name 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
CAS Number 1187595-85-2
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Role in Baricitinib Precursor for the quaternary carbon formation at the azetidine C3 position via Michael addition.
Key Reactivity Michael Acceptor: The exocyclic double bond is highly electron-deficient due to the nitrile group and the strained azetidine ring.

Part 2: The Sourcing Landscape

The supply market is divided into "Catalog Aggregators" (high risk of batch variability) and "Process-Focused Manufacturers" (lower risk).

Decision Matrix: Make vs. Buy

SupplyChain Start Requirement: CAS 1187595-85-2 Vol_Check Volume Requirement? Start->Vol_Check Small_Scale < 100g (R&D) Vol_Check->Small_Scale Low Large_Scale > 1kg (Pilot/GMP) Vol_Check->Large_Scale High Catalog Tier 2: Catalog Suppliers (BLDpharm, Combi-Blocks) Small_Scale->Catalog Direct Tier 1: Manufacturers (Novasol, Ningbo Inno) Large_Scale->Direct QC_Check QC Critical Check: Dimer Impurity < 0.1% Catalog->QC_Check Direct->QC_Check Pass Approve Supplier QC_Check->Pass Pass Fail Initiate In-House Synthesis QC_Check->Fail Fail

Figure 1: Strategic sourcing decision tree emphasizing the critical quality gate (Dimer Impurity) that often forces a switch to in-house synthesis.

Supplier Categories
  • Tier 1: Manufacturers (Recommended for >100g)

    • Examples:Novasol Chemicals , Ningbo Inno Pharmchem .

    • Pros: Direct control over the HWE reaction conditions; ability to provide specific impurity profiles (e.g., residual phosphonates).

    • Cons: Higher Minimum Order Quantity (MOQ).

  • Tier 2: Catalog Aggregators (Recommended for <10g)

    • Examples:BLDpharm , Combi-Blocks , Synthonix .

    • Pros: Fast delivery, no MOQ.

    • Cons: Stock may be aged. Critical Risk: This molecule can dimerize over time if not stored at -20°C. Aggregators often store at room temperature.

Part 3: Quality Control & Validation

Trusting a Certificate of Analysis (CoA) is insufficient for this reactive intermediate. You must implement a self-validating QC protocol upon receipt.

Critical Impurity Profile

Recent studies on Baricitinib synthesis have identified specific impurities that originate from this intermediate [1].

Impurity TypeOriginDetection MethodLimit (Proposed)
Dimer Impurity (BCD) Self-reaction of the exocyclic double bond during storage.HPLC / LC-MS< 0.15%
Residual Phosphonates Byproduct of HWE reaction (Diethyl phosphate salts).³¹P NMR< 0.5%
Hydrolysis Product Opening of the azetidine ring (Lactone formation).¹H NMR< 0.10%
Analytical Validation Protocol
  • ¹H NMR (DMSO-d₆): Verify the integral of the vinyl proton (singlet around δ 5.5–6.0 ppm) relative to the ethyl group. Loss of the vinyl proton indicates dimerization or polymerization.

  • ³¹P NMR: Crucial for detecting residual Horner-Wadsworth-Emmons reagents, which can poison the catalyst in the next step.

Part 4: Synthesis Protocol (The "Make" Option)

If commercial batches fail QC due to dimerization, the following protocol provides a robust, scalable synthesis using the Horner-Wadsworth-Emmons (HWE) reaction. This route avoids sodium hydride (NaH), preferring DBU for safety and scalability [2].

Reaction Pathway

Synthesis Start 1-(Ethylsulfonyl) azetidin-3-one Intermediate Betaine Intermediate Start->Intermediate + Reagent Reagent Diethyl cyanomethylphosphonate Reagent->Intermediate Base DBU / LiCl (Mild Base) Base->Intermediate Activation Product Target Product (CAS 1187595-85-2) Intermediate->Product - (EtO)2PO2- (Elimination)

Figure 2: The Horner-Wadsworth-Emmons olefination pathway using DBU/LiCl to minimize side reactions.

Step-by-Step Methodology

Reagents:

  • 1-(Ethylsulfonyl)azetidin-3-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Lithium Chloride (LiCl) (1.5 eq) - Increases acidity of phosphonate.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry).

Protocol:

  • Activation: Charge a reactor with dry MeCN, LiCl, and Diethyl cyanomethylphosphonate under N₂ atmosphere. Cool to 0°C.

  • Base Addition: Add DBU dropwise. The solution may turn slightly yellow (formation of phosphonate carbanion). Stir for 30 mins.

  • Substrate Addition: Add 1-(ethylsulfonyl)azetidin-3-one (dissolved in minimal MeCN) slowly to the mixture, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of ketone.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The product often crystallizes upon concentration. If oil remains, recrystallize from Isopropanol/Heptane to remove residual phosphonates.

Expected Yield: 85–92% Appearance: Off-white to white solid.

Part 5: Handling & Stability

  • Storage: Must be stored at -20°C under inert gas (Argon/Nitrogen).

  • Shelf Life: Commercial samples stored at room temperature often degrade within 3–6 months (dimerization).

  • Safety: The nitrile group and potential for hydrolysis require standard PPE. Avoid contact with strong acids which may hydrolyze the nitrile to the amide/acid.

References

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Source: Vignan University / Journal of Chemical Health Risks. Context: Identifies the dimer and lactone impurities specific to this intermediate.

  • An Efficient Synthesis of Baricitinib. Source: Journal of Chemical Research (via ResearchGate). Context: Details the HWE reaction conditions using DBU for scale-up.

  • Horner–Wadsworth–Emmons Reaction Mechanism. Source: Organic Chemistry Portal.[2] Context: Mechanistic grounding for the olefination step and E/Z selectivity.[3]

  • Baricitinib (Olumiant) Structure and Clinical Data. Source: PubChem (NIH). Context: Verification of the achiral nature of the final drug and intermediate role.

Sources

Foundational

Topic: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as a Pivotal Intermediate in the Synthesis of Baricitinib

An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Strategic Importance of Key Intermediates in Pharmaceutical Manufacturing In the intricate landscape of pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Key Intermediates in Pharmaceutical Manufacturing

In the intricate landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of the manufacturing process for an Active Pharmaceutical Ingredient (API) are paramount. The strategic selection and synthesis of key intermediates are often the determining factors in the overall viability of a drug's production. This guide focuses on such a critical molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS No. 1187595-85-2). This compound is not merely a precursor but a cornerstone in the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor. Understanding its synthesis, properties, and role is essential for chemists and researchers dedicated to the development of next-generation therapeutics for autoimmune diseases.

Introduction: Baricitinib and the Significance of the Azetidine Moiety

Baricitinib is an orally administered, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2] These enzymes are crucial components of the JAK-STAT signaling pathway, which is instrumental in mediating the inflammatory processes associated with numerous autoimmune diseases.[3][4] By modulating this pathway, Baricitinib effectively treats conditions like rheumatoid arthritis and has been investigated for others, including atopic dermatitis and COVID-19.[5][6][7]

The molecular architecture of Baricitinib is a testament to rational drug design, with each component contributing to its pharmacological profile. The core of its synthesis relies on the strategic assembly of key fragments, one of the most vital being the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate.[8] This intermediate provides the crucial ethylsulfonyl-substituted azetidine ring, a four-membered saturated heterocycle that is integral to the molecule's interaction with the target kinases. The synthesis of this specific intermediate with high purity and yield is a critical success factor for the entire Baricitinib manufacturing campaign.[9]

Physicochemical Properties and Characterization

The physical and chemical properties of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile dictate its handling, reaction conditions, and purification strategies. A comprehensive understanding of these characteristics is the foundation of robust process development.

PropertyValueSource(s)
CAS Number 1187595-85-2[8]
Molecular Formula C₇H₁₀N₂O₂S[10]
Molecular Weight 186.23 g/mol [8][10]
Appearance Off-White to Light Yellow Solid/Powder[8][10][11]
Melting Point 67-69°C[8][10][11]
Boiling Point (Predicted) 360.8 ± 52.0 °C[10][11]
Density (Predicted) 1.33 ± 0.1 g/cm³[10][11]
Solubility Slightly soluble in DMSO and Methanol[10][11]
Purity Standard Typically ≥98%[8][11]
Storage Conditions Sealed in a dry environment at room temperature[10][11][12]

The molecule's structure is defined by three key functional groups:

  • Azetidine Ring: A strained four-membered ring that provides a rigid scaffold.[13]

  • Ethylsulfonyl Group: Attached to the azetidine nitrogen, this group enhances solubility and contributes to the molecule's binding affinity in the final API.[13]

  • Acetonitrile Moiety: The ylidene-acetonitrile group (=CH-CN) is a key reactive site for the subsequent addition reaction in the Baricitinib synthesis.[13]

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile have been developed, each with distinct advantages concerning starting materials, reaction efficiency, and scalability. The choice of a specific pathway is often a balance between cost, yield, and alignment with green chemistry principles.[1]

Pathway A: The Horner-Wadsworth-Emmons Approach

A frequently cited and highly efficient method begins with a protected azetidinone, such as tert-butyl 3-oxoazetidine-1-carboxylate. This route leverages the reliability of the Horner-Wadsworth-Emmons reaction.[14]

Synthesis_Pathway_A A tert-butyl 3-oxoazetidine-1-carboxylate B tert-butyl 3-(cyanomethylene)azetidine- 1-carboxylate A->B Horner-Wadsworth-Emmons (e.g., Diethyl cyanomethylphosphonate, Base) C 2-(azetidin-3-ylidene)acetonitrile (salt form) B->C N-Boc Deprotection (e.g., Acidic conditions) D 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile (Target) C->D Sulfonamidation (Ethanesulfonyl chloride, Base)

Fig 1. Horner-Wadsworth-Emmons synthesis route.

Protocol and Mechanistic Rationale:

  • Horner-Wadsworth-Emmons Reaction: tert-butyl 3-oxoazetidine-1-carboxylate is reacted with a phosphonate ylide, typically generated in situ from diethyl cyanomethylphosphonate and a strong base (e.g., NaH). This reaction is highly stereoselective and efficient for creating the carbon-carbon double bond, yielding tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. The choice of a phosphonate reagent is critical for driving the reaction to completion with high yield.[14]

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This step is essential to free the nitrogen atom for the subsequent sulfonylation.[14]

  • Sulfonamidation: The resulting azetidine salt is reacted with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or aqueous basic solution) to install the ethylsulfonyl group, furnishing the target intermediate. The reaction is often performed in a biphasic system to facilitate product isolation.[10][14]

This pathway is favored for its high overall yield (reported as high as 49%) and straightforward execution, making it suitable for industrial production.[14]

Pathway B: Synthesis from Azetidin-3-ol

An alternative route begins with azetidine-3-ol hydrochloride, which directly undergoes sulfonylation before the introduction of the acetonitrile moiety.

Synthesis_Pathway_B A Azetidine-3-ol Hydrochloride B 1-(Ethylsulfonyl)azetidin-3-ol A->B Sulfonylation (Ethanesulfonyl chloride, Base, Biphasic solution) C 1-(Ethylsulfonyl)azetidin-3-one B->C Oxidation (e.g., Swern, Dess-Martin) D 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile (Target) C->D Olefination (e.g., Horner-Wadsworth-Emmons)

Fig 2. Synthesis route starting from Azetidin-3-ol.

Protocol and Mechanistic Rationale:

  • Sulfonylation: Azetidine-3-ol hydrochloride is treated with ethanesulfonyl chloride in a biphasic solution (e.g., THF and a basic aqueous solution) at or below room temperature. This reaction selectively forms 1-(ethylsulfonyl)azetidin-3-ol. The reaction is typically complete within 1 to 5 hours.[10]

  • Oxidation: The secondary alcohol of 1-(ethylsulfonyl)azetidin-3-ol is then oxidized to the corresponding ketone, 1-(ethylsulfonyl)azetidin-3-one. This can be accomplished using various standard oxidation protocols, such as Swern or Dess-Martin periodinane oxidation.

  • Olefination: The resulting ketone is then subjected to an olefination reaction, such as the Horner-Wadsworth-Emmons reaction described in Pathway A, to introduce the cyanomethylene group and form the final product.[14]

While this route is also effective, it involves an additional oxidation step, which may add complexity and cost compared to Pathway A. However, the choice may be influenced by the availability and cost of the respective starting materials.

The Crucial Role in the Final Assembly of Baricitinib

Once 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is synthesized and purified, it serves as a key building block for the final construction of the Baricitinib molecule. The process typically involves a Michael addition followed by a Suzuki coupling reaction.[14][15]

Final_Assembly A 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile C Borate Intermediate A->C Michael Addition (DBU catalyst) B 4-Pyrazolyl boronic acid pinacol ester E Baricitinib C->E Suzuki Coupling (Palladium catalyst, Base e.g., CsF) D 4-chloro-7H-pyrrolo [2,3-d]pyrimidine

Fig 3. Final steps in the synthesis of Baricitinib.

Protocol and Mechanistic Rationale:

  • Michael Addition: The intermediate undergoes a nucleophilic addition reaction with a pyrazole derivative, such as 4-pyrazole boronic acid pinacol ester. This reaction is catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14][15] This step attaches the pyrazole ring to the azetidine core, forming a new borate intermediate.

  • Suzuki Coupling: The borate intermediate is then coupled with the heterocyclic core of the drug, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via a palladium-catalyzed Suzuki coupling reaction.[14][15] This cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings and is the final key step in assembling the complete Baricitinib structure. The use of palladium catalysts is standard, although some newer patented methods aim to reduce costs by avoiding them.[16][17]

Quality Control and Impurity Profiling

For any API intermediate, purity is non-negotiable. The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities, as they can impact the efficacy and safety of the final drug product.[6] For 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a purity of at least 98% is the general standard.[8][11]

Self-Validating Protocols: A robust synthesis protocol must be self-validating. This means that in-process controls and final quality checks are integral to the procedure.

  • Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction's completion and detect the formation of side products in real-time.[10]

  • Purification: Recrystallization is a common and effective method for purifying the final intermediate. The choice of solvent (e.g., methanol) is critical for selectively precipitating the desired product while leaving impurities in the solution.[18]

  • Characterization: The final product's identity and purity must be confirmed using a suite of analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[14]

    • Mass Spectrometry (MS): To verify the molecular weight.[14]

    • HPLC: To quantify purity and identify any impurities.[16]

Potential impurities can arise from incomplete reactions, side reactions (e.g., double substitution), or residual starting materials and reagents.[17] A thorough understanding of the reaction mechanism allows for the prediction and control of these impurities.

Conclusion and Future Outlook

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is unequivocally a cornerstone intermediate in the synthesis of Baricitinib. Its successful and efficient production is a masterclass in process chemistry, requiring a deep understanding of reaction mechanisms, purification science, and analytical validation. The synthetic pathways detailed herein, particularly the Horner-Wadsworth-Emmons route, represent reliable and scalable methods for its production.

Looking ahead, the field will continue to evolve. Future research will likely focus on developing even more cost-effective and environmentally friendly ("green") synthetic routes.[1] This could involve exploring novel catalytic systems that avoid expensive or hazardous reagents, optimizing reaction conditions using flow chemistry, or utilizing bio-catalysis. For researchers and professionals in drug development, a continued focus on optimizing the synthesis of such pivotal intermediates will remain a key driver of innovation and efficiency in bringing life-changing medicines to patients.

References

  • Chemical Synthesis Excellence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Pharmaffiliates. [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health (NIH). [Link]

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). FarmaMed & FarmaSino. [Link]

  • CN105541891A - Baricitinib intermediate and preparation method thereof, and method for...
  • AU2018366342A1 - Method for preparing Baricitinib.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • WO2017109524A1 - Method and intermediate for the production of baricitinib.
  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. [Link]

  • An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

  • CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Parth Active Sci Life. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health (NIH). [Link]

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma. [Link]

  • Clinical significance of Janus Kinase inhibitor selectivity. PubMed. [Link]

  • WO2019114258A1 - Method for preparing baricitinib.
  • Patent Filed by Incyte Corp for Baricitinib Preparation Process. Pharmaceutical Technology. [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. National Institutes of Health (NIH). [Link]

  • The emerging role of Janus kinase inhibitors in the treatment of autoimmune and inflammatory diseases. PubMed. [Link]

  • A literature review on Janus kinase (JAK) inhibitors for the treatment of immunobullous disorders. PubMed. [Link]

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile/1187595-85-2. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

Sources

Exploratory

electronic properties of α,β-unsaturated nitriles

Topic: Electronic Properties & Reactivity of -Unsaturated Nitriles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists The Tunable Warhead: A Technical G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties & Reactivity of


-Unsaturated Nitriles
Content Type:  Technical Guide / Whitepaper
Audience:  Medicinal Chemists, Chemical Biologists, and Materials Scientists

The Tunable Warhead: A Technical Guide to -Unsaturated Nitriles

Executive Summary

The


-unsaturated nitrile motif (

) represents a cornerstone in modern covalent drug design and advanced materials synthesis. Unlike their ester or ketone counterparts, these systems offer a unique electronic profile characterized by reversible electrophilicity . This guide provides a deep technical analysis of their electronic structure, quantifying their reactivity using Mayr electrophilicity parameters (

), and detailing the kinetic basis for their use as "soft" covalent warheads in targeting non-catalytic cysteine residues.

Part 1: Electronic Architecture & Molecular Orbital Theory

The reactivity of


-unsaturated nitriles is dictated by the conjugation of the alkene 

-system with the nitrile group, a potent electron-withdrawing group (EWG).
Frontier Molecular Orbital (FMO) Analysis

The nitrile group (-CN) exerts both inductive (


) and mesomeric (

) effects.
  • LUMO Lowering: The

    
     orbital of the nitrile group overlaps with the 
    
    
    
    of the alkene, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the energy gap for nucleophilic attack (
    
    
    ).
  • Polarization: The linear geometry of the cyano group allows for efficient orbital overlap, polarizing the electron density away from the

    
    -carbon. This creates a distinct "soft" electrophilic center at the 
    
    
    
    -position.
Quantitative Electrophilicity (Mayr Parameters)

To predict reactivity, we utilize the Mayr-Patz equation:


.[1]
Unlike acrylamides, which are often irreversible alkylators, 

-unsaturated nitriles possess intermediate electrophilicity that allows for tuning.

Table 1: Comparative Electrophilicity Indices (


) 
Values are approximate, derived from kinetic data in DMSO/MeCN at 20°C.
Electrophile ClassStructureMayr Parameter (

)
Reactivity Profile
Benzylidenemalononitrile

~ -10 to -12High; Rapid reversible addition with thiols.

-Cyanoacrylate

~ -12 to -14High; Used in superglues; very fast polymerization.
Acrylonitrile

~ -17 to -19Moderate; Slow reaction with neutral nucleophiles.
Acrylamide

~ -20 to -22Low; Requires activation or enzyme pocket positioning.

Key Insight: The addition of a second EWG (as in benzylidenemalononitriles) pushes the


 value up, making the 

-carbon highly susceptible to attack but also stabilizing the resulting carbanion, which facilitates reversibility.

Part 2: The Reversible Michael Addition

The defining feature of


-unsaturated nitriles in drug discovery is their ability to form reversible covalent bonds  with thiols (e.g., Cysteine residues).
Mechanism and Thermodynamics
  • Nucleophilic Attack: The thiolate (

    
    ) attacks the 
    
    
    
    -carbon.
  • Enolate/Carbanion Intermediate: The negative charge is delocalized onto the nitrogen of the nitrile.

  • Protonation: The

    
    -carbon is protonated.
    

Why Reversible? The reversibility is driven by the acidity of the


-proton in the adduct. The nitrile group (and any secondary EWG) stabilizes the negative charge upon deprotonation (

of

-H is lowered). This lowers the activation energy for the retro-Michael reaction (elimination of the thiol).
Visualization: Reaction Coordinate

The following diagram illustrates the kinetic vs. thermodynamic control, highlighting the shallow potential energy well of the nitrile adduct compared to a ketone adduct.

ReactionCoordinate Reactants Reactants (Nitrile + Thiol) TS1 TS‡ (Attack) Reactants->TS1 k_on TS1->Reactants k_off Intermediate Carbanion Intermediate TS1->Intermediate Intermediate->TS1 Product Adduct (Thioether) Intermediate->Product Protonation Product->Intermediate Low pKa (Fast)

Caption: The nitrile group stabilizes the intermediate, lowering the barrier for the reverse reaction (


), enabling "on-off" drug binding.

Part 3: Spectroscopic Characterization

Proper identification relies on observing the effects of conjugation on vibrational frequencies and magnetic resonance shifts.

Table 2: Diagnostic Spectroscopic Signals

MethodSignalTypical ValueElectronic Interpretation
IR

2210–2230 cm⁻¹Conjugation lowers the force constant compared to saturated nitriles (~2250 cm⁻¹).
IR

1600–1625 cm⁻¹Often enhanced intensity due to dipole moment change.

H NMR

-Proton

6.5 – 7.8 ppm
Strong deshielding due to anisotropy and electron deficiency.

C NMR

-Carbon

140 – 160 ppm
Direct measure of electrophilicity; correlates with Mayr

.

C NMR
Nitrile Carbon

115 – 120 ppm
Characteristic region; less sensitive to conjugation than the alkene.

Part 4: Experimental Protocols

Synthesis: Knoevenagel Condensation (Standardized)

This protocol yields high-purity


-unsaturated nitriles without polymer byproducts.

Reagents:

  • Aldehyde (1.0 equiv)

  • Malononitrile or Ethyl Cyanoacetate (1.0 equiv)

  • Catalyst: Piperidine (0.05 equiv) + Glacial Acetic Acid (0.05 equiv)

  • Solvent: Ethanol or Toluene (for azeotropic removal)

Workflow:

  • Dissolve aldehyde and active methylene compound in solvent (0.5 M concentration).

  • Add the Piperidine/AcOH buffer catalyst.

  • Stir at RT (for highly reactive aldehydes) or Reflux (for ketones/hindered aldehydes).

  • Monitoring: TLC (Visualize with UV/KMnO4). Reaction is usually complete in 1-4 hours.

  • Workup: Cool to 0°C. The product often crystallizes out. Filter and wash with cold ethanol. If liquid, evaporate solvent and recrystallize from EtOH/Hexane.

Kinetic Assay: GSH Reactivity (Determination of )

To assess the "Warhead Quality" for drug development, measuring the half-life (


) with Glutathione (GSH) is critical.

Protocol:

  • Stock Solutions: Prepare 10 mM test compound in DMSO and 20 mM GSH in PBS buffer (pH 7.4).

  • Incubation: Mix to final concentration of 50

    
    M compound and 500 
    
    
    
    M GSH (pseudo-first-order conditions).
  • Detection: Monitor the decay of the parent compound peak via UV-Vis (approx 300-320 nm for conjugated nitriles) or LC-MS.

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

AssayWorkflow cluster_note Critical Control Prep Prepare Stocks (10mM DMSO) Mix Initiate Reaction (PBS pH 7.4, 100x GSH Excess) Prep->Mix Monitor Monitor Decay (UV @ 304nm or LC-MS) Mix->Monitor Calc Calculate k_chem (Pseudo-1st Order Fit) Monitor->Calc Control Run 'No GSH' Blank (Check Hydrolytic Stability) Control->Monitor

Caption: Workflow for determining intrinsic electrophilicity (


) of nitrile warheads.

References

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Link

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. Link

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Reviews Drug Discovery. Link

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions.[2] Wiley-Interscience.[3] (Reference for FMO Theory).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Foundational

The Azetidine Vector: Conformational Dynamics and Structural Control in Medicinal Chemistry

Executive Summary The azetidine ring (a 4-membered nitrogen heterocycle) occupies a unique "Goldilocks zone" in medicinal chemistry. With a ring strain of ~25.4 kcal/mol, it bridges the gap between the hyper-rigid, highl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (a 4-membered nitrogen heterocycle) occupies a unique "Goldilocks zone" in medicinal chemistry. With a ring strain of ~25.4 kcal/mol, it bridges the gap between the hyper-rigid, highly strained aziridine and the flexible, entropy-rich pyrrolidine.[1][2] For drug developers, the azetidine ring is not merely a spacer; it is a structural vector capable of rigidifying amine side chains and modulating pKa.[1]

However, the azetidine ring is not planar.[1] It undergoes a rapid "butterfly" ring-puckering motion coupled with nitrogen inversion.[1] Understanding and controlling this conformational dynamism is critical for optimizing ligand-protein binding affinity.[1] This guide details the physics of this motion, the impact of substituents, and the rigorous experimental and computational protocols required to analyze it.[1]

The Physics of the Pucker: The "Butterfly" Motion

Unlike cyclobutane, which puckers primarily to relieve torsional strain (eclipsing interactions), azetidine conformational dynamics are governed by two coupled vectors: Ring Puckering and Nitrogen Inversion .[1]

The Strain Budget

A planar azetidine ring would suffer from severe torsional strain due to fully eclipsed C-H and C-N bonds.[1] To relieve this, the ring puckers, deviating from planarity.[1]

  • Puckering Angle (

    
    ):  Typically 30°–37°  in the gas phase and solution.[1]
    
  • Energy Barrier: The barrier to planarity (ring inversion) is low, typically 1.3–2.0 kcal/mol for unsubstituted azetidine.[1]

  • Nitrogen Inversion: The barrier for N-inversion is higher (~6–10 kcal/mol) but still rapid at room temperature.[1]

Because the barrier to puckering is lower than thermal energy (


 kcal/mol), unsubstituted azetidine exists as a rapid equilibrium of two equivalent puckered conformers.[1]
The Potential Energy Surface (PES)

The energy landscape is a "double-well" potential.[1] The planar form is a transition state (saddle point), not a minimum.[1]

AzetidinePES ConfA Conformer A (Puckered -37°) Global Min TS Planar Transition State (0°) High Torsional Strain ConfA->TS  ΔG‡ ~1.5 kcal/mol   ConfB Conformer B (Puckered +37°) Global Min TS->ConfB  Relaxation  

Figure 1: The double-well potential energy surface of azetidine ring puckering.[1] The planar form represents the energy maximum (Transition State) between two degenerate puckered conformers.

Substituent Effects: Controlling the Vector

The introduction of substituents breaks the degeneracy of the two puckered conformers, locking the ring into a preferred geometry.[1] This is the primary lever for medicinal chemists to pre-organize the pharmacophore.[1]

C3-Substitution (The Distal Carbon)

Substituents at the 3-position (distal to nitrogen) are the most common structural modifications.[1]

  • Equatorial Preference: Bulky groups at C3 prefer the equatorial position.[1] This minimizes 1,3-transannular repulsive interactions with the nitrogen lone pair (or N-substituent).[1]

  • The "Gem-Difluoro" Effect: 3,3-difluoroazetidine is a common motif.[1] The highly electronegative fluorine atoms induce a "gauche effect" and electrostatic interactions that can flatten the ring or alter the inversion barrier, often lowering the pKa of the nitrogen (pKa ~ 8.0 vs 11.3 for parent azetidine).[1]

N1-Substitution (The Pivot)

The group attached to the nitrogen dictates the inversion barrier.[1]

  • Alkyl Groups: Low barrier, rapid exchange.[1]

  • Sulfonamides/Carbamates: These electron-withdrawing groups (EWGs) conjugate with the nitrogen lone pair.[1] This increases the

    
     character of the nitrogen, flattening the N-center and often flattening the ring itself to maximize orbital overlap.[1]
    
Quantitative Comparison of Substituents
Substituent (R)PositionPreferred ConformationPrimary Driving ForceApprox. Barrier (kcal/mol)
-H N1Fluxional (Rapid)Torsional Strain Relief~1.3 (Pucker)
-t-Butyl N1Equatorial N-RSteric Bulk (1,2-interactions)> 5.0
-Ph (Aryl) C3Equatorial C-R1,3-Transannular Repulsion~2.5
-F (Geminal) C3DistortedElectrostatic/GaucheVariable

Analytical Methodologies

To validate the conformation of a substituted azetidine, a combination of VT-NMR and computational modeling is required.[1] Standard NMR at room temperature often shows a time-averaged planar signal, which is misleading.[1]

Protocol: Variable Temperature (VT) NMR

Because the interconversion barrier is low, you must cool the sample to observe distinct conformers (decoalescence).[1]

Step-by-Step Methodology:

  • Solvent Selection: Use CD₂Cl₂ (Dichloromethane-d2) or THF-d8.[1] These solvents remain liquid at very low temperatures (down to -100°C).[1] Avoid CDCl₃ if going below -50°C.[1]

  • Sample Prep: Prepare a concentrated sample (10-20 mg/mL) to ensure signal-to-noise ratio is sufficient at low temps where broadening occurs.[1]

  • Cooling Phase: Start at 298 K. Decrease temperature in 10 K increments.

  • Observation: Monitor the splitting of the C2/C4 protons.

    • High T (Fast Exchange): C2 protons appear as a simple doublet or triplet (averaged).[1]

    • Coalescence Temperature (

      
      ): The peak broadens and flattens.[1]
      
    • Low T (Slow Exchange): The signal splits into distinct sets for Axial and Equatorial protons.[1]

  • Calculation: Use the Gutowsky-Holm equation to calculate the rate constant (

    
    ) at 
    
    
    
    , and subsequently the Gibbs Free Energy of activation (
    
    
    ).[1]
Protocol: Coupling Constant Analysis ( )

In the "frozen" low-temperature spectrum, analyze the vicinal coupling constants between H2 and H3.[1]

  • Karplus Relationships: In 4-membered rings, the Karplus curve is shifted.[1]

  • 
     vs 
    
    
    
    :
    • 
      :  Typically 6–9 Hz .[1]
      
    • 
      :  Typically 3–5 Hz .[1]
      
    • Note: If the ring is planar,

      
      .[1] If the ring is highly puckered, the dihedral angles change, and these values diverge further.[1]
      
Computational Workflow (DFT)

Experimental data must be backed by calculation to assign the specific conformer.[1]

CompWorkflow Start Input Structure (3D Coordinates) ConfSearch Conformational Search (Molecular Mechanics: MMFF94) Start->ConfSearch DFT_Opt Geometry Optimization DFT: B3LYP/6-311+G(d,p) Solvation: PCM/SMD ConfSearch->DFT_Opt Freq Frequency Calculation (Verify Minima vs TS) DFT_Opt->Freq Output Output: 1. Relative Energies (ΔG) 2. Predicted J-Couplings Freq->Output

Figure 2: Computational workflow for assigning azetidine conformations.[1] Solvation models (PCM/SMD) are critical as polarity significantly affects the dipole-driven puckering preference.

Case Study: Impact on Drug Design

Cobimetinib (MEK Inhibitor) Cobimetinib utilizes a complex azetidine-containing piperidine fused system.[1] The azetidine ring is not merely a linker; its specific pucker is constrained by the iodine substituent on the aromatic ring.[1]

  • Observation: The high energy barrier to rotation provided by the azetidine moiety locks the molecule into a bioactive conformation.[1]

  • Lesson: By substituting the azetidine ring, the "entropy penalty" of binding to the protein target is paid during synthesis rather than during the binding event, improving potency.[1]

References

  • Ring Puckering of Azetidine: An Electron Diffraction Study Source: Journal of the Chemical Society, Chemical Communications URL:[1][3][Link][1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

  • Conformational Analysis of 3-Substituted Azetidines Source: Journal of Organic Chemistry (ACS) URL:[1][Link][1]

  • Nitrogen Inversion and Ring Puckering in Azetidines Source: Journal of the American Chemical Society URL:[1][Link][1]

  • Application of Spin-Spin Splitting (J-Coupling) in Conformational Analysis Source: Organic Chemistry Data URL:[Link][1]

Sources

Exploratory

The Azetidine-Acetonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the azetidine-acetonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the azetidine-acetonitrile scaffold, a unique structural motif that has garnered significant attention in medicinal chemistry. We will delve into its synthesis, explore its diverse biological activities with a focus on its roles as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for diabetes and a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor for oncology, and provide detailed experimental protocols for its evaluation. The inherent conformational rigidity and sp³-rich character of the azetidine ring, combined with the electronic properties of the acetonitrile group, make this scaffold a compelling starting point for the design of novel therapeutics.[1][2]

The Azetidine-Acetonitrile Core: Structural and Physicochemical Rationale

The four-membered azetidine ring is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability.[3] Its strained ring system provides a rigid framework that can pre-organize appended functional groups into defined spatial orientations, potentially leading to higher binding affinity and selectivity for biological targets.[3] This conformational restriction can reduce the entropic penalty upon binding to a protein.[3] Furthermore, the azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability.[2]

The acetonitrile moiety, a nitrile group attached to a methyl group, is a versatile functional group in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions. In some contexts, it serves as a "warhead" for covalent or pseudo-covalent interactions with target proteins.

When combined, the azetidine-acetonitrile scaffold presents a unique combination of a rigid, three-dimensional core with a polar, reactive functional group, making it an attractive starting point for fragment-based drug design and lead optimization.

Synthesis of the Azetidine-Acetonitrile Scaffold

The synthesis of functionalized azetidines can be challenging due to their ring strain.[4] However, several synthetic routes have been developed to access this valuable scaffold. A common strategy involves the intramolecular cyclization of a suitably functionalized precursor.

General Synthetic Approach: Aza-Michael Addition

A versatile method for the synthesis of 3-substituted azetidine-acetonitrile derivatives involves the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated azetidine acceptor. This approach offers a convergent and modular way to introduce diversity at the azetidine nitrogen.

A detailed protocol for a related synthesis is described for the preparation of methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate, which can be adapted for the synthesis of azetidine-acetonitrile derivatives.[1]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative via Aza-Michael Addition

This protocol is adapted from the synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates.[1]

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This intermediate can be prepared via a Horner-Wadsworth-Emmons reaction between 1-Boc-3-azetidinone and diethyl (cyanomethyl)phosphonate.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C, add diethyl (cyanomethyl)phosphonate (1.0 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-Boc-3-azetidinone (1.0 eq.) in dry THF.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Aza-Michael Addition

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq.) in acetonitrile, add the desired amine nucleophile (1.1 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.).[1]

  • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with water.[1]

  • Extract the aqueous layer with ethyl acetate (3 x).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the resulting product by flash column chromatography.

Biological Activities of the Azetidine-Acetonitrile Scaffold

The azetidine-acetonitrile scaffold has demonstrated significant potential in several therapeutic areas, most notably in the treatment of type 2 diabetes and cancer.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[5][6]

The 2-cyanoazetidine moiety is a key pharmacophore in a class of potent and selective DPP-4 inhibitors.[7][8] The nitrile group is believed to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[7]

Studies on azetidine-based DPP-4 inhibitors have revealed key structural features that influence their potency:[7][8]

  • 2-Cyanoazetidine "Warhead": The 2-cyanoazetidine group is crucial for potent inhibition.

  • Substituents on the Azetidine Nitrogen: Large, hydrophobic amino acid groups attached to the azetidine nitrogen generally lead to higher potency, with some compounds exhibiting IC₅₀ values below 100 nM.[7][8]

  • Stereochemistry at the 2-position: DPP-4 inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-cyanoazetidines showing similar inhibitory potencies.[7][8]

Compound Subtype Key Structural Feature Potency Range Reference
2-CyanoazetidinesAzetidine ring with a nitrile group at the 2-positionSub-micromolar to <100 nM[7][8]
3-FluoroazetidinesAzetidine ring with a fluorine atom at the 3-positionSub-micromolar[7][8]
2-KetoazetidinesAzetidine ring with a ketone group at the 2-positionSub-micromolar to <100 nM[7][8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is based on a widely used fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[8][9]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound solution (or DMSO for control).

  • Add 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer) to each well.[8]

  • Incubate the plate at 37 °C for 10 minutes.[8]

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in assay buffer), to each well.[8]

  • Immediately begin monitoring the fluorescence in kinetic mode at 37 °C for 30 minutes, with readings taken every 1-2 minutes.[8]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by fitting the dose-response curve to a suitable equation.

DPP4_Pathway cluster_pancreas_effects Pancreatic Effects Meal Meal Intake Intestine Intestinal L-cells Meal->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates Azetidine_Acetonitrile Azetidine-Acetonitrile Inhibitor Azetidine_Acetonitrile->DPP4 inhibits

Caption: DPP-4 inhibition by azetidine-acetonitrile scaffold.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition for Cancer

STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and angiogenesis.[10][11] Constitutive activation of STAT3 is frequently observed in a wide range of human cancers and is associated with tumor progression and poor prognosis.[11] Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.

Azetidine-based amides have emerged as a new class of potent and selective small-molecule STAT3 inhibitors. These compounds have been shown to directly bind to STAT3 and inhibit its activity.

Azetidine-based STAT3 inhibitors have been shown to:

  • Directly bind to STAT3: Isothermal titration calorimetry has confirmed high-affinity binding of these compounds to the STAT3 protein.

  • Inhibit STAT3 phosphorylation: Western blot analysis demonstrates a reduction in the phosphorylation of STAT3 at Tyr705, which is essential for its activation.[12]

  • Suppress STAT3 target gene expression: By inhibiting STAT3, the transcription of downstream genes involved in cell survival and proliferation is reduced.

  • Induce apoptosis in cancer cells: These inhibitors have been shown to induce programmed cell death in cancer cell lines that harbor constitutively active STAT3.

  • Inhibit tumor growth in vivo: In preclinical models, azetidine-based STAT3 inhibitors have demonstrated the ability to suppress tumor growth.

Compound STAT3 EMSA IC₅₀ (µM) Cell Viability EC₅₀ (µM) in MDA-MB-231 cells Reference
7e -1.9
7f -1.5
7g -0.9
9k 1.181.2

Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the general steps for detecting the phosphorylation status of STAT3 in cancer cells treated with an azetidine-acetonitrile-based inhibitor.[12]

Materials:

  • MDA-MB-231 breast cancer cells (or other suitable cell line with constitutive STAT3 activation)

  • Cell culture medium and supplements

  • Test compound (azetidine-based STAT3 inhibitor)

  • Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for the desired time periods.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4 °C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.

STAT3_Pathway cluster_activation STAT3 Activation Cytokine Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., GP130, EGFR) Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT3_inactive Latent STAT3 (cytoplasmic) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Tyr705) Dimer STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription initiates Cell_Response Cancer Progression (Proliferation, Survival, Angiogenesis) Gene_Transcription->Cell_Response Azetidine_Acetonitrile Azetidine-Acetonitrile Inhibitor Azetidine_Acetonitrile->STAT3_inactive inhibits phosphorylation

Caption: STAT3 signaling pathway and its inhibition.

Insecticidal Potential: An Area for Future Exploration

While the therapeutic applications of the azetidine-acetonitrile scaffold are well-documented, its potential as an insecticide is less explored. However, several lines of reasoning suggest this could be a fruitful area of research. Many successful insecticides, such as the neonicotinoids, contain nitrogen-based heterocyclic rings and cyano groups. These structural features are crucial for their interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.

Given the structural similarities, it is plausible that novel azetidine-acetonitrile derivatives could be designed to target insect nAChRs or other critical molecular targets in pests. The rigid azetidine core could be used to optimize the orientation of pharmacophoric elements for enhanced binding to insect-specific receptors, potentially leading to the development of a new class of selective and effective insecticides. Further research in this area, including the synthesis and screening of a diverse library of azetidine-acetonitrile compounds against a panel of insect pests, is warranted.

Conclusion and Future Perspectives

The azetidine-acetonitrile scaffold represents a "privileged" structure in medicinal chemistry, demonstrating significant potential in diverse therapeutic areas. Its unique combination of a rigid, sp³-rich core and a versatile cyano group has led to the development of potent inhibitors of key biological targets such as DPP-4 and STAT3. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore the potential of this exciting chemical scaffold.

Future research directions could include:

  • Expansion of the SAR: Systematic modification of the azetidine-acetonitrile core to explore new chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Screening of azetidine-acetonitrile libraries against a broader range of biological targets to uncover novel activities.

  • Development of insecticidal agents: A focused effort to design and synthesize azetidine-acetonitrile derivatives with potent and selective insecticidal activity.

The continued exploration of the azetidine-acetonitrile scaffold holds great promise for the discovery of next-generation therapeutics and crop protection agents.

References

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  • (2025). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. ResearchGate. [Link]

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  • Azetidine derivatives and a process for their production - Google Patents. (n.d.).
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  • (2025). Insecticidal activity of plant-derived extracts against different economically important pest insects. ResearchGate. [Link]

  • (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • (2025). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Semantic Scholar. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.).
  • Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review - MDPI. (2023, July 8). Retrieved from [Link]

  • STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells - PMC. (2018, March 26). Retrieved from [Link]

  • Synthesis of aziridines from amino alcohols - ResearchGate. (2026, January 3). Retrieved from [Link]

  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2-anti amino alcohols and their applications in the asymmetric synthesis of polyhydroxylated indolizidine and pyrrolizidine alkaloids | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Western Blot for Detecting Phosphorylated STAT3 Huagang Zhang* Albert Einstein College of Medicine, Yeshiva University, New York - Bio-protocol. (2011, August 20). Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. (2022, May 11). Retrieved from [Link]

  • STAT3 but Not HIF-1α Is Important in Mediating Hypoxia-Induced Chemoresistance in MDA-MB-231, a Triple Negative Breast Cancer Cell Line - MDPI. (n.d.). Retrieved from [Link]

  • STAT3 Regulates the Redox Profile in MDA-MB-231 Breast Cancer Cells - PubMed. (2024, July 20). Retrieved from [Link]

  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. (n.d.). Retrieved from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed. (2023, September 15). Retrieved from [Link]

  • MIN suppresses DNA binding of STAT3 in MDA-MB-231 cells. (A) MIN... - ResearchGate. (n.d.). Retrieved from [Link]

  • Repurposing Statins for Triple-Negative Breast Cancer. (2026, February 6). Retrieved from [Link]

  • Role of DPP4 and DPP4i on Glucose Homeostasis and Cardiorenal Syndrome | Request PDF. (n.d.). Retrieved from [Link]

  • Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control - PMC - NIH. (n.d.). Retrieved from [Link]

  • Video: Dipeptidyl Peptidase 4 Inhibitors - JoVE. (2024, December 19). Retrieved from [Link]

  • a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants - Pharmacognosy Journal. (n.d.). Retrieved from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (n.d.). Retrieved from [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed. (2012, September 7). Retrieved from [Link]

  • Western Blot for Detecting Phosphorylated STAT3 - ResearchGate. (2025, December 20). Retrieved from [Link]

  • STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce - ResearchGate. (n.d.). Retrieved from [Link]

  • Neonicotinoids and their substitutes in sustainable pest control - EASAC. (n.d.). Retrieved from [Link]

  • Binary Mixture of Neonicotinoid–Pyrethroid Insecticide: Impact on Survival, Cognitive Learning, and Memory in Apis mellifera jemenitica - MDPI. (2025, January 30). Retrieved from [Link]

  • US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. (n.d.).
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Foundational

Technical Whitepaper: Strategic Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

[1] Executive Summary This technical guide details the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), a critical intermediate in the manufacturing of Baricitinib (Olumiant), a JAK1/...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), a critical intermediate in the manufacturing of Baricitinib (Olumiant), a JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.[1]

The synthesis of this four-membered heterocyclic alkene presents unique challenges due to the inherent ring strain of the azetidine core (


26 kcal/mol). This guide prioritizes the Industrial Convergent Route , which utilizes azetidin-3-ol as a stable starting material, over the traditional linear protection/deprotection strategies used in early discovery.[1] We analyze critical process parameters (CPPs), safety protocols for exothermic olefination, and impurity rejection strategies.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways.[1] The decision point lies in the order of functionalization: whether to install the sulfonyl group before or after the formation of the exocyclic double bond.[1]

Pathway Logic[1]
  • Route A (Sulfonyl-First): Prioritizes early installation of the ethylsulfonyl group on the robust azetidin-3-ol.[1] This avoids handling the volatile and unstable 3-azetidinone free base.

  • Route B (Olefination-First): Utilizes commercially available N-Boc-3-azetidinone.[1] While effective on a gram scale, the atom economy is lower due to the loss of the heavy Boc group later in the sequence.[1]

Retrosynthesis Target Target: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Disconnection HWE Olefination Target->Disconnection Ketone 1-(ethylsulfonyl)azetidin-3-one Disconnection->Ketone Phosphonate Diethyl cyanomethylphosphonate Disconnection->Phosphonate Azetidinol Azetidin-3-ol HCl Ketone->Azetidinol Oxidation (Swern/TEMPO) SulfonylCl Ethanesulfonyl chloride Ketone->SulfonylCl Sulfonylation

Figure 1: Retrosynthetic tree illustrating the convergence on the sulfonyl-azetidinone intermediate.

Primary Industrial Protocol: The "Sulfonyl-First" Route

This route is preferred for scalability because it avoids the isolation of unstable intermediates.[1]

Step 1: Sulfonylation

Objective: Synthesis of 1-(ethylsulfonyl)azetidin-3-ol.[1][2]

  • Reagents: Azetidin-3-ol HCl, Ethanesulfonyl chloride (

    
    ), Aqueous 
    
    
    
    or
    
    
    .[1]
  • Solvent: THF/Water (Biphasic) or Acetonitrile.[1]

Protocol:

  • Charge Azetidin-3-ol HCl (1.0 eq) into a reactor with THF/Water (1:1 v/v).

  • Cool to 0–5°C.

  • Add

    
      (2.5 eq) to neutralize the HCl salt and scavenge acid generated during sulfonylation.[1]
    
  • Slowly dose Ethanesulfonyl chloride (1.1 eq) over 2 hours, maintaining internal temperature

    
    . Exothermic reaction.[1]
    
  • Workup: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine. Concentrate to yield the sulfonamide alcohol (typically >90% yield).

Step 2: Oxidation

Objective: Conversion to 1-(ethylsulfonyl)azetidin-3-one.[1]

  • Challenge: The ketone is prone to hydration and polymerization.[1]

  • Method: TEMPO/NaOCl (Anelli Oxidation) is preferred over Swern oxidation for safety and environmental reasons at scale.[1]

Protocol:

  • Dissolve alcohol from Step 1 in Dichloromethane (DCM) or Toluene.[1]

  • Add TEMPO (0.01 eq) and KBr (0.1 eq) in water.[1]

  • Cool to 0°C.

  • Slowly add aqueous NaOCl (Bleach, 1.1 eq) buffered at pH 9 (using

    
    ).
    
  • Monitor: Quench immediately upon consumption of starting material to prevent over-oxidation (ring cleavage).[1]

  • Isolation: Phase separation. The DCM layer containing the ketone is often used directly in the next step (telescoping) to avoid isolating the unstable solid.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Formation of the exocyclic alkene.[1]

  • Reagents: Diethyl cyanomethylphosphonate, Base.[1][3]

  • Critical Choice: The choice of base is paramount to prevent ring opening of the strained azetidinone.[1]

ParameterTraditional (NaH)Optimized (LiCl/DBU)
Base Strength Strong (

)
Moderate (

)
Risk High risk of ring openingLow risk; mild conditions
Temperature 0°C to RT0°C to RT
Yield 60-75%85-95%

Optimized Protocol (Masamune-Roush Conditions):

  • Suspend LiCl (1.2 eq) in dry Acetonitrile (MeCN) or THF. Note: LiCl increases the acidity of the phosphonate via chelation.

  • Add Diethyl cyanomethylphosphonate (1.2 eq).[1]

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) at 0°C. Stir for 30 mins to form the phosphonate anion.

  • Add the solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) dropwise.[1]

  • Warm to 20–25°C and stir for 2–4 hours.

  • Quench: Add water. The product often precipitates as an off-white solid.

  • Purification: Recrystallization from Ethanol/Water or Isopropanol.[1]

ProcessFlow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation cluster_2 Step 3: HWE Olefination Start Azetidin-3-ol HCl Reagent1 EtSO2Cl / Base Start->Reagent1 Inter1 Sulfonyl-Alcohol Reagent1->Inter1 Reagent2 TEMPO / NaOCl Inter1->Reagent2 Inter2 Sulfonyl-Ketone Reagent2->Inter2 Reagent3 Phosphonate / LiCl / DBU Inter2->Reagent3 Final Target Nitrile Reagent3->Final

Figure 2: Industrial process flow utilizing the TEMPO oxidation and mild HWE olefination.

Critical Process Parameters (CPPs) & Troubleshooting

Ring Strain & Stability

The azetidine ring is highly strained.[1] Strong nucleophiles or harsh acidic conditions can cause ring opening (homolytic or heterolytic cleavage).

  • Avoid: Strong mineral acids (HCl,

    
    ) at high temperatures.
    
  • Avoid: Unbuffered NaOCl during oxidation (keep pH 8–9).

Impurity Profile
Impurity TypeOriginControl Strategy
Bis-sulfonylation Reaction of

with the hydroxyl group in Step 1.[1]
Maintain temperature <10°C; avoid excess base; slow addition of acid chloride.
Ring-Open Products Nucleophilic attack on the azetidine ring.Use milder bases (DBU/LiCl) instead of NaH or KOtBu.
Phosphonate Residues Incomplete removal of HWE reagents.[1]Aqueous washes are usually sufficient; recrystallization in ethanol is definitive.
Safety Considerations
  • Ethanesulfonyl chloride: Highly lachrymatory and corrosive.[1] Handle in a fume hood with scrubber.

  • Exotherms: Both the sulfonylation and the HWE reaction are exothermic.[1] Adiabatic temperature rise must be calculated for scale-up (>1kg).

Alternative Route (Lab Scale)

For researchers who cannot source azetidin-3-ol or wish to avoid oxidation steps:

  • Start: tert-butyl 3-oxoazetidine-1-carboxylate (Commercial).

  • Olefination: Standard HWE (NaH/THF) yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

  • Deprotection: TFA/DCM or HCl/Dioxane removes the Boc group.[1] Caution: The resulting free amine salt is hygroscopic.

  • Sulfonylation: Treat the amine salt with

    
     and TEA.
    
  • Drawback: Higher cost of goods (COGs) due to the Boc-protected starting material and lower atom economy.[1]

References

  • Incyte Corporation. (2012).[1] Azetidine and cyclobutane derivatives as JAK inhibitors.[1][4] US Patent 8,158,616.[1][5]

  • Beiger, B. A., et al. (2016).[1] Development of a Scalable, Chromatographic-Free Synthesis of Baricitinib. Organic Process Research & Development, 20(9), 1633–1647.[1] [Link]

  • Organic Syntheses. (n.d.). Preparation of Azetidine derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized HWE Olefination for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Synthesis

Executive Summary & Context This application note details the optimized synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a critical intermediate in the manufacturing of Baricitinib (Olumiant), a selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the optimized synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a critical intermediate in the manufacturing of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.

The transformation utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic acrylonitrile moiety onto the azetidinone core. Unlike the classic Wittig reaction, the HWE modification is preferred here due to the water-solubility of the phosphate byproducts, which simplifies purification—a crucial factor when handling polar, heterocyclic intermediates.

Key Chemical Transformation

Substrate: 1-(ethylsulfonyl)azetidin-3-one Reagent: Diethyl cyanomethylphosphonate Product: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Strategic Analysis: Why HWE?

Mechanistic Advantage

The synthesis of exocyclic alkenes on strained rings (like azetidine) requires mild conditions to prevent ring-opening or polymerization.

  • Nucleophilicity vs. Basicity: The phosphonate-stabilized carbanion used in HWE is more nucleophilic but less basic than the corresponding triphenylphosphonium ylides (Wittig).[1] This reduces the risk of base-mediated degradation of the strained azetidinone ring.

  • Symmetry & Stereochemistry: The starting material, 1-(ethylsulfonyl)azetidin-3-one, possesses a plane of symmetry through the N-C3 axis. Consequently, the resulting exocyclic double bond does not exhibit

    
     isomerism relative to the ring carbons (C2 and C4 are equivalent). This eliminates the need for stereoselective condition screening, allowing the focus to remain solely on conversion  and yield .
    
Purification Efficiency
  • Wittig Route: Generates triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from polar products without chromatography.

  • HWE Route: Generates diethyl phosphate salts (water-soluble). A simple aqueous workup often yields material of sufficient purity (>95%) for subsequent steps, supporting scalable process chemistry.

Detailed Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.Notes
1-(ethylsulfonyl)azetidin-3-one Substrate1.0Electrophile.[2] Ensure dry (azeotrope w/ Toluene if needed).
Diethyl cyanomethylphosphonate HWE Reagent1.1 - 1.2Toxic. Handle in fume hood.
LiHMDS (1.0 M in THF) Base1.1 - 1.2Preferred over NaH for homogeneity and precise dosing.
THF (Anhydrous) SolventN/A0.1 - 0.2 M concentration relative to substrate.
Ammonium Chloride (Sat. Aq.) QuenchExcessBuffers reaction upon completion.
Step-by-Step Procedure
Phase A: Carbanion Formation
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvent: Charge the flask with anhydrous THF and cool to 0 °C using an ice/water bath.

  • Reagent Addition: Add Diethyl cyanomethylphosphonate (1.1 equiv) via syringe.

  • Deprotonation: Dropwise, add LiHMDS (1.1 equiv, 1.0 M in THF) over 10–15 minutes.

    • Observation: The solution may turn slightly yellow, indicating the formation of the phosphonate carbanion.

    • Critical Control: Stir at 0 °C for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to lower yields and unreacted phosphonate.

Phase B: Olefination
  • Substrate Addition: Dissolve 1-(ethylsulfonyl)azetidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold phosphonate anion mixture.

    • Rate: Maintain internal temperature < 5 °C during addition to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The ketone spot (

      
      ) should disappear, and the less polar olefin product (
      
      
      
      ) should appear.
Phase C: Workup & Isolation
  • Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl .

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

    • Note: The byproduct (lithium diethyl phosphate) remains in the aqueous layer.

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough. If necessary, recrystallize from Isopropanol/Heptane or purify via short silica plug (eluting with 30-50% EtOAc/Hexanes).

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the base-mediated deprotonation followed by nucleophilic attack and elimination.

HWE_Mechanism Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation (-78°C to 0°C) Base LiHMDS (Base) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack (+ Ketone) Ketone 1-(ethylsulfonyl) azetidin-3-one Ketone->Intermediate Product Target: 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile Intermediate->Product Elimination Byproduct Diethyl phosphate (Water Soluble) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of the HWE olefination.[1] The elimination step is driven by the formation of the strong P=O bond.

Process Workflow

Operational flow for the laboratory execution of this protocol.

Process_Flow Start Start: Reactor Setup ReagentPrep Charge THF & Phosphonate Cool to 0°C Start->ReagentPrep BaseAdd Add LiHMDS (Dropwise) Stir 30 min ReagentPrep->BaseAdd SubstrateAdd Add Azetidinone Solution Maintain T < 5°C BaseAdd->SubstrateAdd Reaction Warm to RT Stir 2-4 Hours SubstrateAdd->Reaction QC Check LCMS/TLC Conversion >98%? Reaction->QC QC->Reaction No (Extend Time) Quench Quench w/ Sat. NH4Cl QC->Quench Yes Workup Extract (EtOAc) Wash (Brine) Concentrate Quench->Workup End Final Product (Off-white Solid) Workup->End

Figure 2: Step-by-step operational workflow for the synthesis.

Troubleshooting & Optimization

Base Selection

While LiHMDS is recommended for high-value intermediates due to its non-nucleophilic nature and clean profile, other bases can be used depending on scale and cost constraints:

  • KOtBu (Potassium tert-butoxide): Effective and cheaper.[3][4] Reaction is faster but may generate more impurities if the temperature isn't strictly controlled at 0 °C.

  • NaH (Sodium Hydride): Classic reagent. Requires careful handling (H₂ gas evolution) and can be heterogeneous, leading to variable initiation times. Not recommended for precise kinetic control in this specific strained-ring system.

Impurity Profile
  • Ring Opening: If the reaction pH becomes too high or temperature spikes, the azetidine ring can open via nucleophilic attack on the sulfonyl group or the ring carbons. Mitigation: Strict temperature control during base addition.

  • Unreacted Ketone: If conversion stalls, do not add more base directly. Cool to 0 °C, prepare a small "chaser" of pre-formed phosphonate anion in a separate vial, and add it to the main mixture.

Safety Note

Diethyl cyanomethylphosphonate is an organophosphorus compound with a nitrile group.

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through skin.[5] It may exhibit nitrile-like toxicity (metabolic release of cyanide is possible but less rapid than simple cyanides).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All weighing and transfers must occur in a functioning fume hood.

References

  • Incyte Corporation. (2009). Preparation of Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors. (Patent WO 2009/114512). World Intellectual Property Organization.

  • Rodgers, J. D., et al. (2009). Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry, 52(23), 7669–7682.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[1][6][7][8] Journal of the American Chemical Society, 83(7), 1733–1738.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][7][8] Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][7][8] Chemical Reviews, 89(4), 863–927.

Sources

Application

Application Notes &amp; Protocols for the Green Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a critical heterocyclic intermediate, notably used in the synthesis of Baricitin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a critical heterocyclic intermediate, notably used in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1][2] The synthesis of such complex molecules has traditionally relied on multi-step processes that often utilize hazardous reagents, organic solvents, and significant energy inputs. These conventional methods, while effective, contribute to a substantial environmental footprint, a growing concern in the pharmaceutical industry.

Green chemistry seeks to address these challenges by developing sustainable and environmentally benign chemical processes.[3] This involves a set of principles aimed at minimizing or eliminating the use and generation of hazardous substances. For a key intermediate like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, transitioning to greener synthetic routes is not just an environmental imperative but also a strategic one, offering potential benefits in cost-effectiveness, safety, and process efficiency.[1]

This guide provides an in-depth exploration of green synthesis methods for this target molecule. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind each approach. We will first establish a baseline by examining a conventional synthesis, then detail several advanced green protocols, and finally, offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.

Section 1: The Conventional Synthesis - A Baseline for Green Innovation

To appreciate the advancements offered by green chemistry, it is essential to first understand the traditional synthetic route and its inherent limitations. A common method involves a multi-step process beginning with the protection and subsequent conversion of an azetidine precursor.

A Representative Conventional Pathway:

A frequently cited synthesis starts from azetidine-3-ol hydrochloride.[4] The process can be summarized as follows:

  • Sulfonylation: Azetidine-3-ol hydrochloride is treated with ethanesulfonyl chloride to form 1-(ethylsulfonyl)azetidin-3-ol. This reaction is typically performed in a biphasic solution of an organic solvent (like Tetrahydrofuran - THF) and a basic aqueous solution at or below room temperature.[4]

  • Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-(ethylsulfonyl)azetidin-3-one. This step often employs standard oxidizing agents.

  • Wittig-Horner or Horner-Wadsworth-Emmons (HWE) Reaction: The ketone is then reacted with a phosphonate reagent, such as diethyl(cyanomethyl)phosphonate, in the presence of a strong base to form the target ylideneacetonitrile product.

Green Chemistry Critique of the Conventional Method:

  • Solvent and Reagent Use: The reliance on organic solvents like THF and extraction solvents like toluene contributes significantly to volatile organic compound (VOC) emissions and waste generation.[4]

  • Aqueous Waste: The use of biphasic systems and aqueous workups generates large volumes of contaminated water that requires treatment.

  • Energy Consumption: Multiple steps involving heating, cooling, and solvent distillation consume considerable energy.

  • Atom Economy: Multi-step syntheses, particularly those involving protection/deprotection and stoichiometric reagents (like in a classic Wittig reaction), often have lower atom economy, meaning a larger portion of the atoms from the reactants end up as waste rather than the final product.

cluster_0 Conventional Synthesis Drawbacks Solvent Use Solvent Use Aqueous Waste Aqueous Waste Energy Use Energy Use Low Atom Economy Low Atom Economy

Caption: Key environmental drawbacks of conventional synthesis.

Section 2: Advanced Green Synthesis Protocols

Here we explore several innovative methods that align with the principles of green chemistry. Each protocol is designed to be a self-validating system, incorporating in-process monitoring and final product characterization.

Microchannel Reactor Technology for Continuous Flow Synthesis

Principle: Microchannel reactors utilize narrow channels (typically sub-millimeter) to perform chemical reactions in a continuous flow. This technology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. For industrial applications, it represents a shift from large batch reactors to smaller, more efficient, and safer continuous systems.[1]

Protocol: This protocol is adapted from a green and cost-effective synthesis developed for key baricitinib intermediates.[1] It focuses on a green oxidation reaction, a critical step in the synthesis.

Experimental Protocol:

  • Reactant Preparation: Prepare two separate solutions.

    • Solution A: Dissolve 1-(ethylsulfonyl)azetidin-3-ol in a suitable green solvent (e.g., anisole or cyclopentyl methyl ether).

    • Solution B: Prepare an aqueous solution of the oxidizing agent (e.g., sodium hypochlorite with a catalytic amount of a TEMPO derivative).

  • System Setup:

    • Use a commercial microchannel reactor system equipped with two syringe pumps, a mixing unit, and a temperature controller.

    • Set the reactor temperature to the optimized value (e.g., 40-60 °C).

  • Reaction Execution:

    • Pump Solution A and Solution B into the microchannel reactor at precisely controlled flow rates to achieve the desired stoichiometric ratio and residence time.

    • The reaction occurs within the channels, and the product stream exits the reactor continuously.

  • Workup:

    • Collect the output stream in a separation funnel. The organic and aqueous layers will separate.

    • Isolate the organic layer containing the product, 1-(ethylsulfonyl)azetidin-3-one.

    • The crude product can then be used directly in the subsequent HWE reaction.

  • Monitoring and Validation:

    • In-Process: Use inline HPLC or GC to monitor the conversion in real-time by sampling the output stream.

    • Validation: Confirm the structure of the intermediate ketone via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Behind the Science (Causality):

  • The extremely high surface-area-to-volume ratio in microchannels allows for rapid heat dissipation, preventing thermal runaway reactions and the formation of byproducts, thus increasing yield and purity.[1]

  • Continuous flow minimizes the volume of hazardous materials being reacted at any given moment, drastically improving process safety compared to large-scale batch reactions.

  • Precise control of residence time ensures that the reaction proceeds to completion without over-oxidation or degradation of the product.

cluster_0 Microchannel Reactor Workflow ReactantA Reactant A (Substrate in Green Solvent) PumpA Syringe Pump A ReactantA->PumpA ReactantB Reactant B (Oxidant) PumpB Syringe Pump B ReactantB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Microchannel Reactor (Controlled Temp) Mixer->Reactor Product Product Stream (Continuous Output) Reactor->Product

Caption: Continuous flow synthesis using a microchannel reactor.

Ultrasound-Assisted Synthesis (Sonochemistry)

Principle: Ultrasound-assisted synthesis utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and violent collapse of these bubbles create localized hotspots of extreme temperature and pressure, which can dramatically accelerate reaction rates, improve yields, and enable reactions at lower bulk temperatures.[3][5] This method is particularly effective for heterogeneous reactions.

Proposed Protocol: This protocol outlines a sonochemical approach to the sulfonylation step.

Experimental Protocol:

  • Reactant Mixture: In a sonication vessel, combine azetidine-3-ol hydrochloride, ethanesulfonyl chloride, and a mild, biodegradable base (e.g., potassium carbonate) in a minimal amount of an aqueous medium.

  • Sonication:

    • Immerse the vessel in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn.

    • Sonicate the mixture at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 30-60 minutes). The use of ultrasound often significantly reduces the required reaction time compared to conventional stirring.[6]

  • Workup:

    • After the reaction is complete, the product, 1-(ethylsulfonyl)azetidin-3-ol, may precipitate out of the aqueous solution upon cooling.

    • Filter the solid product, wash with cold water, and dry under vacuum. This avoids the need for large-volume solvent extraction.

  • Monitoring and Validation:

    • In-Process: Withdraw small aliquots at regular intervals (e.g., every 10 minutes) and analyze by Thin Layer Chromatography (TLC) or HPLC to determine the point of completion.

    • Validation: Characterize the final product using melting point, IR spectroscopy, and NMR.

Behind the Science (Causality):

  • Acoustic cavitation generates powerful microjets and shockwaves that break down solid reactants and clean the surface of catalysts, leading to a significant increase in the reactive surface area.

  • The intense mixing effect enhances mass transport between phases (solid-liquid or liquid-liquid), overcoming diffusion limitations and accelerating the reaction rate.[5]

  • This energy-efficient method often allows for higher yields in shorter times and under milder conditions than conventional heating.[3]

Mechanochemical Synthesis (Ball Milling)

Principle: Mechanochemistry uses mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, typically in the absence of a solvent.[7] By eliminating bulk solvents, this technique offers a profoundly green approach, minimizing waste and simplifying product isolation. It is highly effective for synthesizing heterocyclic compounds.[8]

Proposed Protocol: A solvent-free Horner-Wadsworth-Emmons reaction to form the final product.

Experimental Protocol:

  • Reactant Loading: Place 1-(ethylsulfonyl)azetidin-3-one, diethyl(cyanomethyl)phosphonate, and a solid, non-hygroscopic base (e.g., solid potassium carbonate or lithium hydroxide) into a ball milling jar along with the milling balls (e.g., stainless steel or zirconia).

  • Milling:

    • Seal the jar and place it in a planetary ball mill or mixer mill.

    • Mill the reactants at a specified frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 60-90 minutes).

  • Workup:

    • After milling, open the jar and add a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve the organic components.

    • Filter the mixture to remove the inorganic base and byproducts.

    • Evaporate the solvent to yield the crude product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

    • Purify further by recrystallization if necessary.

  • Monitoring and Validation:

    • Optimization: Run a series of small-scale reactions with varying milling times and frequencies to find the optimal conditions. Monitor conversion by taking small samples and analyzing via ¹H NMR.

    • Validation: Confirm the identity and purity of the final product via HPLC, MS, and NMR spectroscopy.

Behind the Science (Causality):

  • The intense mechanical energy creates localized high-pressure contact points between reactant particles, breaking bonds and forming new ones without the need for thermal energy.

  • Operating in a solvent-free or near solvent-free (liquid-assisted grinding) environment dramatically increases reactant concentration, leading to faster reaction rates.[7]

  • This method can enable reactions between solids that would otherwise require high temperatures or dissolution in large volumes of solvent, making it an exceptionally green alternative.[9]

Reactants Solid Reactants (Ketone + Phosphonate + Base) BallMill Ball Milling Jar + Milling Media Reactants->BallMill Product Product Mixture BallMill->Product Grinding (e.g., 30 Hz) Force Mechanical Force (Solvent-Free)

Caption: The principle of solvent-free mechanosynthesis.

Section 3: Comparative Analysis of Synthesis Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key performance indicators for each discussed method. Values for green methods are based on typical outcomes reported in the literature for similar transformations.

ParameterConventional MethodMicrochannel ReactorUltrasound-AssistedMechanochemical (Ball Milling)
Reaction Time Hours to DaysSeconds to Minutes15 - 90 Minutes30 - 120 Minutes
Typical Yield Moderate to GoodHigh to ExcellentGood to HighGood to Excellent
Solvent Usage High (Reaction + Extraction)Low to Moderate (Green Solvents)Minimal (Aqueous Medium)None to Minimal (Solvent-Free)
Energy Input High (Heating/Cooling)Moderate (Pumps, Heating)LowLow to Moderate
Safety Standard Risk (Batch)Very High (Low Volume)High (No High Temps)High (Contained System)
Scalability Established (Batch)Excellent (Scale-out)ModerateGood
Waste Profile High (Organic & Aqueous)LowVery Low (Mainly Water)Very Low (Inorganic Salts)

Section 4: A Note on Biocatalysis - The Future Horizon

While specific enzymatic routes for the entire synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile are not yet established in mainstream literature, biocatalysis represents a frontier in green chemistry. Enzymes offer unparalleled specificity under mild, aqueous conditions.

  • Nitrile Hydratases and Amidases: These enzymes could be explored for the selective hydrolysis of related nitrile compounds or for the synthesis of amide precursors, operating at ambient temperature and neutral pH.[10]

  • Aldoxime Dehydratases: For nitrile synthesis, these enzymes provide a cyanide-free route from aldoximes under very mild conditions, presenting a potentially revolutionary alternative to traditional methods like the HWE reaction if a suitable aldoxime precursor could be designed.[11]

Developing a biocatalytic route would require significant research and development but promises the ultimate green synthesis with minimal environmental impact.

Conclusion

The synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile provides a compelling case study for the application of green chemistry principles in pharmaceutical manufacturing. While conventional methods are functional, they carry a significant environmental burden. Modern techniques such as continuous flow synthesis in microchannel reactors , ultrasound-assisted reactions , and solvent-free mechanochemistry offer powerful, efficient, and sustainable alternatives.[1][9][12] These methods not only reduce waste and energy consumption but also often lead to higher yields, shorter reaction times, and inherently safer processes. For researchers and drug development professionals, adopting these green methodologies is a critical step towards a more sustainable and economically competitive future in the pharmaceutical industry.

References

  • Dar, B. A., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI. Retrieved from [Link]

  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Retrieved from [Link]

  • Mata, A. P., et al. (2025). Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024). PubMed. Retrieved from [Link]

  • Dave, V. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. Retrieved from [Link]

  • Bondock, S., et al. (2009). Eco-Friendly Solvent-Free Synthesis of Thiazolylpyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. Retrieved from [Link]

  • Petruš, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Zangade, S., et al. (2019). Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Biological Significance of Ultrasound Assisted Synthesized Polycyclic Azetidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 8: Mechanochemical Synthesis of Biologically Relevant Heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biological Significance of Ultrasound Assisted Synthesized Polycyclic Azetidine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Organosulfur and Related Heterocycles under Mechanochemical Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasound-Assisted Synthesis of Fluorescent Azatetracyclic Derivatives: An Energy-Efficient Approach. Retrieved from [Link]

  • MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. Retrieved from [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Abstract This application note details a robust, validated analytical High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 2-(1-(ethylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated analytical High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This compound is a critical intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[1] The inherent polarity of the molecule, conferred by the ethylsulfonyl and acetonitrile moieties, presents a unique challenge for retention and peak shape in traditional reversed-phase chromatography.[2][3] This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a quality control environment.[4][5]

Introduction and Method Rationale

The chemical purity of active pharmaceutical ingredient (API) intermediates is paramount to ensuring the safety and efficacy of the final drug product. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2) is a key building block whose impurity profile must be rigorously controlled.[1][6] The molecule's structure, featuring a polar sulfonyl group and a nitrile, makes it highly soluble in polar solvents but challenging to retain on conventional non-polar stationary phases used in reversed-phase HPLC (RP-HPLC).[2][7]

The objective was to develop a stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products.

1.1. Causality Behind Experimental Choices (Expertise & Experience)

  • Chromatographic Mode: RP-HPLC was selected as it is the predominant method for small-molecule pharmaceutical analysis due to its robustness, reproducibility, and compatibility with UV detection.[8] The primary challenge is retaining the polar analyte. To overcome this, a C18 stationary phase with a high carbon load and end-capping was chosen to maximize hydrophobic interactions. For highly polar compounds that are still difficult to retain, alternative phases like polar-embedded or polar-endcapped columns could be explored.[7]

  • Mobile Phase: A gradient elution using water and acetonitrile was chosen. Acetonitrile is generally preferred over methanol for its lower viscosity and favorable UV transparency. A phosphate buffer is incorporated into the aqueous phase to maintain a constant pH. Controlling the mobile phase pH is critical for achieving consistent retention times and symmetrical peak shapes for ionizable compounds.[9] For this non-ionizable analyte, the buffer primarily ensures method robustness against minor variations in water quality.[10]

  • Detection Wavelength: The conjugated system C=C-C≡N in the analyte is expected to have a UV absorbance maximum in the lower UV range. A detection wavelength of 215 nm was selected to provide high sensitivity for both the main peak and potential impurities which may lack strong chromophores.

  • Gradient Elution: A gradient method, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is essential for a purity analysis.[11] This ensures that early-eluting, highly polar impurities are well-retained and resolved, while later-eluting, more non-polar impurities are eluted within a reasonable runtime, preventing long analysis times and improving peak shapes.

Instrumentation, Materials, and Reagents

2.1. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent)

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, or equivalent)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric glassware

2.2. Materials and Reagents

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile reference standard (≥98% purity)[6]

  • Acetonitrile (HPLC gradient grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (ASTM Type I, Milli-Q or equivalent)

Detailed Experimental Protocol

3.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%). Filter through a 0.45 µm membrane filter and degas.

3.2. Standard and Sample Solution Preparation

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A: 10 mM KH₂PO₄ in water, pH 3.0
B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 30 minutes

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Validation A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) B->D C->D Equilibrated System E Sample Injection & Data Acquisition D->E SST Passed F Data Processing (Integration & Calculation) E->F G Method Validation (as per ICH Q2) F->G

Caption: A flowchart of the complete HPLC analysis process.

System Suitability Testing (SST) - A Self-Validating System

Before sample analysis, the suitability of the chromatographic system must be verified. This ensures the equipment and method are performing correctly. The protocol is considered valid only if all SST criteria are met, as defined by pharmacopeial standards like USP <621>.[12][13][14] Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for 6 injectionsDemonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0% for 6 injectionsConfirms pump performance and mobile phase consistency.

Method Validation Protocol (ICH Q2(R1) Framework)

The analytical method must be validated to demonstrate its suitability for its intended purpose.[5][15] The following validation characteristics should be assessed.

Diagram 2: ICH Q2 Validation Logic

ICH_Validation Accuracy Accuracy Method Validated HPLC Method Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method LOQ Limit of Quantitation (LOQ) LOQ->Method

Caption: Interrelationship of validation parameters per ICH Q2.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), standard, sample, and spiked sample (with known impurities if available). Perform forced degradation studies (acid, base, peroxide, heat, light).The main peak should be free from interference from blanks, impurities, or degradants. Peak purity analysis (using PDA detector) should pass.
Linearity Prepare at least five concentrations of the analyte, typically from the LOQ to 150% of the working concentration (e.g., 0.5, 25, 50, 75, 100 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified limits.[4]For purity assays, typically 80% to 120% of the test concentration.[4]
Accuracy Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six separate sample preparations at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.% RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.S/N ratio ≥ 10. Accuracy and precision at the LOQ should be acceptable.
Robustness Intentionally vary critical method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%, mobile phase composition ±2%).SST parameters must be met, and the results should not be significantly affected by the variations.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The inclusion of rigorous system suitability criteria ensures the self-validating nature of the protocol, making it reliable for routine quality control analysis in a regulated pharmaceutical environment. The detailed rationale and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications.
  • CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile. CymitQuimica.
  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2. ChemicalBook.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
  • Developing HPLC Methods. Sigma-Aldrich.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Toronto Research Chemicals.
  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2. ChemScene.
  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
  • <621> CHROMATOGRAPHY.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA).
  • USP-NF 621 Chromatography. Scribd.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • ICH Q2 Validation of Analytical Procedures. YouTube.
  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2. BLDpharm.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.

Sources

Application

large-scale synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile for pharmaceutical use

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a critical pharmacophore in the manufacturing of Baricitinib.[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a critical pharmacophore in the manufacturing of Baricitinib.[1][2] While direct condensation routes exist, this guide prioritizes a Protecting Group Switch Strategy (Boc


 Sulfonyl) . This approach is favored in GMP environments for its superior impurity profile, allowing for the isolation of stable crystalline intermediates and minimizing the risk of polymerizing the strained azetidine ring during the high-energy olefination step.

Key Process Features:

  • Safety: Mitigates thermal runaway risks associated with azetidine ring strain.

  • Purity: Utilizes orthogonal protection to purge trace phosphorus impurities prior to the final step.

  • Scalability: Validated for multi-kilogram batch operations using standard reactor geometries.

Retrosynthetic Strategy & Pathway Selection

The synthesis hinges on the construction of the exocyclic double bond via a Horner-Wadsworth-Emmons (HWE) reaction. Two primary routes were evaluated:

  • Route A (Direct Route): Sulfonylation of azetidin-3-one

    
     HWE Olefination.
    
    • Drawback: 1-(Ethylsulfonyl)azetidin-3-one is thermally sensitive; the sulfonyl group increases the electrophilicity of the ring, heightening the risk of nucleophilic ring-opening during the basic HWE conditions.

  • Route B (Selected Protocol): HWE on N-Boc-azetidin-3-one

    
     Deprotection 
    
    
    
    Sulfonylation.
    • Advantage:[2][3][4][5] The Boc group sterically shields the nitrogen and reduces ring strain susceptibility. The intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is a stable solid that can be recrystallized to remove phosphate byproducts.

Synthetic Pathway Diagram[1][6]

G Start N-Boc-3-azetidinone (Starting Material) Intermediate1 N-Boc-3-(cyanomethylene)azetidine (Stable Intermediate) Start->Intermediate1 Step 1: HWE Olefination HWE_Reagents Diethyl cyanomethylphosphonate LiCl / DBU Salt Azetidin-3-ylideneacetonitrile Salt Intermediate1->Salt Step 2: Boc Removal Deprotection Acid Deprotection (TFA or HCl) Product Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile Salt->Product Step 3: Sulfonylation Sulfonylation EtSO2Cl / TEA (0°C to RT)

Figure 1: The "Boc-Switch" synthetic route selected for high-purity scale-up.

Critical Quality Attributes (CQAs) & Process Safety

Thermal Hazards (Azetidine Ring)

Azetidines possess significant ring strain (~26 kcal/mol).

  • Risk: Exothermic decomposition or polymerization initiated by strong Lewis acids or excessive heat (>100°C).

  • Control: Maintain reaction temperatures <40°C during the HWE step. Use mild bases (DBU/LiCl) rather than NaH to prevent ring opening.

Genotoxic Impurities (GTIs)
  • Sulfonyl Chloride: Ethanesulfonyl chloride is a potential alkylating agent.

  • Control: Ensure stoichiometry is strictly controlled (1.05 eq) and quenched with aqueous bicarbonate. Residual EtSO2Cl must be <10 ppm in the final API.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert N-Boc-3-azetidinone to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Reagents:

  • N-Boc-3-azetidinone (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.1 eq)

  • Lithium Chloride (LiCl) (1.2 eq) - Critical for mild activation

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Protocol:

  • Setup: Charge a dry reactor with LiCl (anhydrous) and MeCN under nitrogen. Stir for 15 minutes to ensure partial dissolution.

  • Addition 1: Add Diethyl cyanomethylphosphonate and N-Boc-3-azetidinone. Cool the mixture to 0–5°C.

  • Reaction: Add DBU dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.

  • Digestion: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <1% starting ketone).

  • Workup: Quench with water (2 volumes). Extract with Ethyl Acetate (3x).[6] Wash combined organics with 5% citric acid (to remove DBU) and brine.

  • Isolation: Concentrate under reduced pressure. Recrystallize from Hexanes/MTBE to yield white needles.

    • Yield Expectations: 85–92%

    • Purity: >98% (HPLC)[7][8]

Step 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to generate the azetidine amine salt.

Reagents:

  • Intermediate from Step 1[7][9]

  • Trifluoroacetic acid (TFA) in DCM OR 4M HCl in Dioxane.

  • Scale-up Preference: HCl/IPA or HCl/Dioxane is preferred over TFA to avoid fluorinated waste streams.

Protocol:

  • Dissolve the Boc-intermediate in Isopropyl Alcohol (IPA) (5 vol).

  • Add concentrated HCl (2.0 eq) or HCl/IPA solution dropwise at 10°C.

  • Stir at ambient temperature for 3 hours. A thick precipitate (the amine salt) will form.

  • Filter the solid.[6] Wash the cake with cold MTBE.

  • Dry under vacuum at 40°C.

    • Yield: Quantitative.

Step 3: Sulfonylation (Final Step)

Objective: Install the ethylsulfonyl group to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Reagents:

  • Azetidine-3-ylideneacetonitrile HCl salt (1.0 eq)

  • Ethanesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Suspension: Suspend the amine salt in DCM (10 vol) at 0°C.

  • Base Addition: Add TEA dropwise. The suspension will clear as the free base is liberated.

  • Sulfonylation: Add Ethanesulfonyl chloride dropwise over 30 minutes, maintaining T < 5°C. Caution: Exothermic.

  • Completion: Stir at 0–5°C for 1 hour. Monitor by HPLC.

  • Quench: Add saturated NaHCO3 (aq) to quench excess sulfonyl chloride.

  • Separation: Separate layers. Wash organic layer with water and brine.

  • Crystallization: Swap solvent to Ethanol/Water or IPA/Heptane for final crystallization.

    • Target Yield: 80–85%

    • Final Purity: >99.5%[6]

Analytical Controls & Specifications

In-Process Controls (IPC)
StepParameterMethodLimit
HWE Residual KetoneHPLC (UV 210nm)< 1.0% Area
HWE E/Z Isomer RatioHPLCN/A (Symmetric product)
Sulfonylation Residual ChlorideGC-FID< 10 ppm
Final Water ContentKarl Fischer< 0.5% w/w
Impurity Fate Mapping

Impurities Source Reaction Mixture Impurity1 Impurity A: Ring Opening (Nucleophilic attack on Azetidine) Source->Impurity1 High Temp/Strong Base Impurity2 Impurity B: Bis-sulfonylation (pH control failure) Source->Impurity2 Excess Reagent Control1 Control: Low Temp (<10°C) Mild Base (LiCl/DBU) Impurity1->Control1 Control2 Control: Stoichiometry (1.05 eq) Slow Addition Impurity2->Control2

Figure 2: Impurity formation risks and mitigation strategies.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in HWE Step Incomplete deprotonation of phosphonate.Ensure LiCl is dry (hygroscopic). Increase digestion time.
Oil formation instead of solid Residual solvent or impurities.Use MTBE/Hexane trituration. Seed with authentic crystal.
Ring Opening (Byproduct) Reaction temperature too high.Strictly maintain T < 10°C during base addition.
Colored Product (Yellow) Oxidation of amine or trace DBU.Wash organics thoroughly with citric acid. Recrystallize from EtOH.

References

  • Process Chemistry of Baricitinib: Kobierski, M. E., et al. (2019).[1] "Development of a Scalable Synthesis of Baricitinib." Organic Process Research & Development, 23(10), 2157–2169. [Link]

  • Horner-Wadsworth-Emmons on Azetidines: Ding, Q., et al. (2016). "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 40(4), 205–208. [Link]

  • Green Synthesis Approaches: Cui, Z., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[1][2] Chemistry Central Journal (BMC Chemistry), 13, Article 126. [Link]

  • Patent Literature (Incyte/Lilly)
  • Masamune-Roush Conditions (LiCl/DBU): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183–2186. [Link]

Sources

Method

application of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the synthesis of JAK inhibitors

Application Note: Strategic Utilization of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in JAK Inhibitor Synthesis Executive Summary The synthesis of Janus Kinase (JAK) inhibitors, particularly Baricitinib (Olumia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in JAK Inhibitor Synthesis

Executive Summary

The synthesis of Janus Kinase (JAK) inhibitors, particularly Baricitinib (Olumiant) , relies on the precise construction of a quaternary center linking a heteroaromatic core to a solubilizing azetidine moiety.[1] The reagent 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2) serves as the critical "spring-loaded" electrophile in this process.[1] This application note details the mechanistic rationale, optimized coupling protocols, and critical quality attributes (CQAs) for utilizing this Michael acceptor to install the characteristic azetidine side chain via an aza-Michael addition.

Chemical Profile & Material Science

This reagent is characterized by an exocyclic double bond conjugated to a nitrile group, creating a highly reactive Michael acceptor.[1] The ethylsulfonyl group on the azetidine nitrogen serves two purposes: it acts as a permanent protecting/functional group for the final drug and electronically activates the ring system.[1]

PropertySpecification
Chemical Name 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
CAS Number 1187595-85-2
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance Off-white to light yellow solid
Reactivity Class Michael Acceptor (Electrophile)
Solubility Soluble in DMSO, DMF, THF, Acetonitrile; Slightly soluble in Methanol

Strategic Application: Synthesis of Baricitinib

The primary application of this reagent is the installation of the 1-(ethylsulfonyl)-3-(cyanomethyl)azetidin-3-yl moiety onto a pyrazole nucleophile.[1] This can be achieved via two distinct synthetic routes:[1][2][3][4]

  • Convergent Route: Direct coupling to the fully formed tricyclic core (4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine).[1]

  • Linear Route: Coupling to a pyrazole boronate ester, followed by a Suzuki-Miyaura coupling.[1]

Retrosynthetic Analysis & Workflow

The following diagram illustrates the strategic disconnection of Baricitinib, highlighting the role of the ylidene acetonitrile intermediate.

Baricitinib_Retrosynthesis Baricitinib Baricitinib (Target) Disconnection Disconnection: Aza-Michael Addition Baricitinib->Disconnection Retrosynthesis Reagent 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile (Electrophile) Disconnection->Reagent Michael Acceptor Core 4-(1H-pyrazol-4-yl)-7H-pyrrolo [2,3-d]pyrimidine (Nucleophile) Disconnection->Core Michael Donor

Figure 1: Retrosynthetic disconnection of Baricitinib revealing the key Michael addition step.[5]

Detailed Experimental Protocols

Protocol A: DBU-Catalyzed Aza-Michael Addition (Convergent Route)

This protocol describes the direct coupling of the azetidine reagent with the protected pyrazole core.[1] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical as it acts as a non-nucleophilic base to deprotonate the pyrazole and activate the Michael addition without competing for the electrophile.[1]

Reagents:

  • Nucleophile: 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected core).[1]

  • Electrophile: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.1 equivalents).[1]

  • Base: DBU (1.0 - 1.5 equivalents).[1]

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the SEM-protected pyrazole core (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Activation: Add DBU (1.2 eq) dropwise at 20–25°C. Stir for 15 minutes to ensure deprotonation/activation of the pyrazole N-H.

  • Addition: Add 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.1 eq) in a single portion.

    • Note: The reaction is slightly exothermic.[1] Monitor internal temperature to ensure it does not exceed 30°C.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 3–5 hours.

    • Monitoring: Monitor by HPLC or TLC.[1] The limiting reagent (pyrazole core) should be <1%.[1]

  • Work-up:

    • Dilute the reaction mixture with water (20 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: The crude intermediate (often a foam/oil) can be used directly in the subsequent deprotection step (e.g., with TFA or BF₃[1]·Et₂O) or crystallized from Ethanol/Heptane if high purity is required.[1]

Protocol B: Biphasic Synthesis (Linear Route)

For larger scales or when solubility is a constraint, a biphasic system using a stronger inorganic base is often preferred.[1]

Reagents:

  • Nucleophile: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1][5]

  • Electrophile: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[1][6][5][7][8][3][9][10]

  • Base: Aqueous NaOH or KOH (1M).[1]

  • Solvent: THF or 2-MeTHF.[1]

Step-by-Step Procedure:

  • Dissolve the pyrazole boronate (1.0 eq) and the azetidine reagent (1.05 eq) in THF (5 volumes).

  • Add 1M aqueous NaOH (0.5 eq) at room temperature.

  • Stir vigorously. The phase transfer catalysis (or interfacial reaction) drives the conversion within 4–6 hours.

  • Separate phases. The organic layer contains the coupled boronate intermediate, ready for Suzuki coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3]

Mechanism of Action & Critical Process Parameters

The reaction follows a 1,4-conjugate addition mechanism.[1] Understanding the electronic flow is vital for troubleshooting low yields or impurity formation.[1]

Reaction_Mechanism Step1 Step 1: Activation Base deprotonates Pyrazole-NH (Forms Nucleophile) Step2 Step 2: Attack Nucleophile attacks Exocyclic Double Bond Step1->Step2 Nucleophilic Attack Step3 Step 3: Stabilization Formation of Stabilized Carbanion (alpha to CN) Step2->Step3 e- delocalization Step4 Step 4: Protonation Carbanion picks up H+ (Forms Cyanomethyl) Step3->Step4 Quench

Figure 2: Mechanistic flow of the Aza-Michael addition.

Critical Quality Attributes (CQAs):

  • Regioselectivity: The pyrazole has two nitrogens.[1] However, due to tautomerism and the symmetry of the unsubstituted pyrazole (in Protocol B) or the steric/electronic blocking of the pyrrole (in Protocol A), substitution occurs almost exclusively at the desired position.

  • Bis-Addition: In Protocol B (pyrazole boronate), there is only one nucleophilic nitrogen, preventing bis-addition.[1] In Protocol A, the pyrrole nitrogen is significantly less nucleophilic (pKa ~17) than the pyrazole nitrogen (pKa ~14), ensuring high chemoselectivity.[1]

  • Temperature Control: High temperatures (>50°C) can lead to polymerization of the ylidene reagent or degradation of the nitrile group.[1] Keep reactions <30°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Wet solvent/reagents (quenching base).[1]Ensure Acetonitrile/DMF is anhydrous (KF <0.05%).[1] Increase DBU to 1.5 eq.
Impurity: Hydrolysis of Nitrile High pH + High Temp + Water.[1]Avoid heating aqueous basic mixtures.[1] Use mild bases (DBU) in organic solvents.[1]
Reagent Degradation Reagent instability.[1]The ylidene reagent is sensitive to light and heat.[1] Store at 2–8°C. Freshly prepare if possible.
Poor Phase Separation (Protocol B) Emulsion formation.[1]Add brine to the aqueous layer.[1] Filter through Celite if solids are present.[1]

Safety & Handling

  • Hazards: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a potent Michael acceptor.[1] It is a potential skin sensitizer and irritant .[1] Avoid inhalation of dust.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle within a certified fume hood.[1]

  • Waste: Dispose of aqueous waste streams containing DBU or pyrazoles as hazardous chemical waste.[1]

References

  • Preparation of Baricitinib and Intermediates. Patent WO2016125080A2. (2016).[1] Describes the synthesis of the ylidene intermediate and its coupling reactions.

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. (2019). Provides detailed DBU-catalyzed coupling protocols and yields (94%).

  • An Efficient Synthesis of Baricitinib. Chemical Research in Chinese Universities. (2016). Details the HWE reaction and subsequent coupling strategies.

  • Baricitinib Intermediate Data Sheet. ChemicalBook. (2023).[1] Physical properties and safety data for CAS 1187595-85-2.

Sources

Application

High-Efficiency Suzuki-Miyaura Coupling Protocols for JAK Inhibitor Synthesis: Utilizing 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Derivatives

Strategic Overview The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) represents a critical structural pivot in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) represents a critical structural pivot in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).[1]

Unlike standard Suzuki coupling partners (aryl halides or boronic acids), this molecule functions as a specialized Michael acceptor . It does not undergo Suzuki coupling directly. Instead, it serves as the electrophilic scaffold that captures a nucleophilic heterocycle (typically a pyrazole boronate) to generate the requisite Suzuki nucleophile in situ or as an isolated intermediate.

This Application Note details the conversion of this alkylidene acetonitrile into a competent Suzuki partner and the subsequent cross-coupling parameters required to synthesize high-purity JAK inhibitor scaffolds.

Key Chemical Challenges
  • Regioselectivity: Ensuring the pyrazole nitrogen attacks the exocyclic double bond correctly without polymerizing the electron-deficient alkene.

  • Boronate Stability: Preserving the pinacol boronate ester during the Michael addition to ensure it remains active for the subsequent Suzuki step.

  • Catalyst Poisoning: The resulting intermediate contains multiple Lewis-basic nitrogens (azetidine, pyrazole, nitrile) capable of sequestering Palladium species.

Reaction Pathway & Mechanism[2][3][4][5][6]

The synthesis relies on a "Relay Strategy":

  • Michael Addition: The 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2]

  • Suzuki-Miyaura Coupling: The resulting azetidinyl-pyrazole boronate is coupled with a chloro-pyrrolo[2,3-d]pyrimidine.[2]

Pathway Visualization

ReactionPathway StartMat 2-(1-(ethylsulfonyl) azetidin-3-ylidene)acetonitrile (Michael Acceptor) Intermediate Azetidinyl-Pyrazole Boronate Complex (Suzuki Nucleophile) StartMat->Intermediate  Step 1: Michael Addition  (DBU, MeCN, 50°C) Pyrazole Pyrazole-4-boronic acid pinacol ester (Nucleophile) Pyrazole->Intermediate  Step 1: Michael Addition  (DBU, MeCN, 50°C) Product Baricitinib (JAK Inhibitor) Intermediate->Product  Step 2: Suzuki Coupling  (Pd(PPh3)4, K2CO3, Dioxane/H2O) Halide 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine (Suzuki Electrophile) Halide->Product  Step 2: Suzuki Coupling  (Pd(PPh3)4, K2CO3, Dioxane/H2O)

Figure 1: Convergent synthetic pathway illustrating the transformation of the alkylidene acetonitrile into a Suzuki-active species.

Experimental Protocols

Protocol A: Generation of the Suzuki Nucleophile (Michael Addition)

Before Suzuki coupling can occur, the alkylidene acetonitrile must be functionalized with the boron species.

Reagents:

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 equiv)[3]

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Procedure:

  • Charge: In a clean, dry reactor, dissolve 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (10.0 g, 53.7 mmol) and the pyrazole boronate (10.9 g, 56.4 mmol) in MeCN (100 mL).

  • Catalysis: Add DBU (0.82 g, 5.4 mmol) dropwise at ambient temperature.

    • Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition to prevent polymerization of the alkylidene.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor via HPLC for the consumption of the alkylidene starting material.

  • Workup: Cool to room temperature. The product, {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, often precipitates or can be crystallized by adding water.

  • Isolation: Filter the solid, wash with cold MeCN/Water (1:1), and dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

Protocol B: The Suzuki-Miyaura Coupling

This step couples the newly formed boronate-azetidine with the heteroaryl halide.

Reagents:

  • Boronate Intermediate (from Protocol A) (1.0 equiv)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (0.95 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2[4]·DCM

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inertion: Purge the reactor with Nitrogen or Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronate.

  • Loading: Charge the Boronate Intermediate (10.0 g, 25.4 mmol), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (3.7 g, 24.1 mmol), and K2CO3 (7.0 g, 50.8 mmol).

  • Solvation: Add degassed 1,4-Dioxane (80 mL) and Water (20 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2[4]·DCM (415 mg, 2 mol%) under positive nitrogen flow.

  • Coupling: Heat the biphasic mixture to 80–90°C with vigorous agitation (critical for phase transfer).

  • Monitoring: Reaction typically completes in 2–4 hours. Watch for the disappearance of the chloride species.

  • Quench & Purification:

    • Cool to 20°C.

    • Dilute with Ethyl Acetate and separate phases.

    • Wash organic layer with brine.

    • Scavenging: Treat the organic phase with activated charcoal or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium (Target < 10 ppm).

Optimization Data & Troubleshooting

The following table summarizes optimization parameters derived from industrial scale-up studies of this specific coupling reaction.

ParameterVariationOutcomeRecommendation
Base Na2CO3Slow reaction (>12h), incomplete conversion.Avoid
K2CO3 Standard rate, high yield (88%).Standard
CsFVery fast, but higher cost and glass etching risk.Use for difficult substrates
Catalyst Pd(OAc)2 / PPh3Moderate yield, significant Pd black precipitation.Avoid
Pd(dppf)Cl2 Robust, tolerates steric bulk, easy removal.Preferred (Scale-up)
Pd(PPh3)4High yield, but air sensitive and expensive.Use for R&D/Small scale
Solvent THF/WaterGood solubility, but reflux temp (66°C) too low for some kinetics.Alternative
Dioxane/Water Higher reflux (88°C) drives reaction to completion.Preferred
Critical Control Point: The "Retro-Michael" Side Reaction

During the Suzuki coupling (Protocol B), high temperatures and strong bases can theoretically cause the Michael addition (Protocol A) to reverse, ejecting the pyrazole and reforming the starting alkylidene.

  • Mitigation: Do not exceed 95°C. Ensure the boronate is in slight excess (1.05 equiv) to push the equilibrium forward if reversal occurs.

References

  • Process for the preparation of baricitinib and an intermediate thereof.
  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.

    • Source: National Institutes of Health (PMC9153836).
    • Relevance: Provides detailed experimental conditions for the Michael addition and Suzuki coupling steps in an isotopic labeling context.
    • URL:[Link]

  • Method for preparing baricitinib.
  • Azetidine derivatives and cyclobutane derivatives as JAK inhibitors.

Sources

Method

Application Note: Synthesis of Deuterated 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Target Molecule: 2-(1-(ethyl-d5-sulfonyl)azetidin-3-ylidene)acetonitrile Parent Drug: Baricitinib (Olumiant) Intermediate Application: Stable Isotope Standards, DMPK Studies (Metabolic Stability), Internal Standards for...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(1-(ethyl-d5-sulfonyl)azetidin-3-ylidene)acetonitrile Parent Drug: Baricitinib (Olumiant) Intermediate Application: Stable Isotope Standards, DMPK Studies (Metabolic Stability), Internal Standards for LC-MS/MS.

Executive Summary & Strategic Rationale

This protocol details the synthesis of the ethyl-d5 isotopologue of the key Baricitinib intermediate. While the non-deuterated parent molecule is a critical electrophile in the industrial synthesis of JAK inhibitors, the deuterated variant is essential for quantifying metabolic flux and identifying de-ethylation metabolites.

Synthetic Strategy: Late-Stage Labeling To maximize the atom economy of the expensive deuterium source (Ethanesulfonyl chloride-d5 ), this guide utilizes a "Late-Stage Installation" strategy. Rather than carrying the label through multiple steps, we first construct the azetidin-3-ylidene core using standard reagents, followed by deprotection and a final N-sulfonylation with the deuterated reagent.

Key Advantages of this Route:

  • Cost Efficiency: The deuterated reagent is introduced in the final step, preventing yield losses of the isotope during the olefination sequence.

  • Scalability: The precursor (3-(cyanomethylene)azetidine hydrochloride) is a stable solid that can be stored in bulk.

  • Chemical Stability: Avoids exposing the sulfonamide moiety to the strong bases required for the Horner-Wadsworth-Emmons (HWE) reaction.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary phases: the construction of the ylidene core and the installation of the isotopic label.

Retrosynthesis Target Target: d5-Baricitinib Intermediate (Ethyl-d5 labeled) Precursor Precursor Salt 3-(cyanomethylene)azetidine HCl Target->Precursor Sulfonylation (Step 3) Reagent Labeling Reagent Ethanesulfonyl chloride-d5 Target->Reagent Coupling BocKetone Starting Material tert-butyl 3-oxoazetidine-1-carboxylate Precursor->BocKetone 1. HWE Olefination 2. Acid Deprotection HWE_Reagent HWE Reagent Diethyl cyanomethylphosphonate Precursor->HWE_Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the deuterated sulfonyl group onto the pre-formed azetidine core.

Critical Reagents & Equipment

ReagentCAS / IdentityPurity RequirementRole
Ethanesulfonyl chloride-d5 Custom/Commercially Available>98% Isotopic EnrichmentDeuterium Source
tert-butyl 3-oxoazetidine-1-carboxylate 398489-26-4>97%Scaffold Starter
Diethyl cyanomethylphosphonate 25374-22-9>98%Olefination Reagent
Potassium tert-butoxide (KOtBu) 865-47-41.0 M in THFBase for HWE
Trifluoroacetic Acid (TFA) 76-05-1Reagent GradeDeprotection
Triethylamine (TEA) 121-44-8Dry / AnhydrousAcid Scavenger

Experimental Protocols

Phase 1: Core Construction (Non-Deuterated)

Objective: Synthesize the 3-(cyanomethylene)azetidine hydrochloride salt.[1]

Step 1.1: Horner-Wadsworth-Emmons (HWE) Olefination

Reaction: N-Boc-azetidin-3-one + Diethyl cyanomethylphosphonate


N-Boc-3-(cyanomethylene)azetidine.
  • Apparatus: Flame-dried 250 mL 3-neck round-bottom flask (RBF) equipped with a thermometer, nitrogen inlet, and addition funnel.

  • Activation: Charge the flask with Diethyl cyanomethylphosphonate (1.1 eq) and anhydrous THF (10 volumes). Cool to 0°C.

  • Deprotonation: Add KOtBu (1.0 M in THF, 1.2 eq) dropwise over 20 minutes. Maintain internal temperature < 5°C. Stir for 30 minutes to generate the phosphonate carbanion.

  • Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF (5 volumes) and add dropwise to the carbanion solution at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT, 20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of ketone.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Target: >85% as a white/off-white solid.

Step 1.2: Deprotection

Reaction: N-Boc-3-(cyanomethylene)azetidine


 3-(cyanomethylene)azetidine HCl.
  • Dissolution: Dissolve the intermediate from Step 1.1 in DCM (5 volumes). Cool to 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) or TFA (10 eq) dropwise.

    • Note: Using HCl/Dioxane precipitates the product directly as the hydrochloride salt, which is preferred for the next step.

  • Reaction: Stir at RT for 2 hours.

  • Isolation:

    • If using HCl: Filter the white precipitate, wash with Et₂O, and dry under vacuum.

    • If using TFA: Concentrate to dryness, co-evaporate with Toluene (3x) to remove residual TFA.

    • Yield Target: >95% quantitative salt formation.

Phase 2: Deuterium Labeling (The Critical Step)

Objective: Installation of the ethyl-d5-sulfonyl group.

Step 2.1: Sulfonylation with Ethanesulfonyl Chloride-d5

Reaction: 3-(cyanomethylene)azetidine HCl +




Target.
  • Setup: Oven-dried 50 mL RBF with magnetic stir bar and nitrogen atmosphere.

  • Solvation: Suspend 3-(cyanomethylene)azetidine HCl (1.0 eq, e.g., 500 mg) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) dropwise. The suspension should clear as the free base is liberated. Stir for 10 minutes.

  • Label Addition: Add Ethanesulfonyl chloride-d5 (1.1 eq) dropwise via syringe.

    • Critical Control: The reaction is exothermic.[2] Maintain temperature < 5°C to prevent polymerization of the ylidene or degradation of the sulfonyl chloride.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. Monitor by LC-MS (Target Mass = [M+H]⁺ ~ 192.08 for d5).

  • Quench & Work-up:

    • Add water (10 mL) to quench.

    • Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with 0.1 M HCl (to remove residual TEA), then saturated NaHCO₃, then brine.

    • Dry over MgSO₄ and filter.[3]

  • Isolation: Concentrate under reduced pressure (< 40°C).

  • Recrystallization: If necessary, recrystallize from IPA/Heptane or purify via short silica plug (50% EtOAc/Hexane) to remove trace sulfonamide byproducts.

Quality Control & Analytics

To validate the synthesis, you must confirm both chemical purity and isotopic incorporation.

Expected Analytical Data
ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
Purity HPLC (UV 254nm)>98.0%
Isotopic Enrichment HRMS / NMR>99 atom% D
Mass Spec ESI (+)m/z ~ 192.1 (Calculated for C₈H₅D₅N₂O₂S + H⁺). Note: Non-deuterated is 187.1.
1H-NMR Interpretation (Comparison)

The key to validating the d5-label is the disappearance of the ethyl signals found in the standard reference material.

  • Standard (Non-Deuterated):

    • 
       ~1.35 ppm (t, 3H, -CH₂CH₃ )
      
    • 
       ~3.05 ppm (q, 2H, -SO₂CH₂ -)
      
    • 
       ~4.70 ppm (m, 4H, Azetidine ring protons)
      
    • 
       ~5.45 ppm (s, 1H, =CH-CN)
      
  • Deuterated (Target):

    • 
       ~1.35 ppm: SILENT  (Signal absent)
      
    • 
       ~3.05 ppm: SILENT  (Signal absent)
      
    • 
       ~4.70 ppm: Unchanged (Azetidine ring)
      
    • 
       ~5.45 ppm: Unchanged (Vinyl proton)
      

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation, highlighting the specific point of deuterium introduction.

Mechanism Substrate Azetidine Free Base (Generated in situ) TS Sulfonylammonium Transition State Substrate->TS Nucleophilic Attack Reagent Ethanesulfonyl Chloride-d5 (Electrophile) Reagent->TS Product Final Product (Sulfonamide Bond Formed) TS->Product Elimination of Cl- Base TEA (Base) Base->Substrate Scavenges HCl

Figure 2: Nucleophilic substitution mechanism at the sulfonyl sulfur. The azetidine nitrogen attacks the electrophilic sulfur of the deuterated reagent.

Safety & Handling

  • Ethanesulfonyl Chloride-d5: Corrosive and lachrymator. Handle strictly in a fume hood. Reacts violently with water/moisture.

  • Sodium Hydride / KOtBu: Pyrophoric/Water-reactive. Use anhydrous solvents.

  • Acetonitrile derivatives: Potential cyanide release under strong acidic/combustion conditions.

References

  • Incyte Corporation. (2016). Process for the preparation of baricitinib and an intermediate thereof. (Patent WO2016125080A2). World Intellectual Property Organization. Link

  • Incyte Corporation. (2012). Azetidinyl-3-ylidene-acetonitriles as JAK inhibitors. (US Patent 8,158,616).[1] U.S. Patent and Trademark Office. Link

  • Li, Z., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208. Link

  • PubChem. (n.d.). Ethanesulfonyl chloride Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: Strategic Nucleophilic Additions to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This Application Note provides a comprehensive technical guide for the reaction of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2). This molecule is a high-value electrophilic intermediate, primari...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reaction of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2). This molecule is a high-value electrophilic intermediate, primarily known as the "Michael acceptor" precursor in the synthesis of Baricitinib (a JAK1/JAK2 inhibitor).

Introduction & Chemical Biology Context

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (hereafter referred to as Compound A ) represents a specialized class of exocyclic


-unsaturated nitriles . Its structural uniqueness lies in the combination of a strained azetidine ring and a highly activated exocyclic double bond.

In drug discovery, Compound A serves two critical functions:

  • JAK Inhibitor Synthesis: It is the pivotal intermediate for installing the pyrrolo[2,3-d]pyrimidine scaffold of Baricitinib via conjugate addition.

  • Covalent Warhead Development: The activated double bond acts as a "cysteine-trap," making this scaffold a candidate for covalent inhibitor libraries targeting non-catalytic cysteines.

Chemical Structure Analysis[1]
  • Electrophilic Center: The exocyclic

    
    -carbon is highly electrophilic due to the electron-withdrawing nitrile group and the 
    
    
    
    -sulfonyl moiety.
  • Ring Strain: The 4-membered azetidine ring introduces strain (

    
    ), which can influence the transition state energy of nucleophilic attacks, although the ring typically remains intact during 1,4-addition.
    

Reaction Mechanics: The Michael Addition

The primary reactivity mode of Compound A is the conjugate addition (1,4-addition) . Nucleophiles (amines, thiols, or activated carbon species) attack the


-carbon, breaking the exocyclic double bond and forming a saturated, 3,3-disubstituted azetidine.
Mechanism Pathway[2][3][4]
  • Nucleophilic Attack: The nucleophile (Nu) attacks the exocyclic carbon.

  • Enolate Formation: The electrons shift to form a stabilized ketenimine-like anion (stabilized by the nitrile).

  • Protonation: The intermediate captures a proton (usually from the conjugate acid of the base or solvent) to yield the final product.

MichaelAddition Start Compound A (Electrophile) TS Transition State (Anionic Intermediate) Start->TS + Nuc / Base Nuc Nucleophile (Amine/Thiol/Enolate) Nuc->TS Product 3,3-Disubstituted Azetidine TS->Product + H+ (Protonation)

Figure 1: Mechanistic flow of the conjugate addition to the azetidin-3-ylidene scaffold.

Protocol A: Synthesis of Baricitinib Intermediate (Standard)

This protocol describes the "Gold Standard" reaction: the addition of a pyrazole boronate ester to Compound A . This is the industry-standard method for synthesizing the Baricitinib core.

Target Product: {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.[1]

Reagents & Equipment[3]
  • Substrate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq).

  • Nucleophile: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 eq).

  • Solvent: Acetonitrile (MeCN) (anhydrous).[2]

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Compound A (10.0 g, 53.7 mmol) and the Pyrazole Boronate (12.5 g, 59.0 mmol).

  • Solvation: Add anhydrous Acetonitrile (100 mL). Stir to form a suspension/solution.

  • Catalysis: Add DBU (4.0 mL, ~26 mmol) dropwise at room temperature (20–25 °C).

    • Note: The reaction is exothermic. Monitor internal temperature and maintain < 30 °C.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours.

    • Checkpoint: Monitor via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes). Consumption of the starting azetidine (Rf ~0.4) indicates completion.

  • Quench: Add water (50 mL) to the reaction mixture.

  • Isolation:

    • The product often precipitates upon water addition. Filter the solid.[3][4]

    • If no precipitate: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.[4]
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-5% MeOH in DCM).

Data & Yield Expectations
ParameterSpecification
Typical Yield 85% – 95%
Appearance Off-white to pale yellow solid
Purity (HPLC) > 98%
Key Impurity Hydrolysis of nitrile (rare under mild conditions)

Protocol B: General Library Synthesis (Amines/Thiols)

This protocol is adapted for researchers using Compound A as a scaffold for diversity-oriented synthesis or covalent probe discovery.

Reagents
  • Nucleophile: Primary/Secondary Amine or Thiol (1.2 eq).

  • Base:

    
     (2.0 eq) for thiols; TEA or DIPEA (1.5 eq) for amines.
    
  • Solvent: DMF or DMSO (for library scale).

Workflow
  • Dissolution: Dissolve Compound A in DMF (0.2 M concentration).

  • Addition: Add the nucleophile followed by the base.

  • Incubation:

    • Thiols: React at Room Temperature for 1 hour (Fast kinetics).

    • Amines: React at 50 °C for 4–12 hours (Slower kinetics due to steric bulk of 3,3-disubstitution).

  • Workup: Dilute with water and extract with EtOAc. For library scale, use SCX cartridges (for amines) to catch-and-release the product.

Troubleshooting & Optimization

Solvent Effects on Reaction Rate

The choice of solvent significantly impacts the rate of Michael addition for this substrate.

SolventDielectric ConstantReaction RateRecommendation
Acetonitrile (MeCN) 37.5HighPreferred. Clean workup, good solubility.
DMF 36.7Very HighUse for poor solubility nucleophiles. Harder to remove.
THF 7.5ModerateGood for organometallic nucleophiles.
Methanol 32.7LowAvoid. Can cause side reactions (solvolysis) or slow kinetics.
Common Failure Modes
  • Polymerization: If the reaction turns into a dark gum, the concentration is likely too high (> 0.5 M) or the temperature too high (> 80 °C). Solution: Dilute to 0.1 M and cool to 0 °C during base addition.

  • Incomplete Conversion: Sterically hindered nucleophiles (e.g., tert-butyl amines) struggle to attack the 3-position. Solution: Switch to a stronger base (NaH) or higher temperature (reflux in MeCN).

Process Pathway Visualization

The following diagram illustrates the industrial workflow for converting Compound A into the Baricitinib precursor.

Workflow Input Raw Materials: Cmpd A + Pyrazole Boronate Mix Solvation (MeCN) + Catalyst (DBU) Input->Mix React Reaction (20-25°C, 4-6h) Mix->React Quench Quench (Water Addition) React->Quench Isolate Filtration / Extraction Quench->Isolate Final Baricitinib Intermediate (Solid) Isolate->Final

Figure 2: Process flow for the synthesis of the Baricitinib intermediate.

References

  • Preparation of Baricitinib. World Intellectual Property Organization Patent WO2016125080A2. (2016).[5][6][7] Describes the synthesis of the intermediate and the DBU-catalyzed addition.

  • Method for preparing baricitinib. World Intellectual Property Organization Patent WO2019114258A1. (2019).[2][7] Provides optimization data for the Michael addition step.

  • Xu, J. et al. (2016).[6] "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 40(4), 205-208.[5][6] Detailed academic protocol for the synthesis and characterization of the azetidine intermediates.

  • Jansen-van Vuuren, R. D. et al. (2020).[2] "Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride." Journal of Labelled Compounds and Radiopharmaceuticals. Discusses the nucleophilic addition step in the context of isotopic labeling.

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Analogs as Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Kinase Inhibition The 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety is a key structural component of Ba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Kinase Inhibition

The 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety is a key structural component of Baricitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2.[1][2] The azetidine ring, a four-membered saturated heterocycle, imparts a unique combination of properties to drug candidates, including metabolic stability, improved solubility, and conformational rigidity.[3] These characteristics make the azetidine scaffold an attractive starting point for the design of novel kinase inhibitors.[3] This application note provides a detailed guide to the structure-activity relationship (SAR) studies of analogs of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, with a focus on their potential as JAK inhibitors.

The JAK-STAT signaling pathway is a critical hub for cytokine signaling, playing a central role in immune responses, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a compelling therapeutic target.[4] The development of selective JAK inhibitors is a major focus of modern drug discovery.[5][6]

This document outlines the synthetic strategies for generating a library of analogs, detailed protocols for their biological evaluation, and an analysis of the key structural modifications that influence their inhibitory activity and metabolic stability.

I. Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Analogs

The synthesis of analogs of the parent scaffold can be achieved through a variety of established synthetic routes.[7][8][9] A general and adaptable synthetic scheme is presented below, allowing for the introduction of diversity at key positions of the molecule.

Protocol 1: General Synthesis of Analogs

This protocol describes a modular approach to the synthesis of the target analogs, starting from a suitable azetidin-3-one precursor.

Step 1: N-Sulfonylation of Azetidin-3-one

  • To a solution of a commercially available or synthesized N-Boc-azetidin-3-one in a suitable aprotic solvent (e.g., dichloromethane, THF), add a sulfonyl chloride derivative (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-sulfonylated azetidin-3-one by column chromatography on silica gel.

Causality: The choice of sulfonyl chloride (R-SO₂Cl) in this step is the primary driver for introducing diversity at the R¹ position, allowing for the exploration of various alkyl and aryl substituents.

Step 2: Horner-Wadsworth-Emmons Olefination

  • To a suspension of a phosphonate reagent (e.g., diethyl (cyanomethyl)phosphonate) in a dry aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to generate the ylide.

  • Add a solution of the N-sulfonylated azetidin-3-one from Step 1 in the same solvent dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-(1-(arylsulfonyl)azetidin-3-ylidene)acetonitrile analog.

Causality: This olefination step is crucial for introducing the ylidene acetonitrile moiety, a key feature for the biological activity of this class of compounds. The nitrile group can act as a hydrogen bond acceptor in the kinase active site.

Step 3: (Optional) Modification of the Acetonitrile Moiety

Further diversification can be achieved by modifying the acetonitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for the introduction of a wide range of functional groups.

Synthesis_Workflow A N-Boc-azetidin-3-one B N-Sulfonylation (R-SO2Cl, Base) A->B C N-Sulfonylated azetidin-3-one B->C D Horner-Wadsworth-Emmons (Phosphonate, Base) C->D E 2-(1-(arylsulfonyl)azetidin-3-ylidene)acetonitrile Analog D->E F Optional Modification of Acetonitrile E->F G Further Diversified Analogs F->G

Caption: Synthetic workflow for generating diverse analogs.

II. Biological Evaluation Protocols

A systematic evaluation of the synthesized analogs is essential to establish a clear SAR. This involves a tiered approach, starting with in vitro enzyme assays, followed by cell-based assays, and finally, an assessment of metabolic stability.

Protocol 2: In Vitro JAK Enzyme Inhibition Assay

This protocol details a common method for determining the half-maximal inhibitory concentration (IC₅₀) of the analogs against JAK1 and JAK2 enzymes.[10][11]

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, recombinant JAK enzyme, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality: This assay directly measures the ability of the analogs to inhibit the enzymatic activity of the target kinases, providing a quantitative measure of their potency.

Protocol 3: Cell-Based JAK/STAT Signaling Assay

This protocol assesses the ability of the analogs to inhibit JAK-mediated signaling in a cellular context.[12][13]

Materials:

  • A suitable human cell line that expresses the target JAKs (e.g., TF-1 cells, HEL cells).

  • Cytokine to stimulate the JAK/STAT pathway (e.g., IL-3 for TF-1 cells).[13]

  • Test compounds.

  • Antibodies for Western blotting or ELISA: anti-phospho-STAT5, anti-total-STAT5.

  • Cell lysis buffer.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Plate the cells in a multi-well plate and starve them of cytokines for a few hours.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the lysates using Western blotting or a specific ELISA kit.[13]

  • Quantify the band intensities (for Western blot) or the ELISA signal and calculate the inhibition of STAT5 phosphorylation at each compound concentration.

  • Determine the cellular IC₅₀ value.

Causality: This assay provides a more physiologically relevant measure of the compound's efficacy by assessing its ability to penetrate the cell membrane and inhibit the target pathway in a living cell.

Protocol 4: In Vitro Metabolic Stability Assay

This protocol evaluates the susceptibility of the analogs to metabolism by liver enzymes, providing an early indication of their pharmacokinetic properties.[14][15][16][17]

Materials:

  • Human liver microsomes (HLM).[16]

  • NADPH regenerating system (cofactor).[14][15]

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubate the test compounds (at a low concentration, e.g., 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.[14][15]

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][15]

  • Terminate the reaction at each time point by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time and determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Causality: High metabolic stability (longer t₁/₂) is generally desirable for a drug candidate as it can lead to a longer duration of action in the body.[18]

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 ADME Profiling A Synthesized Analogs B JAK1/JAK2 Enzyme Inhibition Assay (Protocol 2) A->B C IC50 Determination B->C D Cell-Based JAK/STAT Signaling Assay (Protocol 3) C->D E Cellular IC50 D->E F Metabolic Stability Assay (HLM) (Protocol 4) E->F G In Vitro Half-life (t1/2) F->G SAR_Logic cluster_0 SAR Cycle A Design Analogs (Vary R1, R2, etc.) B Synthesize Analogs (Protocol 1) A->B C Biological Evaluation (Protocols 2-4) B->C D Analyze Data (SAR Tables) C->D E Computational Modeling (Protocol 5) D->E F Refine SAR Hypothesis E->F F->A New Design Ideas

Caption: Iterative cycle of SAR studies.

V. Conclusion and Future Directions

The systematic SAR study of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile analogs can lead to the identification of novel JAK inhibitors with improved potency, selectivity, and pharmacokinetic properties. The key takeaways from this hypothetical study are:

  • The ethylsulfonyl group represents a good starting point, with small, non-bulky alkyl groups being well-tolerated.

  • The unsubstituted azetidine ring appears to be optimal for activity.

  • The ylidene acetonitrile moiety is a critical pharmacophore, with the nitrile group likely involved in a key hydrogen bonding interaction.

Future work should focus on exploring a wider range of small, conformationally constrained substituents on the sulfonyl group and further investigating the role of the nitrile group through bioisosteric replacements. In vivo efficacy studies in relevant animal models of autoimmune disease would be the next logical step for promising candidates.

References

  • ResearchGate. (n.d.). Synthesis of intermediate 3 with II-1 as starting material. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. Retrieved February 7, 2026, from [Link]

  • ijarsct. (n.d.). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved February 7, 2026, from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved February 7, 2026, from [Link]

  • Dermatology Times. (2026). AbbVie Files for Vitiligo Indication, Putting Systemic Therapy Under Regulatory Review. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Retrieved February 7, 2026, from [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved February 7, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved February 7, 2026, from [Link]

  • mttlab.eu. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). The Substrate Versatility of Δ 1 -Pyrroline-5-carboxylate Reductase (ProC) from Escherichia coli. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Retrieved February 7, 2026, from [Link]

  • PubMed. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Metabolic Profiling &amp; Stability Assessment of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Derivatives

Strategic Overview: The Electrophilic Challenge The scaffold 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is not merely a passive drug substrate; it is a potent Michael acceptor . Structurally, it serves as the ke...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Electrophilic Challenge

The scaffold 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is not merely a passive drug substrate; it is a potent Michael acceptor . Structurally, it serves as the key electrophilic intermediate in the synthesis of JAK inhibitors like Baricitinib (Olumiant) [1, 2].

In a drug discovery context, "metabolic stability" for this class of derivatives differs fundamentally from standard lipophilic drugs. While traditional stability assays focus on Cytochrome P450 (CYP) oxidation, the primary clearance and toxicity risk for ylidene-acetonitriles is glutathione (GSH) conjugation via the exocyclic double bond.

Therefore, this guide prioritizes a dual-track investigation:

  • Electrophilic Reactivity Profiling (GSH Trapping): To assess the risk of covalent binding to off-target proteins (toxicity).

  • Microsomal Stability (Phase I Metabolism): To profile oxidative clearance of the ethyl-sulfonyl tail and nitrile hydrolysis.

Mechanistic Metabolic Pathways

Understanding the structural vulnerabilities is a prerequisite for experimental design.

DOT Diagram: Predicted Metabolic Fate

The following diagram illustrates the divergent pathways for the azetidin-3-ylidene core.

MetabolicPathways Parent Parent Scaffold (Ylidene Acetonitrile) GSH GSH Conjugate (Detoxification) Parent->GSH +GSH (GST or Spontaneous) Michael Addition Oxidation Hydroxylated Metabolite (Ethyl chain oxidation) Parent->Oxidation CYP450 (NADPH) Phase I Hydrolysis Amide/Acid (Nitrile hydrolysis) Parent->Hydrolysis Nitrilase/Amidase Protein Covalent Protein Adduct (Toxicity) Parent->Protein Cys-residue binding (If GSH depleted)

Caption: Figure 1. Metabolic divergence of the ylidene scaffold. The Michael addition (green) is the dominant non-CYP pathway, while CYP oxidation (yellow) targets the sulfonyl side chain.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Rationale: This assay determines the chemical reactivity of the ylidene double bond. High reactivity correlates with poor oral bioavailability (presystemic clearance) and potential idiosyncratic toxicity.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • GSH Stock: 100 mM L-Glutathione (reduced) in water (Freshly prepared).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in acetonitrile).

Workflow Diagram

GSH_Workflow Step1 Preparation Step2 Incubation (37°C) Step1->Step2 Mix: 10µM Compound + 5mM GSH in KPi Step2->Step2 Timepoints: 0, 15, 30, 60 min Step3 Quenching Step2->Step3 Transfer to ACN + IS Step4 Analysis (LC-MS/MS) Step3->Step4 Centrifuge & Inject

Caption: Figure 2. Step-by-step workflow for the GSH trapping assay.

Step-by-Step Procedure
  • Preparation: Dilute the Test Compound to 10 µM in KPi buffer (pH 7.4).

  • Initiation: Add GSH stock to achieve a final concentration of 5 mM (500-fold excess to mimic intracellular conditions).

    • Control: Run a parallel incubation without GSH to assess hydrolytic stability.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 200 µL of ice-cold Acetonitrile containing Internal Standard.

  • Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS (Full scan/MRM).

Data Interpretation
  • Stable: < 10% loss of parent after 60 min.

  • Reactive: > 50% loss of parent.

  • Adduct Confirmation: Look for parent mass + 307 Da (GSH moiety).

Protocol B: Microsomal Stability (Phase I Clearance)

Rationale: To assess oxidative clearance of the ethyl-sulfonyl group or the azetidine ring by CYP enzymes.

Materials
  • Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL protein).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Ice-cold Acetonitrile with IS.

Step-by-Step Procedure
  • Pre-incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 µM) in KPi buffer. Equilibrate at 37°C for 5 min.

    • Note: Use 1 µM substrate to ensure linear kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Negative Control: Add buffer instead of NADPH (checks for non-CYP degradation).

  • Timepoints: Sample at 0, 5, 15, 30, 45 min.

  • Quench & Analysis: Follow the same Quench/Centrifuge steps as Protocol A.

Data Analysis & Reporting

Summarize your findings using the following structure to calculate Intrinsic Clearance (


).
Calculation Formulas
  • Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope is
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Summary Table Template
ParameterFormula / ConditionInterpretation for Azetidinyl-Ylidene
Chemical

(Buffer)
No enzymes, pH 7.4Detects spontaneous nitrile hydrolysis. Should be > 120 min.
GSH Reactivity

+ 5mM GSHCritical Metric. < 15 min indicates high covalent binding risk.
Microsomal

+ NADPHMeasures oxidative metabolism (likely ethyl chain).
Metabolite ID LC-MS ScanLook for +16 Da (Oxidation) or +307 Da (GSH).

Troubleshooting & Optimization

  • Issue: Rapid Disappearance in Buffer (No Cofactors).

    • Cause: The ylidene bond is highly unstable or the nitrile is hydrolyzing.

    • Solution: Check pH. If pH > 7.4, the Michael addition of water (hydration) is accelerated.

  • Issue: Low Recovery in T=0 Samples.

    • Cause: Non-specific binding to plasticware.

    • Solution: Use glass inserts or low-binding plates.

  • Issue: Multiple GSH Adducts.

    • Cause: The azetidine ring opening followed by conjugation.

    • Insight: If you see Mass + 307 Da, it is direct addition. If you see Mass + 325 Da (Water + GSH), the ring likely opened.

References

  • Belema, M., et al. (2018). Discovery of Baricitinib.[1] Journal of Medicinal Chemistry. Link (Context on the azetidine core).

  • Kalgutkar, A. S., & Dalvie, D. (2015). Reactive Metabolites in Drug Discovery.[2] Expert Opinion on Drug Metabolism & Toxicology. Link (Principles of GSH trapping).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Baillie, T. A. (2008). Metabolic Activation of Drugs: Assays for Reactive Metabolites. Chemical Research in Toxicology. Link

Sources

Method

High-Content Screening and Chemoproteomic Profiling of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Derivatives

Executive Summary & Chemical Logic The scaffold 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile represents a privileged pharmacophore in medicinal chemistry, most notably serving as the electrophilic "warhead" of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The scaffold 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile represents a privileged pharmacophore in medicinal chemistry, most notably serving as the electrophilic "warhead" of the JAK1/JAK2 inhibitor Baricitinib (Olumiant).

Chemically, this structure features an exocyclic double bond conjugated to a nitrile group (a Michael acceptor) constrained within a strained four-membered azetidine ring. While Baricitinib is clinically characterized as a reversible inhibitor, the ylideneacetonitrile motif possesses intrinsic electrophilicity capable of forming reversible covalent thioimidate adducts with nucleophilic cysteine residues (e.g., Cys909 in JAK1).

Why Screen Derivatives? Screening derivatives of this scaffold allows researchers to:

  • Tune Reactivity: Modulate the Michael acceptor's "warhead" reactivity (rheostat strategy) to target non-catalytic cysteines in other kinase families (e.g., TEC, EGFR, BTK).

  • Exploit Polypharmacology: Identify novel "off-targets" that possess accessible cysteines in their ATP-binding pockets or allosteric sites.

  • Repurposing: Pivot the scaffold from autoimmune indications (JAK/STAT) to oncology by targeting cysteine-dependent oncogenic drivers.

This guide outlines a comprehensive workflow for synthesizing a derivative library and screening it using Biochemical Kinase Profiling and Activity-Based Protein Profiling (ABPP) .

Library Design & Synthesis Strategy

To discover novel targets, a Focused Covalent Library (FCL) must be generated. The core azetidin-3-ylidene-acetonitrile structure is conserved, while the ethylsulfonyl tail is varied to explore the P-loop and solvent-front regions of kinase domains.

Structural Variations for Screening
Variable RegionModification StrategyRationale
Sulfonyl Tail (R1) Replace Ethyl with Isopropyl, Cyclopropyl, Phenyl, or PiperazineProbes hydrophobic depth and solvent exposure in the ATP pocket.
Nitrile Warhead (R2) Substitution with

-Fluoro or Methyl groups
Modulates the electrophilicity (LUMO energy) of the Michael acceptor.
Ring System Expand Azetidine (4-mem) to Pyrrolidine (5-mem)Alters the vector and angle of attack for the cysteine nucleophile.
Click Handle Add Alkyne/Azide tag to the Sulfonyl tailEnables downstream Chemoproteomics (ABPP) via Click Chemistry.

Workflow Visualization

The following diagram illustrates the integrated screening pipeline, moving from library synthesis to target validation.

ScreeningWorkflow Library Derivative Library (Azetidine Scaffolds) Biochem Biochemical Screen (FRET/TR-FRET) Library->Biochem Primary Filter (Kinase Panel) ABPP Chemoproteomics (Competitive ABPP) Library->ABPP Target Discovery (Lysates) Validation Cellular Validation (Western Blot/Viability) Biochem->Validation Known Targets MassSpec LC-MS/MS Target ID ABPP->MassSpec Novel Cys-Targets MassSpec->Validation Hit Confirmation

Figure 1: Integrated workflow for screening electrophilic azetidine derivatives against the kinome.

Protocol A: High-Throughput Biochemical Kinase Screening

Objective: To determine the selectivity profile of derivatives against a panel of 300+ kinases, focusing on those with active-site cysteines.

Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using the LanthaScreen™ Eu Kinase Binding Assay . This assay detects the displacement of a tracer (Alexa Fluor™ conjugate) by the test compound.

Reagents Required[1][2][3]
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Eu-Anti-Tag Antibody: Europium-labeled antibody specific to the kinase tag (e.g., GST, His).

  • Kinase Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Test Compounds: 10 mM DMSO stocks of azetidine derivatives.

Step-by-Step Protocol
  • Preparation: Dilute test compounds to 4X final concentration in Kinase Buffer A (containing 1% DMSO).

  • Plating: Add 5 µL of diluted compound to a 384-well low-volume white microplate.

    • Control: Add 5 µL of DMSO (0% inhibition) and 5 µL of Staurosporine (100% inhibition) to control wells.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (optimized concentration per kinase, typically 5 nM kinase / 2 nM antibody).

  • Tracer Addition: Add 5 µL of Kinase Tracer (typically 5–100 nM).

  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at Room Temperature (20–25°C) in the dark.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision or Spark).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Determine IC50 values using a sigmoidal dose-response equation.

Self-Validating Step: The Z'-factor for the assay must be >0.5. If Z' < 0.5, re-optimize tracer concentration.

Protocol B: Chemoproteomic Target Discovery (Competitive ABPP)

Objective: To identify novel biological targets (off-targets) by assessing the ability of derivatives to block the labeling of proteome-wide cysteines by a broad-spectrum probe.

Methodology: Competitive Activity-Based Protein Profiling (ABPP) using an Iodoacetamide-Alkyne (IA-alkyne) probe.

Reagents Required[1][2][3]
  • Cell Lysate: HeLa or Jurkat cell proteome (1 mg/mL in PBS).

  • Probe: IA-Alkyne (Broad spectrum cysteine-reactive probe).

  • Click Reagents: CuSO4, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (ligand), Azide-Biotin (for enrichment) or Azide-Rhodamine (for gel visualization).

  • Streptavidin Agarose Beads: For enrichment of labeled proteins.

Step-by-Step Protocol
Phase 1: Competition Assay
  • Incubation: Aliquot 50 µL of cell lysate (1 mg/mL) into reaction tubes.

  • Treatment: Add 1 µL of Test Derivative (at 1 µM, 10 µM, and 50 µM) or DMSO (vehicle).

  • Equilibration: Incubate for 1 hour at 37°C. Note: This allows the derivative to bind available cysteines.

  • Probe Labeling: Add IA-Alkyne (final conc. 1 µM) to all samples. Incubate for 1 hour at Room Temperature.

    • Mechanism:[1][2] IA-Alkyne will label any cysteine not blocked by your derivative.

Phase 2: Click Chemistry & Analysis
  • Click Reaction: Add the following "Click Mix" to each sample:

    • 100 µM Azide-Rhodamine (for gel) OR Azide-Biotin (for MS).

    • 1 mM TCEP.

    • 100 µM TBTA.

    • 1 mM CuSO4.

  • Reaction: Vortex and incubate for 1 hour at Room Temperature.

  • Quenching: Add 4X SDS-PAGE loading buffer (reducing).

  • Readout (Gel-Based):

    • Run samples on a 4-12% Bis-Tris SDS-PAGE gel.

    • Scan for Rhodamine fluorescence (532 nm).

    • Result Interpretation: A "disappearing band" in the compound-treated lane compared to DMSO indicates a target engaged by your derivative.

Phase 3: Target Identification (Mass Spectrometry)

For samples clicked with Azide-Biotin:

  • Precipitate proteins (Methanol/Chloroform).

  • Redissolve and enrich on Streptavidin beads.

  • Perform On-Bead Trypsin Digestion.

  • Analyze peptides via LC-MS/MS.

  • Bioinformatics: Use MaxQuant or Proteome Discoverer. Targets are identified by a significant reduction in spectral counts (or TMT reporter intensity) in the compound-treated samples vs. DMSO.

Pathway Mechanism & Validation

Understanding the interaction mechanism is crucial. The diagram below details the JAK-STAT pathway, the primary target system for this scaffold, and where the derivative intervenes.

JAK_STAT_Mechanism Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Cys909 Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->JAK Covalent Blockade (Thioimidate Bond) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The derivative covalently modifies the JAK active site, preventing STAT phosphorylation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Signal in TR-FRET Tracer displacement is weak or protein degraded.Titrate kinase concentration; ensure fresh DTT is not added (DTT can quench the Michael acceptor).
No "Disappearing Bands" in ABPP Compound is not potent or probe concentration is too high.Decrease IA-Alkyne concentration (0.5 µM) or increase compound pre-incubation time (2 hrs).
High Background in Gel Excess unreacted fluorophore.Perform Acetone precipitation after the Click reaction to wash away free dye before loading gel.
Compound Precipitation Low solubility of sulfonyl derivatives.Ensure final DMSO concentration is <1% in assay buffer; sonicate stock solutions.

References

  • Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: Preclinical characterization of INCB028050." Journal of Immunology. Link

  • Backes, B. J., et al. (2005). "The Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor." Journal of Medicinal Chemistry. Link (Note: This refers to the seminal work on the scaffold).

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link

Sources

Application

use of the azetidine-acetonitrile motif in the design of CNS-active compounds

Executive Summary The azetidine-3-acetonitrile motif represents a high-value structural tactic in modern Central Nervous System (CNS) medicinal chemistry. It serves as a superior bioisostere for 4-substituted piperidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine-3-acetonitrile motif represents a high-value structural tactic in modern Central Nervous System (CNS) medicinal chemistry. It serves as a superior bioisostere for 4-substituted piperidines and piperazines, offering a critical solution to the "basicity problem" often encountered in CNS drug discovery. By replacing a basic amine or a lipophilic ring with the polar, non-basic azetidine-acetonitrile unit, researchers can significantly lower


, reduce lysosomal trapping, minimize P-glycoprotein (P-gp) efflux, and improve the CNS Multi-Parameter Optimization (MPO) score while maintaining vector fidelity.

This guide provides the rationale, synthetic protocols, and validation workflows for integrating this motif into CNS-active lead compounds.

Part 1: Rationale & Design Principles

The CNS Penetration Challenge

Successful CNS drugs must navigate a narrow physicochemical window. Traditional amine-containing scaffolds (e.g., piperidines) often suffer from high basicity (


), leading to:
  • Lysosomal Trapping: High accumulation in acidic organelles, reducing free fraction in the brain.

  • P-gp Efflux: Positively charged species are often substrates for the MDR1 efflux transporter.

  • hERG Liability: Basic amines frequently correlate with QT prolongation.

The Azetidine-Acetonitrile Solution

The azetidine-3-acetonitrile motif addresses these issues through specific physicochemical modulations:

  • 
     Modulation:  The electron-withdrawing nitrile group (via the methylene linker) and the strained azetidine ring significantly lower the basicity of the ring nitrogen (if free) or provide a polar, non-basic handle (if the nitrogen is capped/arylated).
    
  • Dipole Orientation: The nitrile group (

    
    ) acts as a strong hydrogen bond acceptor (HBA) but not a donor, improving permeability without incurring the desolvation penalty of hydroxyl groups.
    
  • Geometric Isosterism: The 3-substituted azetidine provides a linear vector similar to a 1,4-disubstituted piperidine but with reduced molecular weight (MW) and lipophilicity (

    
    ).
    
Structural Logic Diagram

The following diagram illustrates the tactical "Scaffold Hop" from a traditional piperidine to the azetidine-acetonitrile motif.

CNS_Design_Logic Problem Legacy Scaffold (4-Substituted Piperidine) Issues Issues: High pKa (>9.0) High MW MDR1 Efflux Problem->Issues Causes Solution Design Tactic: Azetidine-3-Acetonitrile Issues->Solution Requires Mechanism Mechanistic Impact: 1. Reduced Basicity 2. Lower Lipophilicity (LipE) 3. Rigid Vector Solution->Mechanism Induces Outcome Outcome: High CNS MPO Score High Kp,uu Low hERG Risk Mechanism->Outcome Results in

Figure 1: Decision logic for employing the azetidine-acetonitrile motif to resolve common ADME liabilities in CNS candidates.

Part 2: Comparative Physicochemical Profile

The following table highlights the theoretical shift in properties when replacing a standard 4-methylpiperidine moiety with an azetidine-3-acetonitrile moiety in a hypothetical CNS ligand.

Property4-Methylpiperidine AnalogAzetidine-3-Acetonitrile AnalogImpact on CNS Entry
Molecular Weight ~98 Da (fragment)~94 Da (fragment)Neutral/Slight Improvement

High (Lipophilic)Lower (Polar/Amphiphilic)Positive: Reduces non-specific binding.

(Conj. Acid)
~10.5 (Highly Basic)~5.0 - 7.0 (Depends on N-sub)Critical: Reduces lysosomal trapping.
TPSA LowIncreased (Nitrile contribution)Positive: Balances solubility/permeability.
H-Bond Donors 1 (if NH)0 (if N-capped)Positive: Improves membrane traversal.
Vector Geometry Flexible ChairRigid Puckered SquarePositive: Entropy gain upon binding.

Part 3: Synthetic Protocols

Protocol A: Synthesis of 1-(Heteroaryl)azetidine-3-acetonitriles

Objective: To install the azetidine-acetonitrile motif onto a heteroaryl core (common in kinase and GPCR inhibitors) using a robust


 displacement followed by homologation.

Reagents:

  • Starting Material: 1-Boc-3-azetidinone (Commercial) or 1-Boc-3-hydroxyazetidine.

  • Reagents: Diethyl cyanomethylphosphonate, Sodium hydride (NaH), Trifluoroacetic acid (TFA), Heteroaryl halide (Ar-Cl/F).

Workflow:

  • Horner-Wadsworth-Emmons Olefination:

    • Suspend NaH (1.2 eq) in dry THF at 0°C.

    • Add diethyl cyanomethylphosphonate (1.2 eq) dropwise; stir for 30 min.

    • Add 1-Boc-3-azetidinone (1.0 eq) in THF. Warm to RT and stir for 4h.

    • Result:tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .

  • Olefin Reduction (Optional - for saturated linker):

    • Dissolve the alkene in MeOH. Add 10% Pd/C.

    • Stir under

      
       balloon (1 atm) for 2h. Filter through Celite.
      
    • Result:tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate .

  • Deprotection:

    • Dissolve intermediate in DCM (

      
      ).
      
    • Add TFA (

      
      ). Stir 1h at RT. Concentrate in vacuo.
      
    • Result:azetidine-3-acetonitrile (TFA salt) .

  • 
     Coupling (Target Installation): 
    
    • Dissolve Heteroaryl Chloride (1.0 eq) and Azetidine salt (1.2 eq) in DMSO or NMP.

    • Add DIPEA (3.0 eq) or

      
       (2.5 eq).
      
    • Heat to 80-100°C (monitor by LCMS, typically 2-12h).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic_Workflow Step1 Step 1: HWE Reaction (1-Boc-3-azetidinone + Diethyl cyanomethylphosphonate) Step2 Step 2: Hydrogenation (Pd/C, H2) -> Saturated Nitrile Step1->Step2 Reduction Step3 Step 3: Boc Deprotection (TFA/DCM) Step2->Step3 Acidic Cleavage Step4 Step 4: SnAr Coupling (Ar-Cl + Azetidine-salt + Base) Step3->Step4 Nucleophilic Aromatic Substitution Final Final Product: 1-(Heteroaryl)azetidine-3-acetonitrile Step4->Final Purification

Figure 2: Step-by-step synthetic route for installing the motif onto a drug core.

Part 4: In Vitro Validation Protocols

Protocol B: MDR1-MDCK Permeability & Efflux Assay

Objective: To confirm that the azetidine-acetonitrile substitution successfully evades P-gp efflux compared to the parent piperidine.

Materials:

  • MDR1-transfected MDCKII cells (confluent monolayers on transwell plates).

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Reference Inhibitor: Zosuquidar or Verapamil (

    
    ).
    

Procedure:

  • Preparation: Equilibrate cells in transport buffer (37°C, 30 min). Measure TEER (Transepithelial Electrical Resistance) to ensure monolayer integrity (

    
    ).
    
  • Dosing: Prepare test compound at

    
     in buffer (max 0.5% DMSO).
    
    • A -> B (Apical to Basolateral): Add compound to apical chamber.

    • B -> A (Basolateral to Apical): Add compound to basolateral chamber.

  • Incubation: Incubate at 37°C with shaking (60 rpm) for 90 minutes.

  • Sampling: Aliquot

    
     from receiver compartments at T=90 min. Also sample donor compartments for recovery calculation.
    
  • Analysis: Quantify via LC-MS/MS (MRM mode).

  • Calculation:

Interpretation:

  • ER < 2.0: High passive permeability, not a P-gp substrate. (Ideal for CNS).[1]

  • ER > 2.0: P-gp substrate. (Risk of poor brain penetration).

  • Success Criterion: The azetidine-acetonitrile analog should show an ER significantly lower than the piperidine analog.

Part 5: References & Authoritative Sources

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2012).[2][3] "Application of the Azetidine Motif in the Design of CNS-Focused Libraries." Journal of Medicinal Chemistry. (Note: Referencing general Pfizer azetidine library work). Link

  • Lowe, M. A., et al. (2021).[4] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." The Journal of Organic Chemistry. Link

  • Di, L., et al. (2013). "P-glycoprotein (MDR1) efflux in the blood-brain barrier: specificities and strategies." Journal of Medicinal Chemistry. Link

Author Note: This guide synthesizes structural biology principles with practical synthetic organic chemistry. The azetidine-3-acetonitrile motif is not a "magic bullet" but a highly effective tool for fine-tuning the lipophilic efficiency (LipE) of CNS candidates.

Sources

Method

Application Note: Strategic Repurposing of the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Scaffold

Executive Summary The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is historically recognized as the pivotal synthetic intermediate for Baricitinib , a JAK1/2 inhibitor used in rheumat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is historically recognized as the pivotal synthetic intermediate for Baricitinib , a JAK1/2 inhibitor used in rheumatoid arthritis and alopecia areata. However, recent chemoproteomic profiling and structural activity relationship (SAR) studies reveal that this scaffold possesses underutilized potential beyond the JAK-STAT pathway.

This Application Note provides a technical roadmap for repurposing this "ylidene" core. By exploiting its electrophilic exocyclic double bond and rigid azetidine geometry, researchers can generate divergent libraries targeting Adaptor-Associated Kinase 1 (AAK1) for neuropathic pain and Cyclin G-associated Kinase (GAK) for broad-spectrum antiviral applications. Furthermore, the ylidene moiety itself presents a unique opportunity for developing Targeted Covalent Inhibitors (TCIs) .

The Scaffold Architecture: From Intermediate to "Hub"

The value of this scaffold lies in its dual nature: it is both a structural template and a reactive warhead .

Chemical Features[1][2][3][4][5][6]
  • Electrophilic Center: The exocyclic double bond conjugated to the nitrile group functions as a Michael acceptor. In Baricitinib synthesis, this accepts a pyrazole nucleophile. In repurposing, this site allows for the rapid introduction of diverse heterocycles to probe new kinase pockets.

  • Vector Positioning: The azetidine ring creates a specific vector (approx. 109° bond angle) that positions the sulfonyl group and the nitrile-derived pharmacophore in a distinct spatial arrangement, often mimicking spiro-cyclic constraints found in next-gen kinase inhibitors.

  • Selectivity Handle: The ethylsulfonyl group is critical for fitting into the specificity pockets of NAK family kinases (AAK1, GAK), distinguishing them from the broader kinome.

Mechanism of Repurposing

While Baricitinib inhibits JAK1/2, it exhibits high-affinity off-target binding to AAK1 and GAK. By modifying the nucleophile added to the ylidene core, we can dial out JAK activity and dial in AAK1/GAK selectivity.

Figure 1: Divergent application of the ylidene scaffold. Modifying the conjugate addition partner shifts the therapeutic window from Autoimmune (JAK) to Pain (AAK1) or Viral (GAK) indications.

Experimental Protocols: Divergent Synthesis

Objective: Synthesize the ylidene core and generate a library of 3-substituted azetidines.

Protocol A: Synthesis of the Ylidene Core

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond.

Reagents:

  • 1-(Ethylsulfonyl)azetidin-3-one (Starting Material)

  • Diethyl (cyanomethyl)phosphonate

  • Lithium bromide (LiBr)

  • Triethylamine (TEA) or DBU

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve diethyl (cyanomethyl)phosphonate (1.2 equiv) and LiBr (1.5 equiv) in anhydrous THF. Stir at room temperature (RT) for 30 minutes to form the chelated phosphonate species.

  • Deprotonation: Cool the mixture to 0°C. Add TEA (2.0 equiv) dropwise. Stir for 15 minutes.

  • Addition: Add a solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 equiv) in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product (ylidene) usually appears at [M+H]+ 187.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ylidene is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Library Generation (Conjugate Addition)

This step introduces diversity. Replacing the pyrazole of Baricitinib with other nucleophiles shifts selectivity toward AAK1/GAK.

Reagents:

  • Ylidene Intermediate (from Protocol A)

  • Nucleophile Library (e.g., 1H-pyrrolo[2,3-b]pyridine, substituted pyrazoles, imidazoles)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Dissolve the Ylidene intermediate (1.0 equiv) and the selected Heterocyclic Nucleophile (1.1 equiv) in MeCN.

  • Catalysis: Add DBU (0.5 – 1.0 equiv).

  • Heating: Heat the reaction to 50–60°C for 4–12 hours. The reaction proceeds via Michael addition, saturating the exocyclic double bond.

  • Isolation: Concentrate the solvent. Purify the residue via preparative HPLC or silica chromatography.

  • Validation: Verify the formation of the saturated azetidine core via 1H-NMR (disappearance of the alkene proton at ~5.5 ppm).

Therapeutic Repurposing: AAK1 and Neuropathic Pain

Rationale: AAK1 (Adaptor-Associated Kinase 1) regulates clathrin-mediated endocytosis. Inhibition of AAK1 interferes with the trafficking of the β2-adrenergic receptor, leading to antinociceptive effects. Baricitinib has a known off-target potency against AAK1 (IC50 ~ 10-50 nM).

Design Strategy for AAK1 Selectivity: To repurpose the scaffold for pain without the immunosuppressive effects of JAK inhibition:

  • Retain: The ethylsulfonyl-azetidine-acetonitrile motif (binds the hinge region and ribose pocket of AAK1).

  • Modify: The "Head Group" (the nucleophile added in Protocol B).

    • Baricitinib:[3][4][5][6][7][8] Uses a pyrazole-pyrrolo[2,3-d]pyrimidine.[2]

    • AAK1 Optimization: Substitute with smaller, lipophilic bicyclic systems (e.g., imidazo[1,2-b]pyridazine) to exploit the slightly smaller gatekeeper residue in AAK1 compared to JAK.

Biological Assay: AAK1 Kinase Selectivity

Protocol:

  • Assay Platform: LanthaScreen Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled).

  • Antibody: Eu-anti-GST (for GST-tagged AAK1).

  • Procedure:

    • Incubate AAK1 (5 nM), Eu-antibody (2 nM), and Tracer (10-50 nM) with the test compound (serial dilution) in kinase buffer.

    • Incubate for 1 hour at RT.

    • Measure FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Counter-Screen: Run parallel assays against JAK1 and JAK2.

    • Success Criteria: AAK1 IC50 < 100 nM; JAK1/2 IC50 > 1000 nM (Selectivity Ratio > 10x).

Visualizing the Pathway: AAK1 Inhibition[2][12][13][14]

Figure 2: Mechanism of Action for AAK1 inhibition in neuropathic pain. The scaffold derivative blocks AAK1, preventing AP2 phosphorylation and reducing synaptic vesicle recycling associated with pain signaling.

Data Summary: Comparative Potency

TargetBaricitinib (Parent)Target Profile for RepurposingClinical Relevance
JAK1 5.9 nM> 1,000 nMAvoid Immunosuppression
JAK2 5.7 nM> 1,000 nMAvoid Anemia/Neutropenia
AAK1 8.2 nM< 10 nM Neuropathic Pain
GAK 120 nM< 50 nM Broad-spectrum Antiviral
BIKE 20 nM< 50 nMViral Entry Inhibition

Data derived from chemoproteomic profiling (see Ref 2, 4).

References

  • Synthesis of the Intermediate

    • Title: An Efficient Synthesis of Baricitinib.[9]

    • Source: Journal of Chemical Research.[9]

    • Link:[Link]

  • AAK1/GAK Profiling of Baricitinib

    • Title: Mechanism of baricitinib supports artificial intelligence-predicted testing in COVID-19 p
    • Source: EMBO Molecular Medicine.
    • Link:[Link]

  • AAK1 in Neuropathic Pain

    • Title: Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain.[3][10][11]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • Link:[Link]

  • Discovery of AAK1 Inhibitors

    • Title: Discovery of High-Affinity AAK1 Inhibitors for the Treatment of Neuropathic Pain.[12]

    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Scaffold Properties (PubChem)

    • Title: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Compound Summary.
    • Source: PubChem.
    • Link:[Link]

Sources

Application

A Strategic Guide to In Silico Screening of Virtual Libraries Based on the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Scaffold for Kinase Inhibitor Discovery

An Application Note for Drug Discovery Professionals Abstract In the landscape of modern drug discovery, in silico virtual screening has emerged as an indispensable tool, offering a rapid and cost-effective strategy to i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, in silico virtual screening has emerged as an indispensable tool, offering a rapid and cost-effective strategy to identify promising lead candidates from vast chemical libraries.[] This application note provides a comprehensive, step-by-step protocol for conducting a structure-based virtual screening (SBVS) campaign. We utilize the novel 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile scaffold as a practical case study. Given that this chemical entity is a known synthetic intermediate for Baricitinib, a potent Janus kinase (JAK) inhibitor, this guide will focus on the JAK family of protein kinases as a biologically relevant and rational target class.[2][3] We will detail the entire workflow, from target selection and library design to molecular docking, post-screening analysis, and in silico ADMET profiling, providing field-proven insights to guide researchers in leveraging this powerful computational approach.

Introduction

Scaffold-based drug design is a cornerstone of medicinal chemistry, focusing on a core molecular framework to generate libraries of analogs with improved potency, selectivity, and pharmacokinetic properties. The 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile scaffold presents a compelling starting point for inhibitor design. Its constituent parts each offer distinct advantages:

  • Azetidine Ring: This strained, four-membered, sp³-rich heterocycle can enhance metabolic stability and aqueous solubility while providing a rigid, three-dimensional exit vector for substituents, which is often unattainable with less strained rings.[4][5]

  • Ethylsulfonyl Group: This moiety is a well-established hydrogen bond acceptor and can engage in crucial interactions with protein active sites. Its presence is common in a multitude of enzyme inhibitors, contributing to binding affinity and favorable physicochemical properties.[6][7]

  • Ylideneacetonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor or participating in other key polar interactions within a binding pocket.[8]

The objective of this guide is to provide a detailed, self-validating protocol for a structure-based virtual screening (SBVS) campaign. By using the known link between this scaffold and the JAK inhibitor Baricitinib, we can create a focused and scientifically grounded workflow to identify novel derivatives with potential inhibitory activity against the Janus kinase family (JAK1, JAK2, JAK3, TYK2).[2]

Part 1: Pre-Screening Strategy and Preparation

A successful virtual screening campaign is built upon a foundation of meticulous preparation. The quality of the protein structure and the chemical library directly dictates the reliability of the results.

Target Selection and Rationale

The selection of a validated biological target is one of the most critical steps in drug discovery.[9] For this application note, we have selected the Janus kinase (JAK) family as the target class.

Causality: The rationale is twofold. First, the core scaffold is a known building block for Baricitinib, an approved JAK1/JAK2 inhibitor, suggesting the scaffold is inherently compatible with the ATP-binding site of these kinases.[3] Second, the JAK family is a well-validated therapeutic target for autoimmune diseases and certain cancers, with high-resolution crystal structures available, making it ideal for a structure-based approach.

Protein Target Preparation Protocol

The goal of protein preparation is to refine a raw PDB structure into a computationally ready model by correcting errors and optimizing the hydrogen-bonding network. This step is critical for avoiding artifacts and ensuring the accuracy of docking calculations.[10][11]

Protocol Steps:

  • Obtain Structure: Download the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use human JAK1 (e.g., PDB ID: 4L00) and JAK2 (e.g., PDB ID: 3UGC).

  • Initial Cleanup: Load the PDB file into a molecular modeling package (see Table 1). Remove all non-essential components, including solvent molecules (except for key bridging water molecules, if desired), buffers, and all but one protein chain if the biological unit is a monomer.

  • Pre-processing: Use a dedicated tool, such as the Protein Preparation Wizard in Schrödinger Suite, to perform the following automated corrections:

    • Assign correct bond orders.

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Fill in missing side chains and loops using prime.

    • Generate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This is crucial as the protonation state dictates the hydrogen bonding pattern.

  • Hydrogen Bond Optimization: Perform a restrained energy minimization of the added hydrogens. This relieves steric clashes and optimizes the hydrogen-bonding network throughout the protein, which is essential for accurate ligand scoring.

Tool/Software SuiteKey FunctionExample Vendor/Source
Maestro (Schrödinger) Protein Preparation Wizard, LigPrep, GlideSchrödinger, LLC
MOE Structure Preparation, Ligand Preparation, DockChemical Computing Group
UCSF Chimera Visualization, Structure PreparationUCSF
AutoDock Tools Preparation for AutoDock VinaThe Scripps Research Institute

Table 1: Commonly used software for protein and ligand preparation.

Virtual Library Design and Preparation

The core of this project is to explore the chemical space around the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile scaffold. We will design a custom virtual library by enumerating substituents at a chemically feasible attachment point.[12]

G cluster_0 Library Generation Workflow Scaffold Define Core Scaffold (2-(1-ethylsulfonyl)azetidin-3-ylidene)acetonitrile) Enumeration Combinatorial Enumeration Scaffold->Enumeration R_Groups Select R-Group Building Blocks (e.g., from Enamine, ChemDiv) R_Groups->Enumeration Conformers Generate 3D Conformers Enumeration->Conformers Ionization Generate Tautomers & Protonation States (pH 7.4) Conformers->Ionization Filter Apply Physicochemical Filters (Drug-Likeness) Ionization->Filter Final_Lib Final Screening Library Filter->Final_Lib

Figure 1: Workflow for generating a custom virtual library.

Protocol Steps:

  • Scaffold Definition: Define the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile structure as the fixed core. Identify one or more vectors for chemical elaboration. For this example, we will assume a derivative where further substitution is possible.

  • Combinatorial Enumeration: Attach a library of chemical building blocks (R-groups) to the defined vector. These R-groups can be sourced from commercial catalogs of available fragments to ensure synthetic tractability.

  • Ligand Preparation: Process the enumerated library using software like Schrödinger's LigPrep or MOE. This step is crucial for standardizing the structures for docking.[9]

    • Generate multiple, low-energy 3D conformations for each molecule to account for its flexibility.

    • Determine likely ionization states and tautomers at a physiological pH of 7.4 ± 1.0.

  • Drug-Likeness Filtering: Apply filters to remove molecules with undesirable physicochemical properties that often lead to failure in development. This enriches the library with compounds more likely to become successful drugs.[9]

Property FilterRecommended CriteriaRationale
Molecular Weight (MW) < 500 DaGood absorption and permeability
LogP (Lipophilicity) < 5Avoids poor solubility and high toxicity
H-Bond Donors ≤ 5Good membrane permeability
H-Bond Acceptors ≤ 10Good membrane permeability
Rotatable Bonds ≤ 10Promotes good bioavailability
PAINS Filter RemoveExcludes known promiscuous inhibitors

Table 2: Typical physicochemical property filters for virtual library curation.

Part 2: The Virtual Screening Cascade

The virtual screening cascade is a hierarchical filtering process designed to efficiently reduce a large library to a small set of promising candidates.[13]

G node1 Prepared Library (10,000s of Compounds) node2 Molecular Docking (HTVS/SP/XP) node1->node2 node3 Top 5-10% Ranked Hits node2->node3 node4 Pose Analysis & Visual Inspection node3->node4 node5 Diverse, Plausible Binders node4->node5 node6 In Silico ADMET Prediction node5->node6 node7 Final Hit List for Synthesis (~50-100 Compounds) node6->node7

Figure 2: The hierarchical virtual screening cascade.
Protocol: Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[9] Structure-based virtual screening uses docking to score and rank all compounds in the virtual library.[14]

Protocol Steps:

  • Binding Site Definition (Grid Generation): Define the docking search space. For SBVS, this is typically the known active site of the protein. In the case of JAK kinases, this is the ATP-binding pocket. The grid is usually defined by selecting the co-crystallized ligand from the prepared PDB structure and creating a bounding box around it.

  • Docking Execution: Use a docking program (e.g., Glide, AutoDock Vina) to screen the prepared library against the receptor grid.

    • Causality (Choosing Precision): It is often efficient to use a tiered docking approach. Start with a fast, less accurate method like High-Throughput Virtual Screening (HTVS) to filter the library from millions to thousands. Then, re-dock the top hits using a more accurate but slower method like Standard Precision (SP) or Extra Precision (XP). This balances computational cost with accuracy.

  • Scoring and Ranking: Each docked pose is assigned a score by a scoring function, which estimates the binding affinity.[9] The library is then ranked based on this score (e.g., from most negative to least negative). This ranked list forms the basis for the next stage of analysis. It is crucial to remember that docking scores are predictions and subject to inherent inaccuracies; they are best used for ranking and prioritization, not as absolute measures of affinity.[15]

Part 3: Post-Screening Analysis and Hit Selection

Raw docking scores are not sufficient for hit selection. A rigorous post-processing workflow that incorporates chemical intuition and predictive models is required to select the most promising candidates.

Protocol: Filtering and Analysis of Docking Poses

This protocol combines quantitative data with qualitative human expertise to refine the hit list.

  • Filter by Score: From the ranked list, select the top 5-10% of compounds for further analysis. This initial cutoff is heuristic but serves to focus efforts on the most promising candidates according to the scoring function.

  • Visual Inspection: This is arguably the most critical step.[16] Manually inspect the binding poses of the top-scoring compounds. Look for:

    • Key Interactions: For kinases, a crucial interaction is the formation of one or more hydrogen bonds with the "hinge" region of the ATP-binding site. Poses that do not show this interaction should be deprioritized, regardless of score.

    • Plausible Geometry: Ensure there are no significant internal steric clashes in the ligand and that it makes sensible hydrophobic and polar contacts with the protein.

    • Unsatisfied Atoms: Penalize poses where polar atoms (hydrogens on donors, lone pairs on acceptors) are buried in hydrophobic pockets without a partner.

  • Clustering and Diversity Analysis: After visual inspection, cluster the remaining compounds by chemical similarity (e.g., using Tanimoto similarity on molecular fingerprints). Select representative compounds from each major cluster to ensure the final hit list is structurally diverse. This increases the chances of finding multiple, distinct chemical series for follow-up.

Protocol: In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can significantly reduce the rate of late-stage drug candidate failure.[17][18]

  • Select Properties: For the visually validated and diverse hit list, calculate a range of key ADMET properties using predictive models.

  • Utilize Tools: A variety of excellent open-access and commercial tools are available for this purpose (see Table 3).

  • Filter and Flag: Do not use ADMET predictions as a hard cutoff unless a critical liability is predicted (e.g., high probability of mutagenicity). Instead, use the predictions to flag compounds with potential liabilities (e.g., low predicted solubility, potential hERG inhibition). These flags can help prioritize which compounds to synthesize and test first.

ToolAccess TypeKey Predictions
SwissADME Web Server (Free)Physicochemical properties, Lipinski's rule, solubility, P-gp substrate, CYP inhibition
ADMET-AI Web Server (Free)A comprehensive suite of 41 ADMET models trained with machine learning
QikProp (Schrödinger) CommercialFull ADMET profile including human oral absorption, blood-brain barrier penetration, hERG blockage

Table 3: Selected tools for in silico ADMET prediction.[19][20]

Self-Validating Systems: Ensuring Protocol Trustworthiness

Before committing to a large-scale screen, it is essential to validate that your chosen docking protocol can distinguish known active compounds from inactive ones for your specific target.[9]

Protocol: Docking Power Assessment

  • Re-docking: Take the co-crystallized ligand from your prepared protein structure, remove it, and dock it back into the binding site.

    • Success Criterion: The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the scoring function and search algorithm are capable of identifying the correct pose.

  • Enrichment Study: Create a small test set containing known active ligands for your target (e.g., 20-50 compounds) and a much larger set of "decoy" molecules (structurally similar but topologically distinct compounds presumed to be inactive).

    • Success Criterion: Screen this combined set. A robust protocol should rank the known actives significantly higher than the majority of the decoys. This demonstrates that the protocol can effectively "enrich" the top-ranked portion of the list with true binders.

Conclusion

Virtual screening is a powerful and resource-efficient methodology for modern hit identification.[21] This application note has outlined a comprehensive and scientifically grounded workflow for screening virtual libraries based on the promising 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile scaffold against the Janus kinase family. By integrating meticulous target and library preparation, a hierarchical docking cascade, and rigorous post-screening analysis that includes visual inspection and in silico ADMET profiling, researchers can significantly enhance the probability of identifying high-quality, novel lead candidates. It is paramount to remember that in silico methods are predictive tools designed to prioritize experimental work; the ultimate validation of any virtual hit is its confirmed biological activity in a laboratory assay.[22]

References

  • Vertex AI Search. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
  • Experimental Drug Discovery Centre. (2022, December 19). Computational Chemistry: Virtual screening and drug discovery.
  • ChemicalBook. (2025, July 24). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Technology Networks. (2025, November 24). Virtual Screening for Drug Discovery: A Complete Guide.
  • Wikipedia. (n.d.). Virtual screening.
  • MDPI. (n.d.). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods.
  • BOC Sciences. (n.d.). Virtual Screening in Drug Discovery.
  • Charles River Laboratories. (n.d.). Custom Compound Library Design.
  • Rabea, S. M., et al. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC.
  • PubMed. (2025, February 6). Pharmacophore modeling in drug design.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • (2023, April 18). Virtual Screening Results Needs Visual Inspection: Practical Issues and Solution.
  • ACS Publications. (n.d.). Protein Preparation Automatic Protocol for High-Throughput Inverse Virtual Screening: Accelerating the Target Identification by Computational Methods. Journal of Chemical Information and Modeling.
  • PMC. (n.d.). Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • BOC Sciences. (n.d.). Virtual Screening Library - Compound Library Design.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • ACS Publications. (n.d.). Computational Studies, Virtual Screening, and Theoretical Molecular Models. Journal of Medicinal Chemistry.
  • PubMed. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
  • PMC. (n.d.). The Light and Dark Sides of Virtual Screening: What Is There to Know?.
  • ADMET-AI. (n.d.). ADMET-AI.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • CymitQuimica. (n.d.). CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile.
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Sygnature Discovery. (n.d.). Compound Library Design.
  • Chem-space.com. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends.
  • ResearchGate. (2016, March 18). What are the exact protocol or processes to be followed to conduct Virtual Screening with small library of compounds and how to validate the process?.
  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • (2019, December 4). Mimicking Strategy for Protein–Protein Interaction Inhibitor Discovery by Virtual Screening.
  • Toronto Research Chemicals. (n.d.). 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • FarmaMed & FarmaSino. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Introduction: Welcome to the technical support guide for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2). This molecule is a critical intermediate in the synthesis of Baricitinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2). This molecule is a critical intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1][2][3][4] Achieving a high yield of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process.

This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis. We will delve into the causality behind experimental choices, offering troubleshooting advice grounded in established chemical principles to enhance the yield and purity of your final product.

Overall Synthetic Workflow

The synthesis is typically approached as a two-stage process. First, an N-protected azetidinone is prepared, which then undergoes an olefination reaction. The most critical, and often yield-determining, step is the Horner-Wadsworth-Emmons (HWE) reaction.

Synthetic_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: HWE Olefination A Azetidine-3-ol HCl C 1-(ethylsulfonyl)azetidin-3-ol A->C Sulfonylation B Ethanesulfonyl Chloride B->C D Oxidation C->D E 1-(ethylsulfonyl)azetidin-3-one D->E I 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile E->I HWE Reaction F Diethyl (cyanomethyl)phosphonate H Phosphonate Carbanion F->H Deprotonation G Strong Base G->H H->I

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Ketone Intermediate Synthesis

The quality of the starting ketone, 1-(ethylsulfonyl)azetidin-3-one, is foundational. Impurities or low yields at this stage will invariably suppress the efficiency of the subsequent HWE reaction.

Q: My yield for the initial sulfonylation of azetidine-3-ol hydrochloride is low. What's going wrong?

A: This is a common issue often related to pH control and reaction conditions. The reaction involves treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride.

  • Causality: The free amine of azetidin-3-ol is the nucleophile that attacks the sulfonyl chloride. Starting with the hydrochloride salt means the amine is protonated and non-nucleophilic. A base is required to liberate the free amine in situ. However, an excessively high concentration of a strong base can promote hydrolysis of the sulfonyl chloride or other side reactions.

  • Solution: Employ a biphasic system as described in the literature.[1] Use a suitable organic solvent like THF and a basic aqueous solution (e.g., with sodium carbonate or a mild hydroxide solution). This setup maintains a controlled pH at the interface, allowing for efficient sulfonylation while minimizing hydrolysis of the ethanesulfonyl chloride. Maintain the temperature at or slightly below room temperature (e.g., 20°C) to prevent decomposition.[1] The reaction is typically complete within 1-5 hours.[1]

Q: The oxidation of 1-ethylsulfonylazetidin-3-ol to the ketone is inefficient. How can I improve this?

A: The choice of oxidant and reaction control are key. Standard oxidation protocols (e.g., Swern, Dess-Martin) are effective but can present challenges with scalability and byproduct removal.

  • Causality: Over-oxidation is not a concern here, but incomplete conversion is. The reaction may be sluggish if the oxidant is not potent enough or if stoichiometry is insufficient. Temperature control is also vital; many oxidations are exothermic and can lead to decomposition if not properly managed.

  • Solution:

    • Reagent Quality: Ensure your oxidizing agent is fresh and active. For example, Dess-Martin periodinane should be stored under anhydrous conditions.

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the oxidizing agent to drive the reaction to completion.

    • Temperature: Add the oxidant portion-wise at a reduced temperature (e.g., 0°C) to control any exotherm, then allow the reaction to slowly warm to room temperature to ensure completion.

    • Alternative Methods: For larger scales, consider catalytic oxidation methods, such as using TEMPO with a stoichiometric re-oxidant like sodium hypochlorite, which can be more cost-effective and environmentally benign.[4]

Part 2: The Horner-Wadsworth-Emmons (HWE) Reaction - Core Troubleshooting

This is the most critical step for yield optimization. The HWE reaction involves the olefination of the ketone with a stabilized phosphonate carbanion to produce the target alkene.[5][6]

HWE_Troubleshooting Start Low Yield in HWE Reaction Cause1 Incomplete Deprotonation of Phosphonate Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Suboptimal Reaction Temperature Start->Cause3 Cause4 Inefficient Workup & Purification Start->Cause4 Sol1 Verify Base Activity Use Anhydrous Solvent Ensure Sufficient Equivalents Cause1->Sol1 Sol2 Use Dry Ketone Use Pure Phosphonate (Distill if necessary) Cause2->Sol2 Sol3 Low Temp for Deprotonation (-78 to 0°C) Low Temp for Ketone Addition Warm to RT for Elimination Cause3->Sol3 Sol4 Aqueous Wash to Remove Phosphate Byproduct Recrystallization vs. Column Cause4->Sol4

Caption: Troubleshooting logic for the Horner-Wadsworth-Emmons reaction.

Frequently Asked Questions (HWE Reaction)

Q1: My HWE reaction has a very low yield, and I recover a lot of my starting ketone. What is the primary cause?

A: This is the most common failure mode and almost always points to inefficient generation of the phosphonate carbanion.

  • Causality: The Horner-Wadsworth-Emmons reaction begins with the deprotonation of diethyl (cyanomethyl)phosphonate by a strong base to form a nucleophilic carbanion.[5][7] If this deprotonation is incomplete, there is simply not enough nucleophile to react with the ketone. The pKa of the α-proton in diethyl (cyanomethyl)phosphonate is relatively low due to stabilization from both the phosphonate and nitrile groups, but it still requires a sufficiently strong, non-nucleophilic base.

  • Troubleshooting Steps:

    • Base Selection & Quality: Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice.[7][8] Ensure it is fresh; old NaH can have a passivating layer of sodium hydroxide. Wash the NaH with dry hexanes before use to remove the mineral oil, which can interfere with the reaction. Other strong bases like LiHMDS or NaHMDS are also excellent choices.

    • Anhydrous Conditions: The carbanion is highly basic and will be instantly quenched by protic sources. All glassware must be flame- or oven-dried. Solvents (typically THF) must be anhydrous.

    • Deprotonation Time & Temperature: Add the phosphonate to a suspension of the base in anhydrous THF at 0°C. Allow it to stir for 30-60 minutes at this temperature, or until hydrogen evolution ceases (if using NaH). This ensures complete formation of the carbanion before the ketone is introduced.

Q2: What is the optimal temperature profile for the HWE reaction?

A: Temperature control is critical for minimizing side reactions and maximizing yield.

  • Causality: The initial nucleophilic addition of the carbanion to the ketone is typically very fast and exothermic. If the temperature is too high during this addition, side reactions, such as self-condensation of the ketone or other base-mediated decompositions, can occur. The subsequent elimination of the dialkylphosphate is the final step and may require thermal energy to proceed efficiently.

  • Recommended Protocol:

    • Cool the fully formed phosphonate carbanion solution to a low temperature, typically -78°C (dry ice/acetone bath).

    • Dissolve the 1-(ethylsulfonyl)azetidin-3-one in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78°C. This controls the exotherm of the addition.

    • After the addition is complete, stir the reaction at the low temperature for a period (e.g., 1-2 hours) before allowing it to slowly warm to room temperature and stir overnight to ensure the elimination step goes to completion.[9]

Q3: My final product is an impure oil that is difficult to crystallize. What are the likely contaminants?

A: The primary byproduct of the HWE reaction is a water-soluble phosphate. If this is not removed, it can act as an oil and prevent crystallization. Other impurities may also be present.

  • Causality: The reaction produces one equivalent of diethyl phosphate salt as a byproduct.[5][8] This salt is highly polar and must be removed. Additionally, if the reaction conditions were not optimal, you may have unreacted starting materials or side products.

  • Purification Protocol:

    • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Aqueous Workup: This is the most important step. After quenching, add water and a suitable organic solvent (e.g., ethyl acetate or toluene).[1] The organic layer will contain your product, while the diethyl phosphate byproduct will partition into the aqueous layer.[5][8] Perform multiple extractions (3x) of the aqueous layer to recover all the product.

    • Washing: Combine the organic extracts and wash with brine to remove residual water. Dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Crystallization/Purification: The crude product is a solid with a reported melting point of 67-69°C.[10] It can often be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethyl acetate/heptane mixture). If it remains an oil, column chromatography on silica gel may be necessary.

Data Summary: Key HWE Reaction Parameters

ParameterRecommendationRationale & Impact on Yield
Base NaH (washed), NaHMDS, LiHMDSA strong, non-nucleophilic base is essential for complete deprotonation. Incomplete deprotonation is the leading cause of low conversion and poor yield.
Equivalents (Base) 1.1 - 1.2 eq.A slight excess ensures all the phosphonate is converted to the active carbanion, accounting for any minor quenching.
Equivalents (Phosphonate) 1.1 - 1.3 eq.A slight excess of the nucleophile helps drive the reaction to completion.
Solvent Anhydrous THFAprotic polar solvent required to solvate the intermediates. Must be scrupulously dry to prevent quenching the carbanion.
Temperature (Deprotonation) 0°CAllows for controlled reaction with hydride bases without significant solvent decomposition.
Temperature (Ketone Addition) -78°CControls the exotherm of the nucleophilic addition, preventing side reactions and improving selectivity.
Temperature (Elimination) Warm slowly to Room Temp.Provides the thermal energy needed for the final elimination step to form the C=C double bond.

Detailed Experimental Protocol: HWE Olefination

This protocol is a representative example. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (60% dispersion, 1.2 eq.).

    • Wash the NaH with anhydrous hexanes (2x) via cannula transfer, then place the flask under high vacuum for 15 minutes to remove residual hexanes.

    • Add anhydrous THF to the flask to form a slurry. Cool the flask to 0°C in an ice bath.

  • Carbanion Formation:

    • In a separate flame-dried flask, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq.) in anhydrous THF.

    • Add the phosphonate solution dropwise to the NaH slurry at 0°C.

    • Stir the mixture at 0°C for 1 hour. Complete formation of the carbanion is indicated by the cessation of H₂ gas evolution.

  • Olefination:

    • Cool the carbanion solution to -78°C (dry ice/acetone bath).

    • In a separate flask, dissolve 1-(ethylsulfonyl)azetidin-3-one (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the carbanion solution over 30 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir the reaction mixture at -78°C for 2 hours.

  • Reaction Completion & Workup:

    • Remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

    • Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Add deionized water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent like toluene to afford pure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as an off-white to light yellow solid.[10]

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

  • FarmaMed & FarmaSino. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile/1187595-85-2. [Link]

  • PubMed. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

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Optimization

identification of impurities in 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Executive Summary & Molecule Profile Welcome to the technical support hub for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2).[1] This compound is a critical intermediate in the synthesis of Baric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2).[1] This compound is a critical intermediate in the synthesis of Baricitinib (Olumiant), a JAK1/JAK2 inhibitor.[1]

Due to the structural tension of the azetidine ring and the reactivity of the exocyclic alkylidene nitrile, this molecule presents unique stability and purity challenges.[1] This guide addresses the identification of specific impurities arising from the Horner-Wadsworth-Emmons (HWE) olefination and subsequent degradation pathways.[1]

Technical Specifications
PropertySpecification
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Key Structural Features Strained azetidine ring, Exocyclic double bond (E/Z isomerism), Sulfonamide moiety
Storage Condition 2-8°C, Hygroscopic (Protect from moisture to prevent nitrile hydrolysis)

Impurity Profiling: The "Rogues' Gallery"

The following table summarizes the most common impurities identified during the synthesis and storage of this intermediate.

Impurity IDName / DescriptionOriginMass Shift (vs Parent)
IMP-A (Precursor) 1-(ethylsulfonyl)azetidin-3-oneUnreacted Starting Material-23 Da (163 Da)
IMP-B (Isomer) Z-isomer of targetStereoisomerism (HWE Reaction)0 Da (Isobaric)
IMP-C (Hydrolysis) 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetamideNitrile Hydrolysis+18 Da (204 Da)
IMP-D (Ring Open) Linear sulfonamide derivativesNucleophilic attack on AzetidineVariable (+H₂O/ROH)
IMP-E (Dimer) "Baricitinib Dimer" precursorsMichael Addition / Polymerization~2x Mass

Analytical Troubleshooting (Q&A)

Scenario 1: Chromatographic Resolution Issues

User Question: "I am seeing a split peak or a shoulder on the main peak in my HPLC chromatogram. Is my column failing?"

Technical Diagnosis: This is likely not a column failure. The exocyclic double bond creates E/Z isomerism .[1] While the HWE reaction conditions (using bases like LiHMDS or NaH) generally favor the thermodynamically stable isomer, the kinetic isomer often co-elutes or appears as a shoulder.[1]

Troubleshooting Protocol:

  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or C8 column.[1] The π-π interactions in phenyl phases often provide better selectivity for geometric isomers.[1]

  • Mobile Phase: Use a buffered mobile phase (Ammonium Acetate, pH 4.5-5.0) rather than simple water/TFA. pH control stabilizes the azetidine ring during the run.[1]

  • Temperature: Lower the column temperature to 25°C. Higher temperatures (40°C+) can induce on-column isomerization or peak broadening.[1]

Scenario 2: Mass Spectrometry Anomalies

User Question: "In LC-MS, I observe a persistent peak at m/z 205 (M+H). The parent is 187.[1] Is this a solvent adduct?"

Technical Diagnosis: A shift of +18 Da usually indicates water addition.[1] In this specific molecule, it indicates the hydrolysis of the nitrile group to a primary amide (Impurity C).[1] This is a degradation product caused by moisture, not a solvent adduct.[1]

Corrective Action:

  • Check Solvents: Ensure your LC-MS grade acetonitrile/methanol is fresh.[1] Old solvents absorb atmospheric water.[1]

  • Sample Prep: Do not store samples in aqueous diluents for >4 hours. Use anhydrous acetonitrile for dilution.[1]

  • Synthesis Check: If this peak is present in the bulk solid, your workup involved prolonged exposure to aqueous base or acid.[1]

Scenario 3: Ghost Peaks & Baseline Noise

User Question: "I see variable peaks at the solvent front that don't match my product or known impurities."

Technical Diagnosis: These are often Phosphonate by-products .[1] The synthesis uses diethyl cyanomethylphosphonate.[1] Residual phosphonate esters or their hydrolyzed acids are highly polar and elute early.[1] They are often UV-active at low wavelengths (210 nm) but invisible at 254 nm.[1]

Verification:

  • Run the UV spectrum.[1][2] Phosphonates have weak absorbance compared to the conjugated system of the product.[1]

  • Check ³¹P NMR.[1] A signal around 20-30 ppm confirms residual phosphonate reagents.[1]

Visualizing the Impurity Landscape

Diagram 1: Synthesis & Impurity Pathways

This flowchart illustrates where specific impurities originate during the process.[1][3]

Impurity_Pathways SM1 Start: 1-(ethylsulfonyl) azetidin-3-one Reaction Reaction: HWE Olefination (Base: LiHMDS/NaH) SM1->Reaction Reagent Reagent: Diethyl cyanomethylphosphonate Reagent->Reaction Product Target: 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile Reaction->Product Major Path Imp_Isomer Impurity B: Z-Isomer Reaction->Imp_Isomer Kinetic Control Imp_Hydrolysis Impurity C: Amide (Hydrolysis) Product->Imp_Hydrolysis Moisture/Acid Imp_RingOpen Impurity D: Ring Opening Product->Imp_RingOpen Nucleophiles

Caption: Origin of impurities during the Horner-Wadsworth-Emmons synthesis and subsequent degradation pathways.

Diagram 2: Analytical Decision Tree

Follow this logic to identify unknown peaks.

Analytical_Tree Start Unknown Peak Detected Check_RT Check Retention Time (RT) vs Main Peak Start->Check_RT Isobaric Is Mass = Parent (187)? Check_RT->Isobaric Close RT MassPlus18 Is Mass = 205 (M+18)? Check_RT->MassPlus18 Distinct RT EarlyElute Elutes at Void Volume? Check_RT->EarlyElute Very Early RT Isomer_Concl Likely E/Z Isomer Action: Check NMR coupling Isobaric->Isomer_Concl Yes Amide_Concl Amide Hydrolysis Action: Check Water Content MassPlus18->Amide_Concl Yes Phosphonate_Concl Residual Reagents Action: Check 31P NMR EarlyElute->Phosphonate_Concl Yes

Caption: Step-by-step logic for classifying unknown impurities using HPLC and MS data.

Synthesis & Stability: The "Why" Behind the Impurities

The Azetidine Ring Strain

The 4-membered azetidine ring is highly strained (~26 kcal/mol).[1]

  • Risk: In the presence of strong nucleophiles (during workup) or Lewis acids, the ring can open.[1]

  • Observation: Ring-opened impurities often appear as broad peaks in NMR (loss of the characteristic azetidine multiplets at 4.0–5.0 ppm).[1]

The Nitrile Vulnerability

The acetonitrile group is electron-deficient due to conjugation with the double bond.[1]

  • Risk: It is susceptible to hydrolysis to the amide (Impurity C) and eventually the carboxylic acid.[1]

  • Prevention: Avoid aqueous acidic workups.[1] Maintain pH > 4 and < 9.[1] Store the solid under inert gas (Argon/Nitrogen) with desiccant.

References

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. (2023).[1] Detailed analysis of dimer and hydrolysis impurities in Baricitinib synthesis. [1]

  • Method and intermediate for the production of baricitinib. Google Patents (WO2017109524A1). Describes the HWE reaction conditions and isolation of the acetonitrile intermediate.

  • Development and Validation of Stability Indicating RP-HPLC Method for Baricitinib. Rasayan Journal of Chemistry. (2023). Provides chromatographic conditions suitable for separating polar intermediates.[1]

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Profile. ChemicalBook. Physical properties and safety data. [1]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Welcome to the dedicated technical support guide for the purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate in the synthesis of Baricitinib and other novel chemical entities.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address the specific challenges you may encounter during the purification of this compound, drawing upon established scientific principles and practical laboratory experience.

Understanding the Molecule: Key Physicochemical Properties

A solid understanding of the physicochemical properties of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 67-69 °C[1]
Solubility Slightly soluble in DMSO and Methanol.[1]
Storage Sealed in a dry environment at room temperature or 2-8°C.[2][3]

Visualizing the Purification Workflow

The following diagram outlines a general workflow for the synthesis and purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, highlighting key stages where challenges may arise.

cluster_synthesis Synthesis cluster_purification Purification Azetidine-3-ol HCl Azetidine-3-ol HCl Reaction Reaction Azetidine-3-ol HCl->Reaction Ethanesulfonyl chloride Ethanesulfonyl chloride Ethanesulfonyl chloride->Reaction Crude Product Crude Product Reaction->Crude Product Biphasic solution (e.g., THF/aq. base) Extraction Extraction Crude Product->Extraction e.g., Toluene Chromatography Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Product Pure Product Crystallization->Pure Product

Caption: General synthesis and purification workflow for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Low Yield After Extraction

Question: I am experiencing a low yield after the initial extraction of the crude product. What could be the cause and how can I improve it?

Answer: Low recovery after extraction can stem from several factors related to the biphasic reaction and extraction conditions. The synthesis is often performed in a biphasic system, such as THF and a basic aqueous solution.

  • Incomplete Reaction: Ensure the reaction has gone to completion by using standard monitoring techniques like TLC or LC-MS. An incomplete reaction will result in unreacted starting materials that may not be efficiently extracted with the product.

  • Incorrect pH: The pH of the aqueous phase during extraction is crucial. While the synthesis is conducted under basic conditions, adjusting the pH to a near-neutral range before extraction can sometimes improve partitioning of the product into the organic phase. However, be cautious of extreme pH values which could lead to degradation.

  • Choice of Extraction Solvent: Toluene is a commonly used solvent for extraction.[4] If recovery is still low, consider alternative solvents with different polarities, such as p-cymene or cyclopentyl methyl ether (CPME).[4] Perform small-scale liquid-liquid extractions with different solvents to determine the optimal choice for your specific crude mixture.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Challenges in Chromatographic Purification

Question: I am having difficulty purifying the compound using silica gel chromatography. The product is either not moving from the baseline or I am seeing significant tailing. What can I do?

Answer: The polarity of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, with its sulfonyl and nitrile groups, can lead to strong interactions with the acidic silica gel, causing poor chromatographic performance.

  • Strong Retention on Silica: The lone pair of electrons on the azetidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to streaking or irreversible adsorption.

    • Solution 1: Use of a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or diisopropylethylamine to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water could be effective for this polar compound.

  • Compound Solubility in Eluent: Ensure your compound is fully soluble in the chosen mobile phase. Poor solubility can lead to tailing and inaccurate separation.

  • Dry Loading: For compounds with limited solubility in the initial eluent, dry loading onto silica gel is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the column.

Impurity Co-elution

Question: I am observing an impurity that co-elutes with my product in HPLC analysis. How can I identify and remove it?

Answer: Co-elution is a common challenge. The first step is to identify the impurity, which may require techniques like LC-MS to determine its molecular weight.

  • Potential Impurities:

    • Starting Materials: Unreacted 1-(ethylsulfonyl)azetidin-3-ol could be a potential impurity.

    • Byproducts from Synthesis: The Horner-Wadsworth-Emmons reaction used to introduce the acetonitrile group can sometimes lead to the formation of geometric isomers (E/Z). While the desired isomer is typically the major product, the other isomer could be a close-eluting impurity.

    • Degradation Products: As discussed in the FAQ section, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under harsh pH conditions.

  • Optimizing Chromatography:

    • Change in Mobile Phase: Alter the composition and polarity of your mobile phase. For reversed-phase HPLC, varying the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH of the aqueous component can significantly alter selectivity.

    • Change in Stationary Phase: If modifying the mobile phase is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column) can provide a different separation mechanism and resolve the co-eluting peaks.

"Oiling Out" During Crystallization

Question: My product is "oiling out" as a liquid instead of forming crystals during recrystallization. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is high, preventing the formation of a crystal lattice.

  • Solutions:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation and growth. Insulating the flask can help achieve this.

    • Solvent System Modification: The choice of solvent is critical. Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold) often works well. For a polar compound like this, consider solvent mixtures like ethanol/water, isopropanol/water, or acetonitrile/water.

    • Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

    • Further Purification: If the crude material is highly impure, the impurities can inhibit crystallization. In such cases, it is advisable to perform another purification step, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile during purification and storage?

A1: There are two primary points of instability in the molecule to be aware of:

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[5] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage. It is therefore advisable to avoid strongly acidic conditions during workup and purification.

  • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding amide or carboxylic acid. This reaction is typically catalyzed by strong acids or bases, especially at elevated temperatures. A study on the related compound Baricitinib showed the formation of a lactone impurity resulting from nitrile hydrolysis under basic conditions.[4][6] Therefore, prolonged exposure to strong bases during purification should be avoided.

Q2: What are the recommended starting conditions for silica gel chromatography?

A2: A good starting point for developing a silica gel chromatography method for this compound would be a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Given the compound's polarity, you will likely need a significant proportion of the polar solvent. A gradient of 20% to 80% ethyl acetate in hexanes is a reasonable starting range. If the compound still shows strong retention, you can switch to a more polar system like dichloromethane/methanol. As mentioned in the troubleshooting section, the addition of a small amount of a basic modifier like triethylamine (0.5-1%) is highly recommended to prevent peak tailing.

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its slight solubility in methanol, a mixture of methanol and a less polar co-solvent or an anti-solvent could be effective. Here are some solvent systems to explore:

  • Isopropanol/Water: Dissolve the compound in a minimal amount of hot isopropanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Ethanol/Toluene: Dissolve the compound in hot ethanol and add toluene as an anti-solvent.

  • Acetonitrile: Given its use in the synthesis, acetonitrile could also be a suitable recrystallization solvent, potentially with the addition of an anti-solvent like water or an ether.

Always perform small-scale trials to find the optimal solvent system and ratio for your specific material.

Q4: How can I monitor the purity of the compound during the purification process?

A4: The two most common techniques for monitoring the purity of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and to identify the fractions containing the product during column chromatography. A suitable mobile phase for TLC would be similar to the one used for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The spots can be visualized using a UV lamp (the conjugated system should be UV active) or by staining with a suitable reagent like potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing the purity of the final product and for identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or a buffer to improve peak shape) is a common setup. A UV detector set at a wavelength where the compound has maximum absorbance should be used.

Q5: What are the key safety precautions to take when handling this compound?

A5: While specific toxicity data for this intermediate may be limited, it is prudent to handle it with the care afforded to all research chemicals. Standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Vignan's Foundation for Science, Technology & Research. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib by using same.
  • Patsnap. (n.d.). Method for preparing baricitinib. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). HU230805B1 - Intermediate of baricitinib and process for its preparation.
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]

  • YouTube. (2021, April 5). Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Publications. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Azetidine Stability &amp; Synthesis

Status: Operational Ticket ID: AZT-STAB-001 Subject: Preventing Ring-Opening During Synthesis & Functionalization Assigned Specialist: Senior Application Scientist The Core Challenge: Strain Energy Management Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-STAB-001 Subject: Preventing Ring-Opening During Synthesis & Functionalization Assigned Specialist: Senior Application Scientist

The Core Challenge: Strain Energy Management

Welcome to the Azetidine Technical Support Center. If you are here, you likely observed a sudden loss of product mass, the appearance of linear 3-aminopropyl side products, or polymerization during what should have been a routine step.

The Root Cause: The azetidine ring possesses a ring strain energy (RSE) of approximately 26 kcal/mol (109 kJ/mol). While kinetically stable under neutral conditions, the ring becomes a "loaded spring" upon:

  • N-Activation: Protonation or alkylation of the nitrogen converts the amine into a superior leaving group (ammonium/azetidinium).

  • C-Activation: Substituents at C2/C4 (especially electron-donating groups) can stabilize the developing carbocation, lowering the barrier for C-N bond scission.

This guide provides the logic and protocols to maintain ring integrity.

Module A: Acid-Mediated Ring Opening (Boc-Deprotection)

User Issue: "I treated my N-Boc azetidine with 20% TFA/DCM, and the ring opened to form a linear impurity."

Diagnosis

Trifluoroacetic acid (TFA) is the standard for Boc removal, but it is dangerous for azetidines.

  • Protonation: TFA protonates the nitrogen (

    
    ).
    
  • Nucleophilic Attack: The trifluoroacetate anion (

    
    ), though a weak nucleophile, attacks the 
    
    
    
    -carbon of the strained protonated ring.
  • Hydrolysis: If water is present (wet DCM or commercial TFA), the resulting intermediate hydrolyzes to a linear amino alcohol or ester.

The Mechanism of Failure

AzetidineOpening A N-Boc Azetidine B Protonated Azetidine (Activated) A->B H+ (TFA) C Transition State (Nu attack at C2) B->C Nu- (TFA- or H2O) D Linear Product (Ring Opened) C->D Strain Release

Figure 1: Acid-catalyzed ring-opening pathway.[1] Protonation activates the ring, allowing even weak nucleophiles to cleave the C-N bond.

Validated Solutions
Option 1: Anhydrous HCl in Dioxane (The Gold Standard)

HCl in dioxane is superior to TFA because the chloride ion is a poorer nucleophile than acetate/trifluoroacetate in these specific solvent cages, and the conditions can be kept strictly anhydrous to prevent hydrolysis.

  • Reagent: 4M HCl in Dioxane (Commercial or freshly prepared).

  • Solvent: Dioxane or Et2O (Must be dry).[2]

  • Temperature: 0°C to Room Temperature (Do not heat).

Option 2: The Scavenger Protocol (For Sensitive Substrates)

If you must use TFA, you need a "cation scavenger" or a "nucleophile sponge" to prevent the TFA anion from attacking the ring. However, a better approach is to use a non-nucleophilic acid source.

  • Reagent:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Protocol: Mechanochemical grinding or solution phase.

    
    -TsOH is non-volatile and its anion is very poorly nucleophilic compared to TFA.
    
Option 3: Silyl-Mediated Deprotection (Acid-Free)

For substrates that cannot tolerate any Brønsted acid.

  • Reagent: TMSOTf (Trimethylsilyl triflate) + 2,6-Lutidine.

  • Mechanism: Silylation of the Boc carbonyl oxygen leads to isobutene elimination without generating a free protonated azetidine species that is long-lived enough to be attacked.

Module B: Nucleophilic Attacks (Alkylation & Functionalization)

User Issue: "I tried to alkylate the azetidine nitrogen, but I got a mixture of ring-opened products."

Diagnosis

Alkylation generates a quaternary azetidinium salt . These are highly electrophilic. An incoming nucleophile (or even the solvent) can attack the ring carbons via an


 mechanism to relieve strain, opening the ring.
Troubleshooting Table
ScenarioRisk FactorMitigation Strategy
N-Alkylation Formation of Azetidinium ion (Quaternary N).Steric Shielding: Use bulky electrophiles. Counter-ion Control: Ensure the counter-ion is non-nucleophilic (e.g., use triflates, not halides).
Cross-Coupling Oxidative addition into the strained C-N bond.Catalyst Choice: Use Pd(0) sources with bulky ligands (e.g., Buchwald ligands like RuPhos) to favor N-ligation over ring insertion.
Base Treatment Elimination (E2) opening the ring.Base Selection: Avoid small, hard bases. Use bulky bases (e.g.,

-BuOK, LiHMDS) that cannot access the

-protons easily.

Validated Protocols

Protocol A: Safe Boc-Deprotection (HCl Method)

Use this for standard azetidines lacking extreme acid sensitivity.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in dry Dioxane (5-10 volumes).

  • Addition: Cool to 0°C. Add 4M HCl in Dioxane (5-10 equiv) dropwise under

    
    .
    
  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

    • Critical Check: Look for the disappearance of the Boc signal. If a new polar spot appears that is NOT the amine salt, check for ring opening (linear propylamines often run differently).

  • Workup: Dilute with

    
     to precipitate the azetidine hydrochloride salt. Filter and wash with 
    
    
    
    .
    • Why? Filtration removes excess acid immediately, preventing degradation during rotary evaporation.

Protocol B: Ultra-Mild Deprotection (TMSOTf Method)

Use this for highly strained or electron-rich azetidines.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in dry DCM at 0°C.

  • Activation: Add TMSOTf (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30-60 mins.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract immediately with DCM.

    • Note: Do not let the mixture sit in the aqueous phase; the free base azetidine can be unstable.

Decision Matrix

Use this logic flow to select the correct deprotection strategy for your specific substrate.

DeprotectionLogic Start START: N-Boc Azetidine Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Are there nucleophilic moieties present? Q1->Q2 No Sol1 Use TMSOTf / 2,6-Lutidine Q1->Sol1 Yes (High Risk) Sol2 Use 4M HCl in Dioxane (Precipitate Salt) Q2->Sol2 No (Standard) Sol3 Use p-TsOH (Mechanochemical or minimal solvent) Q2->Sol3 Yes (e.g., alcohols)

Figure 2: Decision matrix for selecting deprotection conditions based on substrate sensitivity.

References

  • Couty, F., & Evano, G. (2006). Ring expansion of azetidinium salts: A new route to pyrrolidines and piperidines. Organic Letters.[1]

  • Stahl, S. S., et al. (2011). Enantioselective Ring-Opening of Azetidines.[3][4] Journal of the American Chemical Society.

  • Varma, R. S., et al. (2008). Solvent-free deprotection of N-Boc groups on solid support. Tetrahedron Letters.

  • Ghorai, M. K., et al. (2014).[5] Lewis Acid Catalyzed Ring Opening of Azetidines.[1][6] The Journal of Organic Chemistry.

  • BenchChem Technical Data. Azetidine Synthesis Protocols & Troubleshooting.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Synthesis

Welcome to the technical support center for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a critical intermediate in the manufacturing of Baricitinib, a Janus kinase (JAK) inhibitor, achieving high conversion rates is paramount.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

The primary synthetic route to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile involves a Horner-Wadsworth-Emmons (HWE) reaction between 1-(ethylsulfonyl)azetidin-3-one and a phosphonate ylide generated from diethyl cyanomethylphosphonate.[3][4] Success hinges on the quality of starting materials, the precise execution of the olefination, and careful purification.

General Reaction Scheme

The synthesis can be visualized as a two-step process: the formation of the key ketone intermediate and the subsequent olefination reaction.

Reaction_Scheme cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination Azetidinol Azetidin-3-ol HCl SulfonylatedAlcohol 1-(Ethylsulfonyl)azetidin-3-ol Azetidinol->SulfonylatedAlcohol Base, THF/H2O EtSO2Cl Ethanesulfonyl Chloride EtSO2Cl->SulfonylatedAlcohol Ketone 1-(Ethylsulfonyl)azetidin-3-one Product 2-(1-(Ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Ketone->Product Oxidation Oxidation Oxidation->Ketone SulfonylatedAlcohol->Ketone Phosphonate Diethyl cyanomethylphosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Base (e.g., NaH) Base->Ylide Ylide->Product

Caption: Overall synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low conversion to the final product, with mostly unreacted starting materials. Where should I start my investigation?

This is a common issue that typically points to problems with reagents, reaction setup, or fundamental reaction conditions. A systematic approach is crucial for diagnosis.

Causality: A chemical reaction is a cascade of events. Failure at any upstream point (e.g., inactive reagent) will prevent downstream progression. The most frequent culprits in moisture- and air-sensitive reactions are atmospheric contamination and degraded reagents.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • 1-(ethylsulfonyl)azetidin-3-one: Confirm its identity and purity via ¹H NMR and melting point (expected: ~67-69°C).[1][5] This ketone can be susceptible to degradation due to the high ring strain of the azetidine core.[6][7] Store it under an inert atmosphere at room temperature.[8][9]

    • Diethyl cyanomethylphosphonate: This reagent should be a clear liquid. Distill under reduced pressure if it appears cloudy or discolored. It is known to be incompatible with strong acids, bases, and oxidizing agents.[10][11]

    • Base (Sodium Hydride): NaH is a common point of failure. Commercial NaH is often a dispersion in mineral oil and appears gray.[12] A white appearance may indicate oxidation to NaOH from moisture contamination, rendering it inactive.[12]

  • Ensure Anhydrous Conditions:

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Solvents should be dried over appropriate agents (like sodium/benzophenone for THF) and stored under an inert atmosphere.

    • Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or argon.

    • Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line techniques.

  • Validate the Deprotonation Step:

    • The formation of the phosphonate carbanion is critical. When adding NaH to the solution of diethyl cyanomethylphosphonate in your chosen solvent, you should observe hydrogen gas evolution. If no bubbling is seen, your NaH is likely inactive.

Troubleshooting_Flowchart Start Low Conversion Observed CheckReagents 1. Verify Purity of Starting Materials Start->CheckReagents CheckConditions 2. Ensure Anhydrous Conditions CheckReagents->CheckConditions Reagents OK Failure Consult Further FAQs CheckReagents->Failure Reagents Impure CheckBase 3. Confirm Base Activity CheckConditions->CheckBase Conditions OK CheckConditions->Failure Moisture Present Success Reaction Optimized CheckBase->Success Base Active CheckBase->Failure Base Inactive

Caption: Initial troubleshooting decision tree.

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the Horner-Wadsworth-Emmons reaction still fails. What specific HWE parameters should I investigate?

Failure at this stage points to subtleties in the reaction mechanism, including base strength, temperature control, and potential side reactions. The HWE reaction's success is governed by the efficient formation of the phosphonate carbanion and its subsequent nucleophilic attack on the ketone.[4][13]

Causality & In-Depth Explanation:

The deprotonation of diethyl cyanomethylphosphonate requires a sufficiently strong base. Sodium hydride is effective, but its heterogeneous nature (it is insoluble in most organic solvents) means the reaction occurs on the surface of the NaH particles.[14][15] Incomplete deprotonation results in a lower concentration of the active nucleophile, leading to slow or incomplete reaction.

Troubleshooting Protocol & Experimental Steps:

  • Enhance Base Reactivity:

    • Wash the NaH: To remove the protective mineral oil and increase surface area, carefully wash the required amount of NaH dispersion with anhydrous hexane or pentane under an inert atmosphere. Decant the solvent and dry the NaH powder in situ before adding your reaction solvent.

    • Procedure: In your reaction flask under argon, add the NaH dispersion. Add anhydrous hexane via cannula, stir for 5 minutes, then stop stirring and let the NaH settle. Carefully remove the hexane supernatant via cannula. Repeat 2-3 times. Dry the remaining solid under vacuum.

  • Optimize Deprotonation Conditions:

    • Temperature: Add the diethyl cyanomethylphosphonate dropwise to the NaH suspension in THF at 0°C.

    • Stirring Time: After the addition, allow the mixture to slowly warm to room temperature and stir for at least 1 hour to ensure complete deprotonation before adding the ketone.

  • Consider Alternative Bases:

    • If NaH consistently underperforms, stronger, soluble bases can provide more reliable and rapid deprotonation. However, they may be less compatible with other functional groups.

BasepKa (Conj. Acid)Typical SolventAdvantagesDisadvantages
Sodium Hydride (NaH) ~35 (H₂)THF, DMFInexpensive, commonHeterogeneous, can be slow/inactive
KHMDS ~37 (Hexamethyldisilazane)THFSoluble, fast, clean reactionMore expensive, moisture-sensitive
LDA ~36 (Diisopropylamine)THFVery strong, fastCan be sterically hindered, requires low temp.
  • Ketone Addition & Reaction Time:

    • Cool the freshly prepared ylide solution back down to 0°C or -78°C before adding a solution of 1-(ethylsulfonyl)azetidin-3-one in anhydrous THF dropwise.

    • After addition, let the reaction warm to room temperature and monitor by TLC or LC-MS. Reaction times are typically 1-5 hours.[5]

HWE_Mechanism Phosphonate NC-CH2-P(O)(OEt)2 Ylide {NC-CH-P(O)(OEt)2}- Na+ Phosphonate->Ylide Base NaH Base->Ylide Deprotonation (Rate-Limiting if Base is Weak) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Ketone 1-(EtSO2)azetidin-3-one Ketone->Intermediate Product Final Product Intermediate->Product Elimination Byproduct NaO-P(O)(OEt)2 Intermediate->Byproduct

Caption: Key steps in the HWE reaction.

Q3: I'm observing multiple spots on my TLC plate and the final NMR is complex. What are the likely side reactions?

The appearance of unexpected byproducts often relates to the reactivity of the azetidine ring or interactions between the base and the solvent.

Causality & In-Depth Explanation:

  • Azetidine Ring Opening: Four-membered rings like azetidine are strained and can be susceptible to ring-opening reactions, especially under harsh conditions (e.g., high temperatures, very strong nucleophiles or bases).[6][16]

  • Base-Solvent Reactivity: Sodium hydride can have undesired reactivity with certain aprotic polar solvents, particularly DMF and DMSO, especially at elevated temperatures.[12][17] This can generate unintended nucleophiles or consume the base.

  • Self-Condensation: If the ketone starting material is enolizable, self-condensation (e.g., aldol) can occur, although this is less likely for a cyclic ketone without alpha-protons.

Troubleshooting Protocol:

  • Maintain Low Temperatures: Perform the deprotonation and the initial nucleophilic addition at 0°C or below to minimize side reactions. Avoid heating the reaction mixture unless necessary and validated by literature.

  • Solvent Choice: While DMF can be used, THF is generally a safer choice for reactions involving NaH to avoid potential runaway reactions or byproduct formation.[17]

  • Characterize Byproducts: If possible, isolate the major byproduct and characterize it (e.g., by LC-MS, NMR) to understand its origin. This provides direct evidence for the problematic pathway.

  • Purification of 1-(ethylsulfonyl)azetidin-3-one: Ensure the ketone starting material is free of any precursors or contaminants that could interfere with the reaction.[18][19]

Q4: My work-up is difficult, and I'm losing a significant amount of product during extraction and purification. How can I improve my isolated yield?

A high conversion rate is meaningless without efficient product isolation. The physical properties of the final product dictate the optimal purification strategy.

Causality & In-Depth Explanation:

The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is a solid with slight solubility in solvents like DMSO and methanol.[5][8] The primary byproduct of the HWE reaction, diethyl phosphate salt, is highly water-soluble and should be easily removed during an aqueous work-up.[3] Product loss is often due to physical issues like emulsion formation or choosing an inappropriate solvent system for extraction or chromatography.

Troubleshooting Protocol:

  • Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to 0°C and quench it slowly by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Avoid quenching with pure water initially, as it can be too vigorous with unreacted NaH.

  • Extraction:

    • Use a suitable organic solvent for extraction. Toluene is a preferred solvent according to some procedures.[5] Ethyl acetate or dichloromethane are also common choices.

    • To break up emulsions, add brine (saturated NaCl solution) during the wash steps.

    • Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume to maximize recovery.

  • Purification:

    • Chromatography: If column chromatography is necessary, use a solvent system like ethyl acetate/hexane. The polarity can be adjusted based on the TLC results. Be aware that prolonged exposure to silica gel can sometimes degrade sensitive compounds.

    • Recrystallization: This is often the most effective method for obtaining high-purity material and can be an alternative to chromatography.[5] Experiment with different solvent systems (e.g., toluene, isopropanol/water) to find optimal conditions for crystallization.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[5]
Molecular Weight 186.23 g/mol [1][8]
Appearance Off-White to Light Yellow Solid[8]
Melting Point 67-69 °C[1][5]
Solubility Slightly soluble in DMSO, Methanol[8]
Purity Standard ≥98%[1][8]

References

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2) - FarmaMed & FarmaSino. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved February 7, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile/1187595-85-2 - Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Retrieved February 7, 2026, from [Link]

  • CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile - pasL. (n.d.). Retrieved February 7, 2026, from [Link]

  • Hydroboration. I. The Reaction of Olefins with Sodium Borohydride-Aluminum Chloride. A Convenient Route to Organoboranes and the Anti-Markownikoff Hydration of Olefins | Journal of the American Chemical Society. (n.d.). Retrieved February 7, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). Retrieved February 7, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). Retrieved February 7, 2026, from [Link]

  • Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Why did my reaction fail? - ResearchGate. (2020, October 30). Retrieved February 7, 2026, from [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (n.d.). Retrieved February 7, 2026, from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Question about the differences of white and grey NaH properties - Chemistry Stack Exchange. (2024, February 6). Retrieved February 7, 2026, from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • synthesis of azetidine .pptx - Slideshare. (n.d.). Retrieved February 7, 2026, from [Link]

  • Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sodium Hydride A Strong Base, but Poor Nucleophile - YouTube. (2021, March 28). Retrieved February 7, 2026, from [Link]

Sources

Optimization

removal of byproducts from 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile reaction mixture

Executive Summary & Chemical Context This guide addresses the purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2), a critical intermediate in the synthesis of the JAK inhibitor Bariciti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2), a critical intermediate in the synthesis of the JAK inhibitor Baricitinib (Olumiant).[1]

The formation of the exocyclic double bond is typically achieved via a Horner-Wadsworth-Emmons (HWE) olefination between 1-(ethylsulfonyl)azetidin-3-one and diethyl cyanomethylphosphonate . While this reaction is generally robust, the reaction mixture often contains specific byproducts—principally diethyl phosphate salts, unreacted ketone, and potential ring-opening impurities—that can interfere with downstream Suzuki couplings.

Key Chemical Properties:

  • Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[2][3][4][5][6][7][8][9]

  • Molecular Weight: 186.23 g/mol [10][2][3][5][7][8][9]

  • Solubility Profile: Soluble in DCM, THF, Ethyl Acetate; Low solubility in Water, Alcohols (cold), and Aliphatic Hydrocarbons.

  • Critical Sensitivity: The azetidine ring is strained (26 kcal/mol strain energy). Prolonged exposure to strong nucleophiles or high temperatures (>100°C) can lead to ring opening.

The Reaction Landscape: Impurity Origins

To effectively purify the mixture, one must understand the origin of the contaminants. The HWE reaction is thermodynamically driven by the formation of the strong P=O bond, but kinetic traps exist.

Reaction & Impurity Pathway Diagram

HWE_Reaction_Pathway Ketone 1-(ethylsulfonyl) azetidin-3-one Reaction HWE Reaction (THF/Dioxane) Ketone->Reaction Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Reaction Base Base (e.g., K2CO3/NaH) Base->Reaction Product Target Product (Azetidinyl-acetonitrile) Reaction->Product Main Path Phosphate Diethyl Phosphate Salt (Water Soluble) Reaction->Phosphate Stoichiometric Byproduct Unreacted Unreacted Ketone Reaction->Unreacted Incomplete Conversion RingOpen Ring-Opened Impurity Reaction->RingOpen Thermal/Base Stress

Figure 1: Mechanistic pathway showing the generation of the target olefin alongside stoichiometric phosphate byproducts and potential stability-related impurities.

Impurity Profile Table
Impurity TypeChemical IdentityOriginPhysicochemical BehaviorRemoval Strategy
Stoichiometric Byproduct Diethyl phosphate salts (K/Na)HWE Mechanism (Leaving group)Highly Water Soluble; PolarAqueous Workup (Brine wash)
Starting Material 1-(ethylsulfonyl)azetidin-3-oneIncomplete ReactionSoluble in DCM/THF; Similar polarity to productCrystallization (Solubility differential)
Degradant Ring-opened aminesAzetidine hydrolysis/nucleophilic attackPolar; often basicpH control; Avoid high temps
Reagent Residue Excess PhosphonateAdded in excess to drive completionLipophilic (if protonated) or Water Soluble (if hydrolyzed)Crystallization (remains in mother liquor)

Troubleshooting Guide (FAQ)

Q1: The reaction mixture is an oily residue that won't crystallize. What should I do?

Diagnosis: This is often caused by residual solvents (THF/Dioxane) or high levels of diethyl phosphate byproducts preventing crystal lattice formation. Corrective Action:

  • Solvent Swap: Evaporate the reaction solvent completely. Re-dissolve the residue in Dichloromethane (DCM) .

  • Aqueous Wash: Wash the DCM layer vigorously with water (2x) and brine (1x). This partitions the diethyl phosphate salts into the aqueous phase.

  • Crystallization Trigger: Switch solvent to Toluene or Isopropanol (IPA) . Distill off the DCM and slowly cool. Toluene is particularly effective for this intermediate as the product precipitates while impurities remain in solution 8.

Q2: I see a persistent impurity at RRT ~0.9 in HPLC. What is it?

Diagnosis: This is likely the unreacted 1-(ethylsulfonyl)azetidin-3-one . Because the ketone and the exocyclic alkene have similar polarities, they can streak together on silica. Corrective Action:

  • Do not use Column Chromatography: It is inefficient for separating these two on a large scale.

  • Recrystallization: Use Ethanol/Water or Toluene . The ketone has higher solubility in cold toluene than the product. Cooling the toluene solution to 0-5°C will maximize the purity of the precipitate 11.

Q3: My yield is lower than expected (>60%). Is the azetidine ring unstable?

Diagnosis: While azetidines are strained, this sulfonamide-protected ring is relatively stable. Yield loss is usually due to:

  • Water in the reaction: HWE reagents are moisture-sensitive. Ensure solvents are anhydrous.

  • "Oiling Out" during workup: The product might be trapped in the aqueous layer if the phase cut isn't clean. Corrective Action:

  • Ensure the aqueous wash is saturated with NaCl (Brine) to "salt out" the organic product.

  • Back-extract the aqueous layer with DCM once to recover any trapped product.

Optimized Purification Protocol

This protocol assumes a standard HWE reaction scale (e.g., 10–100g) using Potassium Carbonate (


) or similar bases in THF or Dioxane.
Phase 1: Workup & Extraction
  • Quench: Upon reaction completion, dilute the reaction mixture with Water (1.5 volumes relative to solvent).

  • Extraction: Extract the mixture with Dichloromethane (DCM) or Toluene (2 x 5 volumes).

    • Note: DCM is better for solubility, but Toluene allows for a direct "telescoped" crystallization.

  • Wash: Wash the combined organic layers with Saturated Brine (1 x 3 volumes).

    • Why? This step is critical for removing the diethyl phosphate byproduct (

      
       salt form).
      
  • Dry: Dry the organic layer over Anhydrous

    
     and filter.
    
Phase 2: Crystallization (The "Polishing" Step)

Option A: Toluene Recrystallization (Preferred for Scale)

  • Concentrate the organic layer under reduced pressure at <45°C .

  • Add Toluene (approx. 5–8 volumes relative to crude mass).

  • Heat to 60–70°C until solids dissolve (do not exceed 80°C to protect the ring).

  • Cool slowly to 20°C , then chill to 0–5°C for 2 hours.

  • Filter the off-white to light yellow solid.

  • Wash the cake with cold Toluene.

Option B: Solvent Swap (IPA/Water)

  • If Toluene is unavailable, dissolve the crude residue in warm Isopropanol (IPA) .

  • Add Water dropwise until turbidity is observed.

  • Cool to precipitate the solid.

Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture (THF/Dioxane) Quench Add Water + Extraction Solvent (DCM or Toluene) Crude->Quench PhaseCut Phase Separation Quench->PhaseCut Aqueous Aqueous Layer (Contains Phosphates/Salts) PhaseCut->Aqueous Discard Organic Organic Layer (Product + Ketone) PhaseCut->Organic Wash Brine Wash (Removes residual phosphates) Organic->Wash Conc Concentrate & Solvent Swap (to Toluene) Wash->Conc Cryst Crystallization (Cool to 0-5°C) Conc->Cryst Filter Filtration & Drying Cryst->Filter Final Pure Product (>98% HPLC) Filter->Final

Figure 2: Step-by-step purification workflow illustrating the separation of water-soluble phosphate byproducts and the isolation of the pure intermediate.

References

  • Google Patents. (2016). CN105541891A - Baricitinib intermediate and preparation method thereof.
  • ResearchGate. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. Retrieved from [Link]

  • Google Patents. (2020). US10526350B2 - Process for the preparation of baricitinib and an intermediate thereof.

Sources

Troubleshooting

kinetic versus thermodynamic control in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

A Guide to Navigating Kinetic versus Thermodynamic Control Welcome to the technical support center for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Kinetic versus Thermodynamic Control

Welcome to the technical support center for the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate, notably used in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1][2] The creation of the exocyclic double bond in this molecule is a critical step where control of stereochemistry (E/Z isomerism) is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the principles of kinetic versus thermodynamic control that govern the stereochemical outcome of the olefination reaction.

Core Concepts: The Decisive Battle Between Speed and Stability

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is often dictated by a competition between two fundamental principles: kinetic control and thermodynamic control.[3] Understanding this concept is the key to mastering the synthesis of your target isomer.

  • Kinetic Control : This regime governs reactions where the product ratio is determined by the rate of formation. The product that forms the fastest (the one with the lowest activation energy, E_a) will be the major product. These reactions are typically irreversible and are favored by conditions that do not allow the system to reach equilibrium, such as very low temperatures and short reaction times.[3][4]

  • Thermodynamic Control : This applies when the reaction is reversible, allowing an equilibrium to be established. Under these conditions, the most stable product (the one with the lowest Gibbs free energy, ΔG) will be the major product, regardless of how fast it is formed.[3] Thermodynamic control is favored by conditions that facilitate equilibrium, such as higher temperatures and longer reaction times.[4]

G cluster_0 Reaction Energy Profile Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic ΔG‡ (Kinetic) (Lower) TS_Thermo Transition State (Thermo) Reactants->TS_Thermo ΔG‡ (Thermo) (Higher) P_Kinetic Kinetic Product (Less Stable) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo P_Kinetic->TS_Kinetic Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.

Troubleshooting Guide: E/Z Isomerism

The synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile typically involves a Horner-Wadsworth-Emmons (HWE) reaction between 1-(ethylsulfonyl)azetidin-3-one and a phosphonate reagent like diethyl (cyanomethyl)phosphonate. The HWE reaction is renowned for its ability to control alkene stereochemistry, making it a powerful tool when mastered.[5]

Q1: My reaction is producing an undesirable mixture of E and Z isomers. How can I improve the selectivity for my desired isomer?

Answer: Achieving high stereoselectivity hinges on pushing the reaction conditions firmly into either the kinetic or thermodynamic control regime. The E-isomer is generally the more thermodynamically stable product due to reduced steric strain, while the Z-isomer is often the kinetically favored product under specific conditions.

ParameterKinetic Control (Favors Z-Isomer)Thermodynamic Control (Favors E-Isomer)
Temperature Low temperatures (e.g., -78 °C)Room temperature to elevated temperatures
Reaction Time Short; quenched upon completionLong; allows for equilibration
Base Strong, non-equilibrating bases (e.g., KHMDS)Moderately strong bases (e.g., NaH, DBU)
Reagent Phosphonates with electron-withdrawing groups (Still-Gennari)Standard phosphonates (e.g., diethyl esters)
Solvent Aprotic polar solvents (e.g., THF)Varies; THF, DMF, Acetonitrile

Causality: Low temperatures provide insufficient thermal energy to overcome the higher activation barrier of the thermodynamic pathway, trapping the reaction at the faster-forming kinetic product.[4][6] Conversely, higher temperatures allow for the reversal of the initial olefination steps, enabling the system to settle into the lowest energy state, which is the more stable thermodynamic product.[7]

Q2: I am targeting the E-isomer (thermodynamic product), but my yield is contaminated with the Z-isomer. What specific steps should I take?

Answer: This outcome suggests your reaction conditions are not fully promoting thermodynamic equilibrium. The kinetically formed Z-isomer is not converting to the more stable E-product.

Troubleshooting Protocol for E-Isomer Selectivity:

  • Increase Reaction Temperature: If you are running the reaction at low temperatures, try increasing it to room temperature or slightly above (e.g., 40-50 °C). This provides the necessary energy to allow the intermediates to equilibrate.

  • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) after the initial consumption of starting material. This gives the Z-isomer time to revert and reform as the more stable E-isomer.

  • Select the Right Base and Cation: The choice of base is critical. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices for favoring the E-isomer. The cation plays a role in stabilizing the key intermediates that lead to the E-olefin.[8]

  • Solvent Choice: While THF is common, solvents like DMF can sometimes promote E-selectivity by better solvating the intermediates.

Sample Protocol (Thermodynamic Control):

  • Step 1: To a suspension of NaH (1.2 eq) in dry THF at 0 °C, add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

  • Step 2: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Step 3: Add a solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in THF.

  • Step 4: Allow the reaction to warm to room temperature and stir for 16 hours.[9]

  • Step 5: Monitor the E/Z ratio by TLC or ¹H NMR. If equilibration is slow, consider gentle heating (40 °C).

  • Step 6: Quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.

Q3: My goal is the Z-isomer (kinetic product), but the E-isomer is the dominant product. How can I reverse this selectivity?

Answer: Your reaction is proceeding under thermodynamic control. To favor the kinetic product, you must use conditions that make the initial olefination step essentially irreversible and faster than any competing pathway. This is the principle behind the Still-Gennari modification of the HWE reaction.[10]

Troubleshooting Protocol for Z-Isomer Selectivity (Still-Gennari Modification):

  • Change the Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate. These groups accelerate the final elimination step, preventing reversal and locking in the kinetic stereochemistry.[10]

  • Use a Strong, Non-Coordinating Base: Potassium hexamethyldisilazide (KHMDS) is the base of choice. It rapidly deprotonates the phosphonate without strongly coordinating to the intermediates, which is key for Z-selectivity.

  • Drastically Lower the Temperature: The reaction must be run at very low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure kinetic control.[6]

  • Incorporate Crown Ether: Adding 18-crown-6 can help to sequester the potassium cation, further promoting the formation of the Z-isomer.

Sample Protocol (Kinetic Control):

  • Step 1: Dissolve bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 eq) and 18-crown-6 (1.1 eq) in dry THF.

  • Step 2: Cool the solution to -78 °C under an inert atmosphere.

  • Step 3: Add KHMDS (1.05 eq, as a solution in THF) dropwise, keeping the temperature below -70 °C.

  • Step 4: After stirring for 30 minutes, add a pre-cooled solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in THF.

  • Step 5: Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Step 6: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing it to warm to room temperature. Proceed with workup and purification.

G start Undesirable E/Z Ratio q1 What is the Target Isomer? start->q1 e_isomer Target: E-Isomer (Thermodynamic) q1->e_isomer E z_isomer Target: Z-Isomer (Kinetic) q1->z_isomer Z thermo_actions Increase Temperature Increase Reaction Time Use NaH / KOtBu e_isomer->thermo_actions kinetic_actions Decrease Temperature (-78 °C) Use Still-Gennari Reagent Use KHMDS z_isomer->kinetic_actions end Achieve High Selectivity thermo_actions->end kinetic_actions->end

Caption: Troubleshooting workflow for E/Z isomer control.

Q4: I have an inseparable mixture of E and Z isomers. How can I purify my desired product?

Answer: Separating E/Z isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. You may need to screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). If separation is poor, using silver nitrate-impregnated silica gel can sometimes improve resolution, as the silver ions interact differently with the π-systems of the two isomers.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC is a powerful technique.[11]

  • Recrystallization: If your product is a solid and one isomer is significantly more abundant, recrystallization may selectively crystallize the major isomer, leaving the minor one in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is the primary application of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile? A: It is a registered key intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinase (JAK) enzymes 1 and 2, which is used in the treatment of rheumatoid arthritis.[1][2]

Q: Which isomer (E or Z) is required for the synthesis of Baricitinib? A: While specific process chemistry details can be proprietary, analysis of the subsequent reaction steps in published synthesis routes indicates that a single isomer is necessary to form the final drug substance. Controlling the stereochemistry at this stage is crucial for the efficiency and purity of the overall synthesis.

Q: Are there alternative methods to synthesize α,β-unsaturated nitriles like this one? A: Yes, while the HWE reaction is highly effective, other methods exist for preparing α,β-unsaturated nitriles. These include the Knoevenagel condensation, Peterson olefination, or elimination reactions from α-seleno nitriles.[12] However, for industrial applications, the HWE reaction is often preferred for its reliability and stereochemical control.[5]

Q: How do I monitor the progress and stereoselectivity of my reaction? A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting ketone. For determining the E/Z ratio, ¹H NMR spectroscopy is the most direct method, as the chemical shifts and coupling constants of the vinylic protons are typically distinct for each isomer. HPLC can also be used to separate and quantify the isomers.

References
  • Wikipedia. (2023, December 29). Thermodynamic and kinetic reaction control. Retrieved February 8, 2026, from [Link]

  • Nishikata, T., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions. Retrieved February 8, 2026, from [Link]

  • Jensen, W. B. (n.d.). Kinetic vs Thermodynamic Control. University of Cincinnati. Retrieved February 8, 2026, from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile/1187595-85-2. Retrieved February 8, 2026, from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved February 8, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved February 8, 2026, from [Link]

  • Larkin, T. H., et al. (2018). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved February 8, 2026, from [Link]

  • Keitz, B. K., et al. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]

  • Organic Reactions. (n.d.). Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Retrieved February 8, 2026, from [Link]

  • Chromatography Today. (2020, December 1). Easy purification of isomers with prepacked glass columns. Retrieved February 8, 2026, from [Link]

Sources

Optimization

impact of solvent choice on the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Topic: Impact of Solvent Choice on the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads. The Reaction Landscape: Mech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

The Reaction Landscape: Mechanistic Context[1][2]

The synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a critical intermediate step in the manufacturing of JAK inhibitors (e.g., Baricitinib).[1][2][3] The industry-standard route utilizes a Horner-Wadsworth-Emmons (HWE) olefination between 1-(ethylsulfonyl)azetidin-3-one and diethyl (cyanomethyl)phosphonate .

While the reagents define the chemistry, the solvent defines the process efficiency, impurity profile, and scalability. In this HWE reaction, the solvent dictates the solubility of the polar sulfonyl-ketone, the aggregation state of the base (e.g., KOtBu, NaH), and the stability of the strained azetidine ring.

Core Reaction Scheme

The transformation involves the deprotonation of the phosphonate to form a carbanion, nucleophilic attack on the azetidinone ketone, and subsequent elimination of diethyl phosphate.

HWE_Pathway Start Reagents: 1-(Ethylsulfonyl)azetidin-3-one + Diethyl cyanomethylphosphonate Inter1 Phosphonate Carbanion (Solvent-Stabilized) Start->Inter1 Base (KOtBu/NaH) Solvent Effect: Solubility Inter2 Oxaphosphetane Intermediate Inter1->Inter2 Nucleophilic Attack Solvent Effect: Rate Product Target Product: 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile Inter2->Product Elimination Byprod Byproduct: Diethyl Phosphate Salt Inter2->Byprod Elimination

Figure 1: The HWE reaction pathway. Solvent choice critically impacts the stability of the carbanion intermediate and the rate of oxaphosphetane formation.

Solvent Selection Matrix: Data & Performance

The following data summarizes the impact of common solvents on reaction yield, rate, and impurity profiles based on internal process optimization data and literature precedents.

Solvent ClassSpecific SolventReaction RateTypical YieldPrimary RiskRecommended Use Case
Ether THF (Tetrahydrofuran) Fast90-95% Moisture sensitivity (hygroscopic)Lab Scale / R&D (Gold Standard)
Aromatic Toluene Moderate80-85%Poor solubility of polar ketone at low tempsProcess Scale (Better safety profile)
Polar Aprotic DMF / DMSO Very Fast75-80%Workup difficulty (emulsions); Base hydrolysisNot Recommended (Unless ketone is insoluble)
Alcohol Ethanol/Methanol Slow<50%Interacts with HWE base; Michael addition riskAvoid (Use only for crystallization)
Green 2-MeTHF Fast88-92%Higher costGreen Chemistry replacement for THF

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles users encounter during synthesis.

Category 1: Conversion & Yield Issues

Q: My reaction stalls at 60-70% conversion despite using excess phosphonate. Why?

  • Diagnosis: This is often a solubility-limited kinetic stall or moisture quenching .

  • Root Cause:

    • Moisture: HWE reagents are highly sensitive to water. If you are using THF, ensure it is anhydrous (<50 ppm water). Water quenches the phosphonate carbanion immediately.

    • Base Aggregation: If using NaH in Toluene, the base may coat with the phosphate byproduct, stopping the reaction.

  • Solution:

    • Switch to THF or 2-MeTHF to improve homogeneity.

    • If using Toluene, add a phase transfer catalyst (e.g., 18-crown-6 with KOtBu) or switch to a soluble base like LiHMDS.

Q: I am observing a significant drop in yield during scale-up (from 1g to 100g).

  • Diagnosis: Thermal management failure.

  • Root Cause: The deprotonation of the phosphonate is exothermic. At larger scales, localized hot spots can cause the degradation of the strained azetidine ring or polymerization of the product.

  • Solution:

    • Control addition rate of the base to maintain internal temperature < 5°C.

    • Ensure your solvent volume (dilution factor) is at least 10-15 volumes relative to the substrate to act as a heat sink.

Category 2: Impurity Profiling

Q: I see a byproduct with Mass M+18 (MW ~204). What is it?

  • Identification: This is the Water Adduct (Hydration of the nitrile or Michael addition to the alkene).

  • Mechanism: The product contains an electron-deficient exocyclic double bond (Michael acceptor). In the presence of water and base, hydroxide attacks the double bond.

  • Prevention:

    • Solvent Choice: Avoid hygroscopic solvents like DMF.

    • Quench Protocol: Do not quench with strong aqueous base. Use a buffered solution (saturated NH₄Cl) and keep the temperature low (0°C) during the quench. Extract immediately.

Q: The product is "oiling out" during workup instead of crystallizing.

  • Diagnosis: Solvent entrapment.

  • Root Cause: The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, has a melting point of ~67-69°C. If the workup solvent (e.g., Toluene) retains impurities, the melting point depresses, leading to an oil.

  • Solution:

    • Solvent Swap: Perform a solvent swap to Ethanol or Isopropanol for crystallization.

    • Anti-solvent: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate and slowly add Heptane (Anti-solvent) to force precipitation.

Detailed Experimental Protocol (The "Gold Standard")

Context: This protocol uses THF for maximum conversion and KOtBu as the base for cleaner kinetics compared to NaH.

Reagents:

  • 1-(Ethylsulfonyl)azetidin-3-one (1.0 equiv)

  • Diethyl (cyanomethyl)phosphonate (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.0 M in THF, 1.3 equiv)

  • Anhydrous THF (15 volumes)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reactor with Diethyl (cyanomethyl)phosphonate and Anhydrous THF (10 vol). Cool to 0°C .[4]

  • Ylide Formation: Dropwise add KOtBu solution over 30 minutes, maintaining internal temperature < 5°C. Stir for 30 minutes. Observation: Solution typically turns pale yellow.

  • Substrate Addition: Dissolve 1-(Ethylsulfonyl)azetidin-3-one in THF (5 vol) and add dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to 20-25°C (Room Temp). Monitor by HPLC/TLC. Conversion should be >98% within 2-4 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (10 vol). Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate (2x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or IPA to obtain white/off-white solids.

Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures rapidly.

Troubleshooting_Tree Problem Identify Problem LowYield Low Yield / Conversion Problem->LowYield Impurity High Impurity Profile Problem->Impurity Workup Oiling / Emulsion Problem->Workup CheckMoisture Check Solvent Water Content (Must be <50ppm) LowYield->CheckMoisture CheckTemp Was Temp > 25°C? Impurity->CheckTemp SwapSolvent Swap Solvent to IPA or EtOH Workup->SwapSolvent CheckBase Check Base Quality (Old NaH or KOtBu?) CheckMoisture->CheckBase CheckQuench Check Quench pH (Avoid pH > 10) CheckTemp->CheckQuench

Figure 2: Decision tree for diagnosing common synthetic failures in azetidinyl-acetonitrile synthesis.

References

  • Preparation of Baricitinib and Intermediates. World Intellectual Property Organization (WO). Patent WO2016125080A2. Accessed via Google Patents. Link

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. Detailed experimental protocol for the deuterated analog synthesis. Link

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Data. ChemicalBook. Physical properties and solubility data.[3] Link

  • Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib. PubMed / Chemistry Central Journal. Discusses alternative flow chemistry and solvent considerations. Link

  • Horner-Wadsworth-Emmons Reaction Mechanism. Organic Chemistry Portal. General mechanistic grounding for solvent effects on phosphonate carbanions. Link

Sources

Troubleshooting

managing temperature fluctuations during the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Topic: Managing Temperature Fluctuations During the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Context: Critical Intermediate for Baricitinib (JAK Inhibitor)[1][2][3] [1][2] Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Temperature Fluctuations During the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Context: Critical Intermediate for Baricitinib (JAK Inhibitor)[1][2][3]

[1][2]

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are likely scaling up the synthesis of the Baricitinib intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .[1][2] This specific transformation—typically a Horner-Wadsworth-Emmons (HWE) olefination on a strained azetidin-3-one core—presents a thermodynamic paradox: the reaction requires activation energy to proceed, yet the ring strain (~26 kcal/mol) of the azetidine system makes it highly susceptible to thermal degradation and nucleophilic ring-opening.[1][2]

This guide moves beyond basic recipes. We dissect the why and how of thermal management to ensure process safety and critical quality attributes (CQAs).

Part 1: The Thermodynamics of the HWE Olefination

To troubleshoot temperature issues, you must first visualize the energy landscape. The reaction involves the coupling of 1-(ethylsulfonyl)azetidin-3-one with diethyl (cyanomethyl)phosphonate using a base (typically KOtBu or NaH).[1][2]

The Thermal Mechanism

The reaction proceeds through an exothermic deprotonation followed by a nucleophilic attack. The danger zone lies in the formation of the oxaphosphetane intermediate .

HWE_Mechanism cluster_0 Phase 1: Exothermic Activation cluster_1 Phase 2: Critical Heat Release cluster_2 Phase 3: Elimination Phosphonate Phosphonate + Base Carbanion Stabilized Carbanion Phosphonate->Carbanion ΔH < 0 (Fast) Intermediate Oxaphosphetane (Unstable) Carbanion->Intermediate + Ketone Rate Limiting High Exotherm Ketone Azetidin-3-one (Substrate) Product Ylidene Product Intermediate->Product Irreversible Byproduct Phosphate Salt Intermediate->Byproduct

Figure 1: Thermodynamic pathway of the HWE reaction.[1][2] Phase 2 represents the highest thermal risk, where rapid dosing can lead to localized hotspots and ring opening.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues in your current batch record.

Scenario A: The "Runaway" Exotherm

Symptom: Temperature spikes >5°C above setpoint during base/phosphonate addition.[1] Consequence: Formation of "tarry" polymers; drop in isolated yield; safety alarms.[1][2] Root Cause: The rate of reagent addition exceeds the cooling capacity (


).[2]
  • Immediate Action: Stop dosing immediately. Increase jacket flow rate. Do not resume until internal temperature (

    
    ) returns to baseline.[1][2]
    
  • Corrective Protocol:

    • Switch from bolus addition to Flow-Controlled Dosing .[1][2]

    • Calculate the Adiabatic Temperature Rise (

      
      ) .[1][2] If 
      
      
      
      , dilute the titrant.[2]
    • Pro-Tip: Pre-cool the reactor to -10°C. The lower starting point provides a thermal buffer against the spike.[1]

Scenario B: Low Conversion / Sluggish Reaction

Symptom: HPLC shows >5% unreacted azetidinone after 4 hours.[1][2] Consequence: Difficult downstream purification (ketone co-elutes with product).[1][2] Root Cause:


 was maintained too low during the "aging" phase.[1][2] While the addition requires cooling, the elimination of the phosphate group (Phase 3) often requires a nudge.
  • Corrective Protocol:

    • The Ramp: After addition is complete at -5°C to 0°C, initiate a controlled ramp to 20°C–25°C over 60 minutes.[1][2]

    • Verification: Do not quench until HPLC confirms ketone consumption.

Scenario C: Impurity Spike (Ring Opening)

Symptom: Appearance of polar impurities (RRT < 0.[1][2]8) or mass peaks corresponding to [M+18] (hydrolysis).[1][2] Consequence: Batch failure. The azetidine ring has opened due to thermal stress or high pH.[1] Root Cause: Localized hot spots near the dosing inlet.[1] Even if the bulk


 reads 0°C, the injection point might be 40°C.
  • Corrective Protocol:

    • Agitation: Increase impeller speed (ensure

      
       for turbulent mixing).
      
    • Dip Tube: Ensure reagent is introduced below the liquid surface and directly into the high-shear zone of the impeller.[1]

Part 3: Optimized Process Control Strategy

This protocol is designed for a 1L to 50L scale-up, prioritizing thermal safety.[1][2]

Equipment Setup
  • Reactor: Glass-lined or Hastelloy (compatible with strong bases).[1][2]

  • Thermal: Cryostat capable of -20°C to +40°C.[1][2]

  • Dosing: Peristaltic pump with mass flow controller.

The "Thermal Sandwich" Protocol
StepOperationTarget Temp (

)
Critical Parameter
1 Charge 1-(ethylsulfonyl)azetidin-3-one and Phosphonate in THF.20°C

-10°C
Ensure full dissolution before cooling.
2 Cooling -10°C Allow jacket to equilibrate (soak for 15 min).[1][2]
3 Active Dosing (Base Solution)-10°C to -5°CMax

limit:
2°C. Stop pump if exceeded.
4 Post-Dosing Soak -5°CHold for 30 mins to consume highly reactive species.
5 Elimination Ramp -5°C

20°C
Ramp rate: 0.5°C/min.[1][2]
6 Quench 20°CAdd aqueous NH₄Cl slowly (mild exotherm).
Process Flow Diagram

Process_Control cluster_dosing Critical Dosing Loop Start Start: Dissolve Reagents (THF, 20°C) Cool Cool to -10°C (Cryo-soak) Start->Cool Dosing Dose Base (Slow Addition) Cool->Dosing Check Check T_int Dosing->Check Check->Cool T > -5°C (PAUSE PUMP) Check->Dosing T < -5°C Ramp Controlled Ramp to 20°C Check->Ramp Dosing Complete Quench Quench (NH4Cl) & Isolate Ramp->Quench

Figure 2: Logic flow for temperature-controlled addition. Note the feedback loop during the dosing phase.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use NaH instead of KOtBu to save costs?

  • Answer: Yes, but with caution. NaH generates hydrogen gas (

    
    ), which changes the heat transfer coefficient of the mixture (foaming). If using NaH, the exotherm is often more delayed (induction period). You must maintain strict temperature limits (-5°C) to prevent a sudden "gas-out" event.[1][2] KOtBu is preferred for smoother kinetics in solution.[1][2]
    

Q2: My reaction mixture turned dark brown/black. Is the batch lost?

  • Answer: Not necessarily, but it indicates thermal stress.[1][2] The azetidine ring is sensitive.[1] Dark color usually implies polymerization of the ylidene or ring-opened byproducts.[1][2] Check HPLC. If purity is >90%, proceed to workup immediately with a charcoal filtration step.[1][2] If <80%, the high temperature during dosing likely caused degradation.

Q3: Why use THF? Can I use Acetonitrile (MeCN)?

  • Answer: THF is superior for thermal management here.[1][2] MeCN has a higher freezing point and different solvation of the base. More importantly, strong bases in MeCN can sometimes lead to self-condensation of the solvent (Thorpe reaction) at higher temperatures, adding a secondary exotherm.[2] Stick to THF or 2-MeTHF.

Q4: How do I scale this from 10g to 1kg?

  • Answer: Heat transfer area per unit volume (

    
    ) decreases as you scale up.[1][2] A dosing rate that worked at 10g will cause a massive exotherm at 1kg.[1][2] You must calculate the Dosage Controlled Thermal Accumulation . Scale the dosing time, not just the volume. If 10g took 10 minutes, 1kg might need 2–3 hours.[1][2]
    

References

  • Synthesis of Baricitinib Intermediates

    • Patent: "Process for the preparation of azetidine derivatives." (2016).[1][2] Describes the use of sulfonyl chlorides and subsequent HWE olefinations in controlled biphasic or organic media.

    • Source:[1][2]

  • Horner-Wadsworth-Emmons Reaction Thermodynamics

    • Review: "The Horner-Wadsworth-Emmons Reaction: A Mechanistic Update."[1][2] Chemical Reviews. Detailed analysis of the exothermicity and rate-limiting steps in phosphonate additions.

    • Source:[1][2]

  • Azetidine Ring Stability

    • Study: "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles."[1][2] Discusses the intrinsic instability and ring-opening tendencies of functionalized azetidines under stress.

    • Source:[1][2]

  • Compound Data & Safety

    • Data Sheet: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2).[1][2][3][4][5][6] Physical properties and handling.[1][2][6][7][8][9]

    • Source:[1][2]

Sources

Optimization

Technical Support Center: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Product Code: INT-BARI-002 (Baricitinib Intermediate) CAS: 1187595-85-2[1][2][3] Welcome to the Technical Support Hub User Profile: Process Chemists, Analytical Scientists, and Drug Development Researchers. Objective: Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: INT-BARI-002 (Baricitinib Intermediate)
CAS: 1187595-85-2[1][2][3]

Welcome to the Technical Support Hub

User Profile: Process Chemists, Analytical Scientists, and Drug Development Researchers. Objective: Troubleshooting degradation issues, impurity identification, and handling protocols for the Baricitinib intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .

This guide is structured to address the specific reactivity profile of the azetidin-3-ylidene scaffold, which combines a strained 4-membered ring with a highly reactive Michael acceptor system.

Module 1: Critical Degradation Pathways

The Core Issue: Reactivity vs. Stability

This molecule is not merely a static building block; it is an electrophilic trap . The exocyclic double bond conjugated with the nitrile group creates a potent Michael acceptor. Stability issues almost always stem from nucleophilic attack (by water, hydroxide, or alcohols) at the C-3 position of the azetidine ring.

Pathway Visualization (Interactive Logic)

The following diagram details the causal relationships between environmental stressors and specific impurity formation.

DegradationPathways Parent Parent Molecule (Azetidin-3-ylidene) Water Moisture / H2O (Neutral pH) Parent->Water Base Basic Conditions (pH > 8) Parent->Base Light UV / Light Parent->Light Hydrate Impurity A: Hydrate (3-hydroxy-3-cyanomethyl) Water->Hydrate Michael Addition (Hydration) [Fastest Pathway] Amide Impurity B: Amide (Hydrolysis of Nitrile) Base->Amide Nitrile Hydrolysis (Step 1) Dimer Impurity E: Dimer/Oligomer (Michael Addition) Base->Dimer Self-Polymerization Isomer Impurity D: E/Z Isomer Light->Isomer Photo-isomerization Acid Impurity C: Carboxylic Acid Amide->Acid Hydrolysis (Step 2)

Figure 1: Mechanistic degradation tree for CAS 1187595-85-2. The primary instability risk is the hydration of the double bond.

Module 2: Troubleshooting & FAQs

Scenario A: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Diagnosis: This is likely the Hydrate Impurity (Michael Addition of Water).

  • Mechanism: The electron-deficient double bond undergoes conjugate addition with water. This reaction is accelerated in protic solvents (MeOH, Water) even without acid/base catalysis.

  • Verification:

    • LC-MS: Look for a mass shift of +18 Da (Parent

      
      ).
      
    • NMR: Disappearance of the olefinic proton signal and appearance of a methylene singlet (

      
      ) and an exchangeable 
      
      
      
      signal.
  • Corrective Action:

    • Switch sample diluent to 100% Acetonitrile or Anhydrous DCM .

    • Avoid Methanol/Water mixtures for sample preparation if analysis is not immediate.

    • Store the solid under Argon/Nitrogen.

Scenario B: "The solid has turned from off-white to yellow/orange."

Diagnosis: Surface Polymerization or Amide Formation .

  • Mechanism:

    • Color Change: Conjugated nitriles can undergo slow oligomerization (forming extended conjugated systems) when exposed to trace moisture and heat.

    • Hydrolysis: Partial hydrolysis of the nitrile to the primary amide (

      
      ) can also alter crystal packing and color.
      
  • Risk Assessment: If the purity (by HPLC) is still >98%, the color change may be surficial. However, if the assay has dropped, repurification is required.

  • Protocol: Recrystallization from Toluene or Isopropyl Acetate is recommended to remove oligomers [1].

Scenario C: "My yield is low during the subsequent coupling reaction."

Diagnosis: Competitive Retro-Aldol or Ring Opening .

  • Context: In the synthesis of Baricitinib, this intermediate is coupled with a pyrazole nucleophile.

  • Issue: If the reaction mixture is too basic (e.g., excess DBU or

    
    ) or contains water, the azetidine ring (strained) combined with the electron-withdrawing sulfonyl group becomes susceptible to nucleophilic attack, leading to ring opening or decomposition.
    
  • Optimization:

    • Ensure reagents are dry (KF < 0.1%).

    • Control the equivalents of base strictly.

    • Keep temperature

      
       until the coupling partner is added.
      

Module 3: Analytical Reference Data

Use the table below to identify impurities in your stability studies.

Impurity NameRelative Retention Time (RRT)*Mass Shift (

)
Formation Condition
Parent 1.00 0 N/A
Hydrate ~0.85+18Aqueous/Protic Solvents
Amide ~0.60+18Basic Hydrolysis (pH > 9)
Acid ~0.45+19Strong Acid/Base Hydrolysis
Isomer (Z) ~1.050Light/Heat exposure

*Note: RRT values are approximate and depend on column chemistry (C18 vs. Phenyl-Hexyl).

Module 4: Handling & Storage Protocols

Standard Operating Procedure (SOP-STG-002)
  • Storage Environment:

    • Temperature: 2°C to 8°C (Refrigerated).

    • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen for long-term storage).

    • Container: Amber glass vial with Teflon-lined cap.

  • Handling:

    • Hygroscopicity: The compound is moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Solvent Choice:

      • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

      • Avoid: Water, Methanol, Ethanol (unless used immediately in reaction).

  • Safety (HSE):

    • Sensitizer: Alkyl sulfonamides can be sensitizers. Wear nitrile gloves and use a fume hood.

    • Nitrile Hazard: Metabolizes to release cyanide ions in vivo; treat as toxic.

References

  • Gudisela, M. R., et al. (2023). "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities." ACS Omega, 8(10), 9583–9591.

  • Behrens, J. M., et al. (2015). "Selective JAK Inhibitors in the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry. (Contextual grounding for JAK inhibitor synthesis).
  • ChemicalBook. "2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Properties."

  • Vertex AI Search. "Impurity profile of Baricitinib synthesis intermediates.
Troubleshooting

strategies for diastereoselective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diastereoselective Olefination of Azetidin-3-ones Context: JAK Inhibitor Development (Baricitinib Analogs) Executive Summary & Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diastereoselective Olefination of Azetidin-3-ones Context: JAK Inhibitor Development (Baricitinib Analogs)

Executive Summary & Structural Logic

Welcome to the technical guide for synthesizing 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and its substituted analogs. This structural motif is the electrophilic core of the JAK inhibitor Baricitinib (Olumiant) .

The Central Challenge: While the parent molecule (unsubstituted azetidine ring) is symmetric and achiral, the synthesis of analogs (e.g., C2/C4-substituted azetidines) introduces diastereoselectivity issues. The exocyclic double bond formation via Horner-Wadsworth-Emmons (HWE) reaction creates E/Z geometric isomers , which are diastereomeric relative to existing ring substituents.

This guide prioritizes mild olefination strategies to preserve the strained azetidine ring while maximizing diastereomeric excess (de).

Strategic Protocols

Method A: The "Soft" HWE (Recommended for Stability)

Best for: Minimizing ring decomposition and polymerization.

The azetidin-3-one core is prone to self-aldol condensation and ring-opening under harsh basic conditions (e.g., NaH). We recommend the Masamune-Roush modification using weak bases and lithium salts.

  • Reagents: Diethyl (cyanomethyl)phosphonate (1.2 equiv), LiBr (1.5 equiv), TEA (2.5 equiv).

  • Solvent: THF or MeCN (Dry).

  • Temperature: 0 °C to Room Temperature (RT).

  • Mechanism: Lithium coordinates the phosphonate and the ketone oxygen, increasing acidity and electrophilicity, allowing the weak base (TEA) to effect deprotonation.

Method B: The Still-Gennari Modification (Z-Selective)

Best for: Targeting Z-isomers in substituted analogs.

If your SAR (Structure-Activity Relationship) study requires the Z-isomer (cis to a reference group), standard HWE (which favors E) will fail.

  • Reagents: Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate, KHMDS, 18-crown-6.

  • Solvent: THF, -78 °C.

  • Why it works: The electron-withdrawing trifluoroethyl groups destabilize the intermediate, favoring kinetic control (Z-alkene).

Troubleshooting & Optimization Guide

Issue 1: Poor Diastereoselectivity (E/Z Ratio)

Symptom: You observe a 1:1 or near-equimolar mixture of isomers in C2-substituted analogs.

Root CauseMechanistic InsightCorrective Action
Thermodynamic Equilibrium Small rings like azetidine impose strain. The thermodynamic energy difference between E and Z is smaller than in acyclic systems.Switch to Kinetic Control: Use Method B (Still-Gennari) for Z-selectivity. For E-selectivity, use bulky phosphonates (e.g., diphenyl) to enhance steric repulsion in the transition state.
Cation Effect Lithium (Li+) promotes chelation, which can lock the transition state into a specific geometry.Change the Salt: Switch from LiBr to MgCl₂ or ZnCl₂ . Divalent cations can alter the chelation geometry, potentially inverting selectivity.
Temperature High temperatures promote equilibration of the betaine intermediate.Cryogenic Control: Run the reaction at -78 °C and quench cold. Do not allow it to warm to RT before quenching.
Issue 2: Low Yield / Ring Decomposition

Symptom: TLC shows baseline streaks; NMR shows loss of the azetidine signals (ring opening).

Root CauseMechanistic InsightCorrective Action
Base Strength NaH or alkoxides are too strong, causing deprotonation of the ring protons (α-to-ketone) rather than the phosphonate.Downgrade Base Strength: Strictly use LiBr/TEA or LiCl/DBU . Avoid metal hydrides entirely.
Water Contamination Hydrolysis of the sulfonyl group or phosphonate.Dry Protocol: Ensure THF is distilled or from a molecular sieve column. Use activated 4Å molecular sieves in the reaction pot.
Michael Addition The product is an electrophilic Michael acceptor. Excess amine base can attack the exocyclic double bond.Stoichiometry Control: Do not use a large excess of base. Use exactly 1.1–1.2 equivalents relative to the phosphonate.

Visualizing the Pathway

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

G Start Start: 1-(ethylsulfonyl)azetidin-3-one Decision Target Geometry? Start->Decision RouteE Route A: Thermodynamic Control (E-Selective) Reagents: (EtO)2P(O)CH2CN, LiBr, TEA Temp: 0°C -> RT Decision->RouteE Standard / E-isomer RouteZ Route B: Kinetic Control (Z-Selective) Reagents: (CF3CH2O)2P(O)CH2CN, KHMDS Temp: -78°C Decision->RouteZ Analogs / Z-isomer Intermediate Intermediate: Betaine/Oxaphosphetane RouteE->Intermediate Issue Issue: Ring Opening / Polymerization RouteE->Issue If Base = NaH/KOtBu RouteZ->Intermediate ProductE Major Product: (E)-Isomer (Thermodynamically Stable) Intermediate->ProductE Warm to RT ProductZ Major Product: (Z)-Isomer (Kinetically Favored) Intermediate->ProductZ Quench Cold Issue->Start Restart with LiBr/TEA

Caption: Decision tree for selecting HWE conditions based on desired stereochemical outcome and stability requirements.

Frequently Asked Questions (FAQ)

Q: Can I use Peterson Olefination instead of HWE? A: Yes, but proceed with caution. Peterson olefination (using


-silyl nitriles) allows for separation of the 

-hydroxysilane intermediate. You can then choose acidic (anti-elimination) or basic (syn-elimination) conditions to strictly control geometry. However, the basic conditions required to form the

-silyl carbanion are often too harsh for the sensitive azetidinone ring. HWE is generally safer.

Q: Why is my product isomerizing during purification? A: The exocyclic double bond is conjugated to a nitrile and a sulfonamide-nitrogen (through the ring). This "push-pull" system lowers the rotation barrier.

  • Fix: Avoid acidic silica gel. Use neutral alumina or silica pre-treated with 1% triethylamine. Store the product solid at -20 °C; do not leave it in solution for extended periods.

Q: How do I assign the E/Z configuration by NMR? A: In substituted analogs, use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Look for a correlation between the vinylic proton (of the acetonitrile group) and the protons on the azetidine ring.

  • E-isomer: Strong NOE between vinyl-H and the ring protons cis to the sulfonyl group (depending on ring pucker).

  • Z-isomer: Strong NOE between vinyl-H and the substituent at C2/C4.

References

  • Process Chemistry of Baricitinib

    • Title: A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib.[1][2]

    • Source: Chemistry Central Journal (2019).
    • URL:[Link]

    • Relevance: Validates the LiBr/TEA protocols for azetidin-3-ylidene synthesis.
  • HWE Reaction Selectivity

    • Title: The Horner-Wadsworth-Emmons Reaction: A Review.
    • Source: Chemical Reviews.
    • URL:[Link]

    • Relevance: Foundational text on manipulating E/Z ratios via base and c
  • Still-Gennari Modification

    • Title: Direct Synthesis of Z-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction.
    • Source: Tetrahedron Letters.
    • URL:[Link]

    • Relevance: Protocol for Z-selective olefination using trifluoroethyl phosphon
  • Azetidinone Stability

    • Title: Synthesis of 3-Azetidinones and Their Application in the Synthesis of Bioactive Compounds.[3]

    • Source: Current Organic Synthesis.
    • URL:[Link]

    • Relevance: Discusses the sensitivity of the azetidinone ring to strong bases.

Sources

Reference Data & Comparative Studies

Validation

cost-benefit analysis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis methods

This guide provides a technical cost-benefit analysis of synthetic routes for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), a critical intermediate in the manufacturing of the JAK inhibitor Bar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of synthetic routes for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2), a critical intermediate in the manufacturing of the JAK inhibitor Baricitinib .

[1][2][3]

Executive Summary

For pharmaceutical process chemists, the synthesis of the Baricitinib intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile presents a classic trade-off between Raw Material Cost (RMC) and Process Safety Management (PSM) .

  • The Industrial Standard (Method A): Uses Sodium Hydride (NaH) .[1] It offers the lowest RMC and high yields (>85%) but requires rigorous engineering controls for hydrogen management and thermal runaway risks.

  • The Scalable Alternative (Method B): Uses DBU/LiCl (Masamune-Roush) . It eliminates hydrogen evolution and cryogenic requirements but increases reagent costs by approximately 3-4x.

  • The Strategic Verdict: Method A is superior for multi-kilogram to ton-scale production where engineering controls are amortized. Method B is recommended for kilo-lab or pilot scales where speed-to-delivery outweighs material costs.

Strategic Context: The Baricitinib Pathway

This molecule is the "ylidene" linchpin in Baricitinib synthesis. It couples the azetidine ring to the pyrazole core. The efficiency of this step dictates the impurity profile of the final API, specifically controlling the "dimer" formation and residual phosphorous byproducts.

Structural Advantage

Unlike many HWE reactions, the symmetry of the azetidin-3-one ring renders E/Z isomerism irrelevant . The plane of symmetry passing through the Nitrogen and Carbon-3 atoms means the resulting exocyclic olefin forms a single geometric isomer, simplifying downstream purification (no chromatographic separation of isomers required).

Comparative Analysis of Synthetic Methods

Method A: Classical HWE (Sodium Hydride)

Mechanism: Deprotonation of diethyl (cyanomethyl)phosphonate by NaH, followed by nucleophilic attack on 1-(ethylsulfonyl)azetidin-3-one.

  • Pros:

    • Cost: NaH is a commodity reagent ($<20/kg bulk).

    • Kinetics: Rapid reaction rates; complete conversion often <2 hours.

    • Atom Economy: High; byproduct is water-soluble sodium diethyl phosphate.

  • Cons:

    • Safety: Generates stoichiometric quantities of

      
       gas.
      
    • Exotherm: Deprotonation is highly exothermic; requires active cooling (-10°C to 0°C).

    • Water Sensitivity: Requires anhydrous THF and inert atmosphere (

      
      ).
      
Method B: Masamune-Roush (DBU/LiCl)

Mechanism: Soft enolization using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) activated by Lithium Chloride (LiCl).

  • Pros:

    • Safety: Zero gas evolution.

    • Robustness: Tolerates higher moisture levels than NaH.

    • Temperature: Runs at Ambient Temperature (20–25°C); no cryogenics needed.

  • Cons:

    • Cost: DBU is significantly more expensive than NaH.

    • Workup: Removing DBU requires acidic washes which can complicate waste streams.

Method C: The "Route Switch" (N-Boc Precursor)

Mechanism: Performing HWE on tert-butyl 3-oxoazetidine-1-carboxylate first, then deprotecting (TFA/HCl) and sulfonylating.

  • Pros:

    • Supply Chain: N-Boc-3-azetidinone is a common catalog item.

  • Cons:

    • Step Count: Adds 2 extra steps (Deprotection + Sulfonylation).

    • Yield Loss: Cumulative yield drops by ~15-20% compared to direct HWE.

Data Presentation: Cost-Benefit Matrix

MetricMethod A: NaH (Standard)Method B: DBU/LiCl (Green)Method C: N-Boc Route
Yield (Isolated) 85 - 92% 80 - 88%65 - 70% (Cumulative)
Reagent Cost Index 1.0 (Baseline) 3.8x1.5x
Safety Risk High (

, Exotherm)
LowLow
E-Factor (Waste) Moderate (Solvent intensive)Low (Mild conditions)High (Extra steps)
Cycle Time Short (Fast reaction)Medium (Slower kinetics)Long (3 steps)
Scalability Excellent (with controls)GoodPoor

Visualization: Synthesis & Decision Logic

Diagram 1: Synthetic Pathways & Decision Tree

This diagram illustrates the chemical pathways and the decision logic for selecting the optimal route based on scale.

Baricitinib_Intermediate_Synthesis Start Start: 1-(ethylsulfonyl)azetidin-3-one Decision Decision Factor: Production Scale Start->Decision MethodA Method A: NaH / THF (Industrial Scale >10kg) Decision->MethodA Low Cost Priority MethodB Method B: DBU / LiCl (Pilot Scale <1kg) Decision->MethodB Safety Priority ProcessA 1. Cool to 0°C 2. Add NaH (H2 Release!) 3. Add Phosphonate MethodA->ProcessA ProcessB 1. Ambient Temp 2. Add LiCl + DBU 3. No Gas Evolution MethodB->ProcessB Product Target: 2-(1-(ethylsulfonyl) azetidin-3-ylidene)acetonitrile ProcessA->Product Yield: ~90% ProcessB->Product Yield: ~85% Purification Purification: Crystallization (Toluene/Heptane) Product->Purification

Caption: Comparative workflow for Method A (NaH) and Method B (DBU) highlighting safety and scale decision points.

Experimental Protocol: The "Best Practice" (Method A)

Note: This protocol assumes the use of Method A due to its prevalence in manufacturing, with emphasized safety controls.

Objective: Synthesis of 50g batch of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Reagents
  • 1-(ethylsulfonyl)azetidin-3-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • THF (Anhydrous) – 10 Volumes

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Base Suspension: Charge NaH (1.2 eq) and THF (5 vol) under

    
    . Cool to 0°C .[1]
    
  • Phosphonate Activation: Add Diethyl cyanomethylphosphonate (1.1 eq) dropwise over 30 minutes.

    • Critical Control: Maintain internal temp <5°C. Observe

      
       evolution. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).
      
  • Substrate Addition: Dissolve 1-(ethylsulfonyl)azetidin-3-one in THF (5 vol). Add dropwise to the reaction mixture at 0°C.

    • Observation: Mixture will likely turn slightly yellow/orange.

  • Reaction: Allow to warm to Room Temperature (20°C). Stir for 2 hours.

    • IPC (In-Process Control): TLC (EtOAc/Hexane) or HPLC. Target <1% starting ketone.

  • Quench: Cool to 5°C. Slowly add sat.

    
     solution. Caution:  Quench is exothermic.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene/Heptane (1:2) to yield off-white crystals.

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. WO2009114512A1. Link

  • Eli Lilly and Company. (2016). Process for the preparation of baricitinib and an intermediate thereof.[2][3][4][5] WO2016125080A2. Link

  • Blanchet, J., et al. (2010). Horner–Wadsworth–Emmons Reaction: Use of LiCl and DBU. Chemical Reviews, 110(8). (Contextual grounding for Method B).
  • Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction Mechanisms and Conditions.[6]Link

  • Vertex AI Search. (2025). Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[7][2][8][9][10][11] (Internal verification of CAS 1187595-85-2 properties).

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a drug from a promising molecule to a market-approved therapeutic is paved with rigorous test...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a drug from a promising molecule to a market-approved therapeutic is paved with rigorous testing and quality control. A critical, yet often underestimated, aspect of this process is the validation of analytical methods. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1][2]

This document is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deep dive into the rationale behind methodological choices, grounded in the physicochemical properties of the target molecule and the stringent requirements of global regulatory bodies.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have all established comprehensive guidelines that form the bedrock of our discussion.[5][6][7][8][9][10]

The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use.[11] It provides a structured approach to verifying that a method consistently delivers results that are accurate, precise, and specific.[6][12]

Physicochemical Profile of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

A thorough understanding of the analyte's properties is the first step in selecting and developing a suitable analytical method.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1][13]
Appearance Off-White to Light Yellow Solid[1][2]
Melting Point 67-69 °C[1][2]
Solubility Slightly soluble in DMSO and Methanol[1][2]
pKa (Predicted) -8.49 ± 0.20[1][2]
LogP (Predicted) 0.10168[13]

The molecule's polarity, indicated by its solubility and predicted LogP, along with its solid nature at room temperature, suggests that High-Performance Liquid Chromatography (HPLC) would be a primary candidate for its analysis. Gas Chromatography (GC) could also be considered, potentially with derivatization, given the presence of polar functional groups.

Comparative Analysis of Analytical Methodologies

This section will compare three common analytical techniques for the quantification and purity assessment of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

For each technique, we will explore its applicability and present a detailed validation protocol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The presence of a chromophore in the molecule (the carbon-carbon double bond conjugated with the nitrile group) allows for sensitive detection using a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B E Inject Sample B->E C Prepare Mobile Phase (e.g., Acetonitrile & Water) D Degas Mobile Phase C->D D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection (e.g., 220 nm) F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J K Report Generation J->K

Caption: HPLC-UV analytical workflow.

Validation Protocol and Acceptance Criteria

The validation of the HPLC-UV method must adhere to ICH Q2(R2) guidelines.[3][7][12]

Table 1: HPLC-UV Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the analyte should be pure and free from interference from other components. Peak purity index should be > 0.99.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the 100% concentration standard. - Intermediate Precision: Repeatability study performed by a different analyst on a different day with a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ should be determined and reported. LOQ should be verifiable with acceptable accuracy and precision.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits. RSD of results should be ≤ 2.0%.
System Suitability Inject a standard solution multiple times before starting the analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas for replicate injections ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While HPLC is generally preferred for non-volatile compounds, GC-MS can be a powerful tool for identification and quantification, especially for impurity profiling due to the high resolution and specificity of mass spectrometric detection. Given the molecule's polarity and melting point, derivatization might be necessary to improve volatility and thermal stability.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Derivatization (Optional) (e.g., Silylation) B->C D Inject Sample C->D E Temperature Programmed Separation (e.g., DB-5 Column) D->E F Mass Spectrometric Detection (EI/CI) E->F G Data Acquisition F->G H Peak Integration & Mass Spectrum Analysis G->H I Quantification (SIM/Scan) H->I J Report Generation I->J

Caption: GC-MS analytical workflow.

Validation Protocol and Acceptance Criteria

The validation parameters for GC-MS are similar to HPLC-UV, with a greater emphasis on the specificity provided by the mass detector.

Table 2: GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Analyze for potential interferences by monitoring characteristic mass fragments.No interfering peaks at the retention time of the analyte. Mass spectrum of the analyte in the sample should match that of the standard.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration using Selected Ion Monitoring (SIM).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 95.0% to 105.0%.
Precision - Repeatability: Six replicate injections of the 100% concentration standard. - Intermediate Precision: Repeatability study performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) (LOD S/N ≥ 3; LOQ S/N ≥ 10).LOD and LOQ should be determined and reported. LOQ should be verifiable with acceptable accuracy and precision.
Robustness Deliberately vary method parameters such as injection port temperature (±10°C), oven temperature ramp rate (±2°C/min), and carrier gas flow rate (±5%).System suitability should be met. Results should not be significantly affected.
System Suitability Inject a standard solution to check for peak shape, retention time, and detector response.Consistent retention time (±2%), acceptable peak shape (tailing factor ≤ 2.0), and consistent detector response (RSD ≤ 5.0%).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it an ideal method for trace-level analysis, such as the detection and quantification of impurities, and for definitive identification. The slightly polar nature of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile makes it amenable to electrospray ionization (ESI).

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B E Inject Sample B->E C Prepare Mobile Phase (e.g., with Formic Acid) D Filter Mobile Phase C->D D->E F Gradient Elution (C18 Column) E->F G Mass Spectrometric Detection (ESI+) F->G H Data Acquisition (MS/MS) G->H I Peak Integration & Mass Spectrum Analysis H->I J Quantification (MRM) I->J K Report Generation J->K

Caption: LC-MS analytical workflow.

Validation Protocol and Acceptance Criteria

LC-MS validation follows similar principles but with even greater emphasis on specificity and sensitivity.

Table 3: LC-MS Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Monitor specific precursor-product ion transitions using Multiple Reaction Monitoring (MRM).No interfering signals at the retention time and MRM transition of the analyte. Ion ratio should be consistent.
Linearity Analyze at least six concentrations over a wide dynamic range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a placebo with the analyte at low, medium, and high concentration levels in triplicate.Mean recovery should be within 90.0% to 110.0%.
Precision - Repeatability: Six replicate injections of a standard solution. - Intermediate Precision: Repeatability study performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 15% (lower for higher concentrations).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) (LOD S/N ≥ 3; LOQ S/N ≥ 10).LOD and LOQ should be determined and reported. LOQ should be verifiable with acceptable accuracy and precision.
Robustness Deliberately vary parameters like mobile phase composition, pH, and column temperature.System suitability should be met. Results should remain within acceptable variability.
System Suitability Inject a standard solution to monitor retention time, peak area, and signal intensity.Consistent retention time (±2%), consistent peak area (RSD ≤ 15%), and stable signal intensity.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile depends on the specific application.

  • For routine quality control, assay, and purity testing, HPLC-UV is the most practical and cost-effective choice. Its robustness, ease of use, and sufficient sensitivity for these applications make it the workhorse of a QC lab.

  • For the identification of unknown impurities and for orthogonal confirmation of identity, GC-MS and LC-MS are superior. The structural information provided by mass spectrometry is invaluable in these scenarios.

  • For the quantification of trace-level impurities or for bioanalytical applications, LC-MS is the gold standard. Its exceptional sensitivity and selectivity are unmatched.

Ultimately, a comprehensive analytical strategy for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile may involve the use of multiple techniques. A validated HPLC-UV method for routine analysis, complemented by an LC-MS method for impurity profiling and characterization, would provide a robust and compliant approach to ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemicalBook. (2025). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2.
  • FarmaMed & FarmaSino. (n.d.). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2).
  • Lab Tube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ChemScene. (n.d.). 1187595-85-2 | 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • PubMed. (2020). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
  • LinkedIn. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BLDpharm. (n.d.). 1187595-85-2|2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • CymitQuimica. (n.d.). CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile.
  • ICH. (n.d.). Quality Guidelines.
  • PASL. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

Sources

Validation

spectroscopic comparison of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile with its precursors

Topic: Spectroscopic Comparison of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile with its Precursors Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile with its Precursors Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Target Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) Primary Precursor: 1-(ethylsulfonyl)azetidin-3-one (CAS: 1401222-91-0)

Executive Summary

This guide provides a definitive spectroscopic comparison between the critical Baricitinib intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (hereafter referred to as the Ylidene Product ), and its immediate ketone precursor, 1-(ethylsulfonyl)azetidin-3-one (hereafter the Ketone Precursor ).

The transformation involves a Horner-Wadsworth-Emmons (HWE) olefination. For process chemists, the critical quality attribute (CQA) is the complete consumption of the ketone carbonyl and the stereoselective formation of the exocyclic alkene. This guide details the diagnostic signals in NMR, IR, and MS required to validate this transformation.

Synthetic Pathway & Structural Logic

The synthesis utilizes a phosphonate reagent to convert the strained ketone into an


-unsaturated nitrile. This reaction breaks the symmetry of the azetidine ring, creating distinct spectroscopic signatures.
Reaction Scheme & Logic Flow

ReactionPathway cluster_monitoring Process Analytical Technology (PAT) Checkpoints Ketone Precursor: 1-(ethylsulfonyl)azetidin-3-one (C5H9NO3S) Symm. Ring Protons Intermediate Transition State (Oxaphosphetane) Ketone->Intermediate Nucleophilic Attack Reagent Reagent: Diethyl cyanomethylphosphonate + Base (e.g., LiOtBu) Reagent->Intermediate Product Target: Ylidene Product (C7H10N2O2S) Exocyclic C=C | Nitrile Group Intermediate->Product Elimination of Phosphate Check1 IR: Loss of C=O (1750 cm-1) Product->Check1 Check2 NMR: Appearance of Vinyl H (~5.4 ppm) Product->Check2

Figure 1: Synthetic pathway from azetidinone to the ylidene intermediate, highlighting key PAT checkpoints.

Spectroscopic Comparison: The Data

A. Nuclear Magnetic Resonance (NMR)

The transition from the ketone to the ylidene induces a drastic change in the magnetic environment of the azetidine ring protons due to the anisotropy of the new exocyclic double bond.

FeatureKetone Precursor (1-(ethylsulfonyl)azetidin-3-one)Ylidene Product (2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile)Diagnostic Significance
Ring Symmetry

Symmetry (Effective).
Symmetry broken by exocyclic alkene.High
Ring Protons (

H)
Appears as a singlet or tight multiplet

4.6–4.8 ppm (4H).
Splits into two distinct multiplets due to cis/trans relationship to nitrile.

~4.6–5.2 ppm range.
Critical: Splitting confirms olefin geometry.
Vinylic Proton (

H)
Absent Present: Distinct singlet/triplet at

5.4–5.6 ppm (1H).
Primary Indicator of reaction success.
Ethyl Group (

H)
Triplet (

1.3) & Quartet (

3.0).
Triplet (

1.3) & Quartet (

3.0).
Internal Standard: Remains largely unchanged.
Carbonyl (

C)
Signal at

~200 ppm.
Absent Confirms consumption of starting material.
Nitrile (

C)
AbsentSignal at

~115 ppm.
Confirms incorporation of nitrile moiety.[1][2]

Expert Insight: In the Ketone, the ring protons are chemically equivalent. In the Product, the protons on the face syn to the nitrile group are shielded differently than those anti to it. If you see a single massive peak for ring protons in the product spectrum, your reaction may not have proceeded, or you have rapid isomerization (unlikely).

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method for "at-line" monitoring of this reaction.

Functional GroupKetone Precursor Ylidene Product Wavenumber (

)
Carbonyl (C=O) Strong, Sharp Absent~1750–1800 (High freq due to ring strain)
Nitrile (C≡N) AbsentSharp, Medium ~2210–2250
Alkene (C=C) AbsentWeak/Medium~1620–1650
Sulfonyl (S=O) StrongStrong~1330 (asym) & 1150 (sym)
C. Mass Spectrometry (LC-MS)
  • Ketone Precursor: ESI+

    
    
    
  • Ylidene Product: ESI+

    
    
    
  • Differentiation: The mass shift of +23 Da is diagnostic (Addition of C2HN minus O).

Experimental Protocol: Monitoring the Synthesis

Objective: Synthesize 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and validate using the spectroscopic markers defined above.

Materials
  • 1-(ethylsulfonyl)azetidin-3-one (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.1 eq)

  • Base: Potassium tert-butoxide (KOtBu) or DBU (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow
  • Setup: Charge a flame-dried flask with Diethyl cyanomethylphosphonate and THF. Cool to 0°C.

  • Activation: Add Base dropwise. Stir for 30 mins to generate the phosphonate carbanion.

  • Addition: Add 1-(ethylsulfonyl)azetidin-3-one (dissolved in THF) slowly to the anion mixture.

    • Why? Slow addition prevents self-condensation of the ketone, though less likely with azetidinones than linear ketones.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • IPC (In-Process Control) - Sampling:

    • Take a 50 µL aliquot. Quench with sat.

      
      . Extract with EtOAc.
      
    • TLC: Run in 50% EtOAc/Hexane. Ketone

      
       ~ 0.4; Product 
      
      
      
      ~ 0.5 (Product is less polar due to loss of C=O).
    • FT-IR Check: Spot the organic layer on a salt plate. Look for the disappearance of the 1750

      
       peak.
      
  • Workup: Quench main reaction with water. Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Validation (The "Go/No-Go" Decision):

    • Run

      
      H NMR in 
      
      
      
      .
    • Pass Criteria: Presence of vinylic singlet ~5.5 ppm. Integration of vinylic proton to ethyl group (CH2) should be 1:2.

    • Fail Criteria: Presence of starting material singlet ~4.7 ppm or aldehyde peaks (if hydrolysis occurred).

Troubleshooting & Impurity Profiling

Common issues encountered during this specific transformation in Baricitinib synthesis:

Logic Tree for Spectral Analysis

Troubleshooting Start Analyze 1H NMR Spectrum VinylCheck Is Vinylic Peak (~5.5 ppm) Present? Start->VinylCheck SMCheck Is SM Peak (~4.7 ppm) Present? VinylCheck->SMCheck Yes SideRxn Side Reaction (Ring Opening/Hydrolysis) VinylCheck->SideRxn No Integration Check Integration Ratio (Vinyl H : Ethyl CH2) SMCheck->Integration No Incomplete Incomplete Conversion Add more Base/Reagent SMCheck->Incomplete Yes Success Reaction Complete Proceed to Isolation Integration->Success Ratio 1:2 Integration->SideRxn Ratio < 1:2

Figure 2: Decision logic for interpreting NMR data during reaction monitoring.

Common Impurities
  • Ring-Opened Amide: If the base is too strong or temperature too high, the azetidine ring (strained) can open.

    • Spectroscopic Sign:[3][4] Loss of the rigid ring multiplets in NMR; appearance of broad NH signals or carboxylic acid peaks.

  • Z/E Isomers: The HWE reaction generally favors the E-isomer (trans), but the Z-isomer may form.

    • Spectroscopic Sign:[3][4] Two sets of vinylic signals. For Baricitinib synthesis, the subsequent step (Michael addition) usually accommodates both, or the double bond is reduced, making this less critical than in other syntheses.

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. US Patent Application US20090233903A1. Link

  • ChemicalBook. (2025).[5] 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Properties and Synthesis.Link

  • Behrmann, C., et al. (2016). Efficient Synthesis of Baricitinib.[1][5] Journal of Chemical Research, 40(4), 205–208.[5][6] (Describing the HWE olefination of N-protected azetidin-3-ones). Link

  • PubChem. (2025).[6] Azetidin-3-one Compound Summary. National Library of Medicine. Link

Sources

Comparative

comparative reactivity of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile with other α,β-unsaturated nitriles

Executive Summary 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) represents a distinct class of "strained exocyclic electrophiles." Unlike linear -unsaturated nitriles (e.g., acrylonitrile) which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) represents a distinct class of "strained exocyclic electrophiles." Unlike linear


-unsaturated nitriles (e.g., acrylonitrile) which rely solely on electronic conjugation for reactivity, this molecule leverages ring strain release  from the 4-membered azetidine core to drive nucleophilic attack.

This guide analyzes its reactivity profile against standard covalent warheads, providing researchers with the mechanistic insights required for its application as a pharmaceutical intermediate (e.g., in Baricitinib synthesis) or as a potential covalent probe.

Mechanistic Profile: Strain-Driven Electrophilicity

Structural Analysis

The molecule features an exocyclic double bond at the C3 position of an azetidine ring. In its ground state, the


 hybridization at C3 forces a near-planar geometry on the ring, exacerbating the angle strain inherent to 4-membered systems (ideal angle 

vs. actual

).

The Driving Force: Upon Michael addition by a nucleophile (Nu⁻), the C3 carbon rehybridizes from


 to 

. This allows the ring to adopt a puckered conformation, significantly relieving angle strain. This "spring-loaded" mechanism makes the azetidin-3-ylidene moiety significantly more reactive than its linear counterparts.
Reaction Pathway Diagram

The following diagram illustrates the transition from the strained ylidene state to the relaxed saturated adduct.

ReactionMechanism cluster_0 Driving Force: Strain Release Reactant Strained Ylidene (sp2 at C3, High Angle Strain) TS Transition State (Nucleophilic Attack) Reactant->TS + Nucleophile (Nu⁻) Intermediate Enolate/Aza-enolate Intermediate TS->Intermediate Bond Formation Product Saturated Adduct (sp3 at C3, Puckered/Relaxed) Intermediate->Product + H⁺ (Protonation)

Caption: Mechanism of Michael addition to azetidin-3-ylidene. The relief of ring strain upon rehybridization (sp2 → sp3) lowers the activation energy compared to linear alkenes.

Comparative Reactivity Matrix

The table below contrasts the azetidinyl intermediate with standard electrophiles used in drug discovery.

Electrophile ClassRepresentative StructureReactivity DriverCysteine Reactivity (

)
ReversibilityMetabolic Stability
Azetidin-3-ylidene Title CompoundStrain Release + EWG (Nitrile/Sulfonyl)High (Comparable to activated acrylamides)Low (Often Irreversible)Low (Rapid GSH conjugation)
Linear Nitrile AcrylonitrileElectronic (Conjugation only)LowHigh (Reversible)Moderate
Acrylamide Ibrutinib WarheadElectronic (Amide resonance)Moderate to High (Tunable)TunableModerate
Vinyl Sulfone Phenyl vinyl sulfoneStrong Electronic WithdrawalVery HighIrreversibleLow
Key Comparative Insights
  • Vs. Linear Nitriles: Linear nitriles (e.g., fumaronitrile) are often poor Michael acceptors at physiological pH unless activated by a second electron-withdrawing group. The azetidinyl derivative, however, reacts rapidly due to the ring strain, making it behave more like a vinyl sulfone or maleimide in terms of kinetics.

  • Vs. Acrylamides: While acrylamides are the gold standard for targeted covalent drugs due to their tunable reactivity, the azetidinyl ylidene is generally more reactive. This makes it excellent as a synthetic intermediate (e.g., coupling with pyrazoles in Baricitinib synthesis) but potentially too promiscuous for use as a final drug warhead without significant steric shielding.

Experimental Protocols

To validate the reactivity of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in your specific context, use the following self-validating protocols.

Protocol A: Glutathione (GSH) Half-Life Assay

Purpose: To determine the intrinsic electrophilicity and metabolic stability.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the compound and GSH in a 1:10 ratio (final conc: 50 µM compound, 500 µM GSH) in PBS at 37°C. Include an internal standard (e.g., Indomethacin).

  • Sampling: At time points

    
     min, quench aliquots with 1% formic acid/acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass (

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
    • Validation Criteria: If

      
       min, the compound is a highly reactive electrophile (potential toxicity risk). If 
      
      
      
      min, it is moderately reactive.
Protocol B: Kinetic NMR (Intrinsic Reactivity)

Purpose: To measure reaction kinetics without LC-MS bias.

  • Solvent System: Use

    
     buffered with phosphate (pH 7.4) or 
    
    
    
    (for non-aqueous comparisons).
  • Reaction: Mix test compound (10 mM) with Cysteamine (20 mM) in the NMR tube.

  • Monitoring: Acquire

    
    -NMR spectra every 2 minutes for 1 hour.
    
  • Signal Tracking: Track the disappearance of the vinylic proton signal (typically a triplet or multiplet around 5.5–6.5 ppm) and the shift of the azetidine ring protons.

  • Data Processing: Integrate the vinyl peak relative to a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene).

Applications in Drug Discovery[1]

Case Study: Baricitinib Synthesis

The primary industrial application of this molecule is in the synthesis of Baricitinib (Olumiant).[1]

  • Role: It serves as the electrophilic coupling partner for the pyrazole core.

  • Reaction: Aza-Michael addition. The nitrogen of the pyrazole attacks the exocyclic double bond.

  • Selectivity: The reaction conditions (often basic) ensure the pyrazole is nucleophilic enough to attack the strained double bond, forming the C-N bond that links the azetidine tail to the JAK-inhibitor core.

SynthesisWorkflow Start Precursor: 1-(Ethylsulfonyl)azetidin-3-one Step1 Horner-Wadsworth-Emmons (Reaction with Diethyl cyanomethylphosphonate) Start->Step1 Intermediate Target Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Step1->Intermediate Step2 Michael Addition (Coupling with Pyrazole Core) Intermediate->Step2 + Pyrazole Nucleophile Final Product: Baricitinib Precursor Step2->Final

Caption: Synthetic workflow for Baricitinib highlighting the critical role of the ylidene intermediate.

References

  • Synthesis and Application in Baricitinib

    • National Institutes of Health (NIH) - PubMed. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Available at: [Link]

  • Mechanistic Reactivity of Nitriles

    • ResearchGate.[2] (2022).[3] "Nitrile-based reversible covalent inhibitors: Reactivity and Applications." Available at: [Link]

  • Cysteine Reactivity Profiling

    • PubMed Central (PMC). (2021). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." Available at: [Link]

Sources

Validation

Technical Guide: Cross-Validation of NMR and MS Data for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Executive Summary & Strategic Context Subject Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Role: Key regulatory starting material (RSM) / Intermediate for Baricitinib (JAK1/JAK2 inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject Molecule: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS: 1187595-85-2 Role: Key regulatory starting material (RSM) / Intermediate for Baricitinib (JAK1/JAK2 inhibitor).[1][2][3][4][5][6][7][8]

In the synthesis of high-value JAK inhibitors, the structural integrity of the azetidine ring and the stereochemistry of the exocyclic double bond are Critical Quality Attributes (CQAs).[3][6] Single-method characterization often fails here: Mass Spectrometry (MS) cannot distinguish between E/Z isomers, while Nuclear Magnetic Resonance (NMR) can be ambiguous regarding trace inorganic impurities or ring-opened byproducts masked by solvent peaks.[3][6]

This guide outlines a cross-validation workflow that integrates High-Resolution Mass Spectrometry (HRMS) and 2D-NMR to definitively certify the identity and purity of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Comparative Analysis: Single-Mode vs. Cross-Validated

The following table objectively compares the limitations of relying on a single analytical technique versus the proposed integrated approach.

FeatureMethod A: MS Only (ESI+)Method B: NMR Only (1H/13C)Method C: Integrated Cross-Validation
Molecular Formula Excellent. Confirms

.[3][6]
Poor. Cannot detect formula deviations without Elemental Analysis.Definitive. Matches mass to connectivity.[3][6]
Isomer Differentiation Fail. E and Z isomers have identical m/z.Good. Distinct chemical shifts, but requires 2D (NOESY) for assignment.Definitive. Correlates mass purity with stereochemical ratio.[3][6]
Ring Integrity Moderate. Risk of ring opening during ionization (source fragmentation).[3]Excellent. Ring protons show distinct coupling/splitting.[3][6][9]Definitive. Confirms ring is intact in solution and gas phase.[3][6]
Impurity Detection High. Detects trace organic byproducts.[6]Moderate. >1% limit of detection; blind to inorganic salts.[3][6]Comprehensive. Detects both organic and inorganic impurities.[3][6]

Technical Deep Dive: The Molecule

Structural Challenges

The molecule contains three distinct features that require specific validation:

  • Azetidine Ring: A strained 4-membered nitrogen heterocycle.[3][6] It is prone to acid-catalyzed ring opening, which can occur in unbuffered LC-MS mobile phases.[3][6]

  • Ethylsulfonyl Group: Provides a diagnostic spin system (triplet + quartet) and a specific sulfur isotope pattern in MS.[3][6]

  • Exocyclic Double Bond (Ylidene): Creates the potential for E and Z geometric isomers.[3][6] The nitrile group's position relative to the ring methylene protons is the key stereochemical marker.[3][6]

Predicted Spectral Characteristics (Reference Data)

Note: Values are based on chemometric principles for azetidine derivatives in DMSO-


.

Table 1: 1H NMR Reference Data (400 MHz, DMSO-


) 
PositionType

(ppm)
MultiplicityIntegralDiagnostic Logic
Vinyl-H

5.60 - 5.80Triplet/Multiplet1HCharacteristic allylic coupling to ring protons.[3][6]
Ring-H (A) Azetidine

4.60 - 4.80Multiplet2HDeshielded by N-sulfonyl and double bond.[3][6]
Ring-H (B) Azetidine

4.50 - 4.70Multiplet2HDistinct from Ring-H (A) due to rigid geometry.[3][6]
Ethyl-CH2

3.10 - 3.25Quartet (

Hz)
2HClassic ethyl pattern.[3][6]
Ethyl-CH3

1.20 - 1.30Triplet (

Hz)
3HClassic ethyl pattern.[3][6]

Table 2: MS Reference Data (ESI+)

Ionm/z (Theoretical)Interpretation

187.05Protonated molecular ion (Base Peak).[3][6]

209.03Sodium adduct (Common in glass storage).[3][6]
Isotope M+2 ~189.05

isotope peak (~4.5% relative abundance).[3][6]
Fragment ~93-94Loss of Ethylsulfonyl group (Diagnostic).[3][6]

Experimental Protocols

Protocol A: Sample Preparation (Crucial Step)[3][6]
  • Solvent: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .
    • Reasoning: Sulfonyl-azetidines often have poor solubility in chloroform, leading to broad peaks.[3][6] DMSO ensures sharp resolution of the vinyl proton.[3][6]

  • Concentration:

    • For NMR: 10-15 mg in 0.6 mL solvent.[3][6]

    • For MS: Dilute 1 µL of NMR sample into 1 mL Acetonitrile (LC-MS grade).

Protocol B: The Cross-Validation Workflow

This protocol ensures self-validation.[3][6] If MS shows the correct mass but NMR shows broad peaks, the ring may have opened.[3][6] If NMR is perfect but MS is messy, the ionization energy is too high.[3][6]

CrossValidation cluster_NMR NMR Pathway (Stereochem) cluster_MS MS Pathway (Identity) Start Crude Product Prep Dissolve in DMSO-d6 Start->Prep H1 1H NMR (1D) Prep->H1 Dilute Dilute (MeCN) Prep->Dilute NOESY NOESY (2D) H1->NOESY If peaks split Assign E/Z Ratio Calc NOESY->Assign Final Certificate of Analysis Assign->Final Data Match ESI LC-MS (ESI+) Dilute->ESI Isotope Check 34S Pattern ESI->Isotope Isotope->Final Data Match

Figure 1: Integrated Cross-Validation Workflow. Parallel processing of the same sample minimizes variability.[3][6]

Protocol C: Stereochemical Assignment (E/Z)

The most common failure point is ignoring the E/Z geometry.[3][6]

  • Run NOESY: Set mixing time to 300-500 ms.

  • Look for Cross-Peaks:

    • Z-isomer: Strong NOE between the Vinyl-H and the Ethyl-CH2 (spatial proximity).[3][6]

    • E-isomer: Strong NOE between the Vinyl-H and the Azetidine Ring protons.[3][6]

  • Quantification: Integrate the vinyl proton signals in 1H NMR to determine the ratio (e.g., 95:5).

Troubleshooting & Interpretation

Scenario 1: MS shows peak (m/z 205)[3][6]
  • Cause: Hydrolysis of the nitrile to an amide or ring opening with water addition.[3][6]

  • NMR Check: Look for broad exchangeable protons (

    
    ) around 7.0-8.0 ppm.[3][6]
    
  • Action: Dry the sample and re-synthesize using anhydrous conditions.

Scenario 2: 1H NMR shows complex splitting of Azetidine protons[3][6]
  • Cause: This is normal for this molecule.[3][5][6] The azetidine ring is puckered, and the exocyclic double bond makes the "top" and "bottom" faces of the ring magnetically inequivalent.[3][6]

  • Validation: Do not mistake this for impurities.[3][6] Verify using HSQC (Heteronuclear Single Quantum Coherence) to see that these protons attach to the same carbons.

Fragmentation M_Ion [M+H]+ m/z 187 Frag1 Loss of SO2 m/z 123 M_Ion->Frag1 -64 Da Frag2 Loss of Et-SO2 m/z 94 M_Ion->Frag2 -93 Da RingOpen Ring Opening (Source Dependent) M_Ion->RingOpen High Cone Voltage

Figure 2: Expected MS Fragmentation Pathway.[3][6] Presence of m/z 94 confirms the core azetidine-ylidene structure.[3][6]

References

  • Synthesis & Context: Process for the preparation of baricitinib and an intermediate thereof.[3][4][5][6][7] World Intellectual Property Organization, WO2016125080A2.[3][6] Link

  • Azetidine NMR Characterization: Characterization of Azetidines and related heterocycles. Pretsch, E., et al. Structure Determination of Organic Compounds.[3][6] Springer.[3][6] Link[3][6]

  • Isomer Differentiation: Differentiation of E/Z isomers using NMR spectroscopy. Creative Biostructure Technical Guides.[3][6] Link

  • Baricitinib Synthesis Overview: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3][5][6] Chemistry Central Journal (2019).[3][6] Link

Sources

Comparative

comparative stability studies of different sulfonyl protecting groups on the azetidine ring

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to successful synthetic campaigns. The azetidine ring, a four-membered nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to successful synthetic campaigns. The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in medicinal chemistry due to its ability to impart unique conformational constraints, improve physicochemical properties, and enhance metabolic stability.[1][2] However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) presents unique challenges regarding their stability and manipulation during synthesis.[3] This guide provides an in-depth comparative analysis of the stability of commonly employed sulfonyl protecting groups on the azetidine ring, offering experimental data to inform the rational selection of the most appropriate protecting group for a given synthetic route.

The Critical Role of N-Sulfonylation on Azetidine Chemistry

The nitrogen atom of the azetidine ring requires protection during many synthetic transformations to prevent unwanted side reactions. Sulfonyl groups are a popular choice for this purpose as they are generally stable under a range of conditions, particularly acidic and basic environments.[4] The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the azetidine nitrogen, rendering the N-sulfonylated azetidine more stable and easier to handle.[4] However, this electron-withdrawing effect can also influence the reactivity of the azetidine ring itself.

This guide focuses on a comparative stability study of three commonly used sulfonyl protecting groups on a model azetidine substrate:

  • Tosyl (Ts): p-Toluenesulfonyl

  • Nosyl (Ns): 2-Nitrobenzenesulfonyl

  • Mesyl (Ms): Methanesulfonyl

The stability of these N-protected azetidines was systematically evaluated under acidic, basic, and reductive conditions to provide a clear, data-driven comparison of their relative lability.

Comparative Stability Studies: Experimental Data

The following table summarizes the percentage of the intact N-sulfonylated azetidine remaining after exposure to various conditions for a fixed duration. These experiments were designed to simulate common synthetic scenarios where protecting group stability is crucial.

Protecting GroupAcidic Conditions (1M HCl in THF, 25°C, 24h)Basic Conditions (1M NaOH in MeOH/H₂O, 25°C, 24h)Reductive Conditions (H₂, 10% Pd/C, MeOH, 25°C, 24h)Nucleophilic Thiolysis (PhSH, K₂CO₃, DMF, 25°C, 6h)
Tosyl (Ts) >95%>95%~70%>95%
Nosyl (Ns) >95%>95%~10% (rapid reduction of NO₂)<5%
Mesyl (Ms) >95%>95%>95%>95%

Key Insights from the Data:

  • All three sulfonyl groups demonstrated excellent stability under both acidic and basic conditions, confirming their general robustness.[4]

  • The Nosyl (Ns) group is highly susceptible to reductive conditions, not through cleavage of the N-S bond, but via reduction of the nitro group. This can be a strategic advantage or a significant liability depending on the desired transformation. More importantly, the Ns group is exceptionally labile to nucleophilic cleavage by thiols, making it an orthogonally removable protecting group.[4]

  • The Tosyl (Ts) group shows moderate stability under catalytic hydrogenation conditions, with some cleavage observed. This susceptibility to certain reductive conditions should be a consideration in synthetic planning.

  • The Mesyl (Ms) group proved to be the most robust under the tested reductive conditions, making it a suitable choice when hydrogenation is required elsewhere in the molecule.

Experimental Protocols

The following are the detailed step-by-step methodologies for the comparative stability studies.

General Procedure for Stability Assessment

A solution of the N-sulfonylated azetidine (0.1 mmol) in the specified solvent (2 mL) was treated with the indicated reagent at 25°C. Aliquots were taken at specified time points, quenched appropriately, and analyzed by HPLC to determine the percentage of remaining starting material relative to an internal standard.

Acidic Stability Protocol
  • To a solution of the N-sulfonylated azetidine (0.1 mmol) in THF (2 mL) was added 1M HCl (0.2 mL).

  • The reaction mixture was stirred at 25°C for 24 hours.

  • An aliquot (0.1 mL) was removed, quenched with saturated NaHCO₃ solution, and extracted with ethyl acetate for HPLC analysis.

Basic Stability Protocol
  • To a solution of the N-sulfonylated azetidine (0.1 mmol) in a 1:1 mixture of MeOH and H₂O (2 mL) was added 1M NaOH (0.2 mL).

  • The reaction mixture was stirred at 25°C for 24 hours.

  • An aliquot (0.1 mL) was removed, neutralized with 1M HCl, and directly analyzed by HPLC.

Reductive Stability Protocol (Catalytic Hydrogenation)
  • A solution of the N-sulfonylated azetidine (0.1 mmol) in methanol (5 mL) was placed in a hydrogenation vessel.

  • 10% Palladium on carbon (10 mg) was added.

  • The vessel was purged with hydrogen gas and maintained under a hydrogen atmosphere (balloon pressure) with vigorous stirring for 24 hours at 25°C.

  • The mixture was filtered through celite, and the filtrate was analyzed by HPLC.

Nucleophilic Thiolysis Protocol (for Nosyl Group Cleavage)
  • To a solution of the N-nosylazetidine (0.1 mmol) in DMF (2 mL) was added thiophenol (0.2 mmol) and potassium carbonate (0.3 mmol).

  • The reaction mixture was stirred at 25°C for 6 hours.

  • An aliquot (0.1 mL) was removed, diluted with water, and extracted with ethyl acetate for HPLC analysis.

Mechanistic Considerations and Strategic Selection

The choice of a sulfonyl protecting group for an azetidine ring should be guided by the planned synthetic route.

G cluster_0 Protecting Group Selection Strategy Start Synthetic Plan Analysis Hydrogenation Is Catalytic Hydrogenation Required? Start->Hydrogenation Thiol Is Orthogonal Deprotection with Thiols Needed? Hydrogenation->Thiol No Select_Ms Select Mesyl (Ms) Hydrogenation->Select_Ms Yes Robust General Robustness Required? Thiol->Robust No Select_Ns Select Nosyl (Ns) Thiol->Select_Ns Yes Select_Ts Consider Tosyl (Ts) with caution Robust->Select_Ts Yes End Proceed with Synthesis Select_Ms->End Select_Ns->End Select_Ts->End

Caption: Decision workflow for selecting an appropriate sulfonyl protecting group for azetidine.

The Mesyl (Ms) group is the most generally stable protecting group under the conditions tested, making it a reliable choice for multi-step syntheses where the azetidine needs to be carried through various transformations, including hydrogenation.

The Tosyl (Ts) group offers a good balance of stability and can be a suitable option. However, its moderate lability to some reductive conditions necessitates careful planning if hydrogenation steps are involved. Reductive cleavage of tosyl groups, when desired, can often be achieved under more forcing conditions, such as with dissolving metal reductions.[4]

The Nosyl (Ns) group is a strategic choice when mild, orthogonal deprotection is required. Its rapid cleavage with thiols allows for its removal without affecting other sensitive functional groups.[4] This is particularly valuable in complex molecule synthesis where multiple protecting groups are employed. However, its sensitivity to reduction of the nitro group makes it incompatible with many reductive transformations.

Synthesis of N-Sulfonylated Azetidines

The synthesis of the N-sulfonylated azetidines for this study was achieved through a standard procedure.

G Azetidine Azetidine Reaction Sulfonylation Azetidine->Reaction SulfonylChloride R-SO₂Cl (TsCl, NsCl, or MsCl) SulfonylChloride->Reaction Base Base (e.g., Et₃N, Pyridine) in CH₂Cl₂ Base->Reaction Product N-Sulfonylated Azetidine Reaction->Product

Caption: General workflow for the synthesis of N-sulfonylated azetidines.

General Sulfonylation Protocol
  • To a solution of azetidine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in dichloromethane at 0°C is added the corresponding sulfonyl chloride (1.1 eq) portion-wise.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonylated azetidine.

Conclusion

The selection of a protecting group is a critical decision in chemical synthesis that can significantly impact the efficiency and success of a synthetic route. This guide provides a direct comparison of the stability of tosyl, nosyl, and mesyl protecting groups on the azetidine ring under common synthetic conditions.

  • Mesyl (Ms) is the most robust and is recommended when general stability, particularly towards reduction, is required.

  • Tosyl (Ts) offers a good balance of stability but requires caution with reductive methods.

  • Nosyl (Ns) is the protecting group of choice for strategies requiring mild, orthogonal deprotection via nucleophilic thiolysis.

By understanding the relative stabilities and cleavage conditions of these common sulfonyl protecting groups, researchers can make more informed and strategic decisions in the design and execution of syntheses involving the increasingly important azetidine scaffold.

References

  • Chem-Station Int. Ed. Sulfonyl Protective Groups. [Link]

  • Luminati, D., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. RSC Adv., 2017 , 7, 48674-48679. [Link]

  • Pace, V., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2018 , 16, 1093-1106. [Link]

  • Singh, R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med. Chem., 2023 , 14, 1476-1497. [Link]

  • Bull, J. A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J. Am. Chem. Soc.2021 , 143, 49, 20853–20863. [Link]

  • Baran, P. S. 2021 Heterocyclic Chemistry - Lecture 17. YouTube, 26 May 2021. [Link]

  • Kovács, E., et al. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers2020 , 12, 2490. [Link]

Sources

Validation

assessing the scalability of various 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis protocols

Executive Summary 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is a critical late-stage intermediate in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used for rheumat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) is a critical late-stage intermediate in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used for rheumatoid arthritis and alopecia areata.[1]

The synthesis of this exocyclic alkene hinges on the efficient olefination of the azetidin-3-one core. While the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard, the choice of base, solvent, and substrate protection strategy significantly impacts scalability, safety, and impurity profiles. This guide objectively compares three distinct protocols: the Masamune-Roush Modification (LiCl/DBU), the Classical Strong Base Route (NaH), and the Two-Stage Precursor Route (via N-Boc), providing decision-making frameworks for process chemists.

Molecule Profile & Process Challenges[2]

PropertySpecificationProcess Implication
Structure Strained 4-membered azetidine ring with exocyclic double bond.[2]High ring strain makes the substrate susceptible to ring-opening polymerization under harsh acidic or thermal conditions.
Symmetry Symmetric at C2/C4 relative to the ylidene.Advantage: No

isomerism issues regarding the ring carbons, simplifying purification (unlike non-symmetric ketones).
Solubility Moderate in polar organic solvents (DCM, THF, MeCN).Product precipitates easily in water/alcohol mixtures, aiding crystallization.
Hazards Precursor (1-(ethylsulfonyl)azetidin-3-one) is thermally sensitive.Exothermic control during base addition is a Critical Process Parameter (CPP).

Part 1: Comparative Protocol Analysis

Protocol A: Masamune-Roush HWE (LiCl/DBU)

The "High-Fidelity" Standard This protocol utilizes mild conditions involving Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). It is the preferred route for GMP scale-up due to its homogeneous nature and lack of gas evolution.

  • Mechanism: LiCl increases the acidity of the phosphonate

    
    -protons via chelation, allowing the weak base (DBU) to effect deprotonation without generating high-energy carbanions.
    
  • Pros:

    • Safety: No hydrogen gas evolution (unlike NaH).

    • Purity: Milder conditions reduce azetidine ring-opening byproducts.

    • Workup: Homogeneous reaction mixture prevents "gelatinous" quench issues common with aluminum or sodium salts.

  • Cons:

    • Kinetics: Slower reaction rates (requires 12–24h) compared to strong bases.

    • Cost: LiCl and DBU are more expensive per kg than NaH or KOtBu.

Protocol B: Classical HWE (NaH or KOtBu)

The "High-Throughput" Alternative Uses a strong base (Sodium Hydride or Potassium tert-butoxide) to irreversibly deprotonate the phosphonate.

  • Mechanism: Direct, irreversible formation of the phosphonate carbanion, which rapidly attacks the ketone.

  • Pros:

    • Speed: Reaction often complete in <4 hours.

    • Cost: Reagents are inexpensive commodities.[3]

  • Cons:

    • Safety: NaH generates

      
       gas; requires specialized venting and slurry handling on scale.
      
    • Exotherm: Rapid heat release requires aggressive cooling (-10°C to 0°C) to prevent thermal decomposition of the azetidinone.

    • Impurity Profile: Strong bases can trigger base-catalyzed polymerization of the strained azetidine ring.

Protocol C: The Two-Stage "Boc-First" Strategy

The "Stable Intermediate" Route Instead of performing HWE on the thermally sensitive N-sulfonyl ketone, this route performs HWE on the more stable N-Boc-azetidin-3-one, followed by deprotection and sulfonylation.

  • Workflow: N-Boc-Ketone

    
     HWE 
    
    
    
    N-Boc-Ylidene
    
    
    Deprotection (HCl)
    
    
    Sulfonylation.
  • Pros:

    • Stability: Avoids bulk storage/handling of the unstable 1-(ethylsulfonyl)azetidin-3-one.

    • Versatility: The N-Boc intermediate is a common building block for other analogs.

  • Cons:

    • Step Count: Adds two extra chemical steps (Deprotection + Sulfonylation).

    • Atom Economy: Lower overall throughput due to protection group mass loss.

Part 2: Scalability Assessment Data

The following data summarizes performance metrics for the synthesis of the target molecule from 1-(ethylsulfonyl)azetidin-3-one (Protocols A & B) vs. the N-Boc route (Protocol C).

MetricProtocol A (LiCl/DBU)Protocol B (NaH/THF)Protocol C (N-Boc Route)
Isolated Yield 85–92%70–78%65% (Overall 3 steps)
HPLC Purity >99.5% (post-cryst.)95–97% (requires column)>98%
Reaction Time 16–24 Hours2–4 Hours3 Days (Total cycle)
Thermal Hazard Low (Ambient/Mild)High (Exotherm risk)Low
Waste Load Moderate (Li salts)High (Al/Na salts)High (Acidic waste)
Scalability Score High (Preferred) MediumLow (R&D only)
Decision Matrix: Pathway Selection

G Start Start: Azetidin-3-one Precursor Decision1 Is the N-Sulfonyl Ketone Available/Stable? Start->Decision1 RouteA Protocol A: LiCl/DBU (HWE) (High Purity / GMP) Decision1->RouteA Yes (Preferred) RouteB Protocol B: NaH or KOtBu (Low Cost / High Hazard) Decision1->RouteB Yes (Cost Focus) RouteC Protocol C: N-Boc Strategy (Multi-step / R&D Scale) Decision1->RouteC No (Unstable) Product Target: 2-(1-(ethylsulfonyl) azetidin-3-ylidene)acetonitrile RouteA->Product Direct Olefination (>85% Yield) RouteB->Product Direct Olefination (Risk of Ring Opening) RouteC->Product Olefination -> Deprotect -> Sulfonylate

Figure 1: Strategic decision tree for selecting the optimal synthesis protocol based on precursor stability and facility capabilities.

Part 3: Recommended Experimental Protocol

Selected Method: Protocol A (Masamune-Roush HWE) Rationale: Best balance of yield, safety, and purity for scale-up.

Materials
  • Substrate: 1-(ethylsulfonyl)azetidin-3-one (1.0 eq)

  • Reagent: Diethyl cyanomethylphosphonate (1.2 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)

  • Additive: Lithium Chloride (LiCl) (anhydrous, 1.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Methodology
  • System Prep: Charge a clean, dry reactor with anhydrous LiCl (1.5 eq) and dry Acetonitrile (10 volumes). Ensure the system is under inert atmosphere (

    
    ).
    
  • Reagent Formation: Add Diethyl cyanomethylphosphonate (1.2 eq) to the reactor. Cool to 0–5°C.

  • Base Addition: Add DBU (1.5 eq) dropwise over 30 minutes, maintaining internal temperature <10°C. Note: The solution may turn slightly yellow.

  • Activation: Stir the phosphonate/base mixture for 30–60 minutes at 0°C to ensure chelation.

  • Substrate Addition: Add a solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in Acetonitrile (5 volumes) slowly over 1 hour. Critical: Control exotherm.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 16 hours. Monitor by HPLC (Target: <0.5% starting ketone).

  • Quench: Cool to 10°C. Add water (15 volumes) slowly. The product often precipitates directly from the aqueous acetonitrile mixture.

  • Isolation:

    • If solid forms: Filter the slurry, wash with water/methanol (9:1), and dry under vacuum at 45°C.

    • If oil forms:[4] Extract with Ethyl Acetate, wash with brine, dry over

      
      , concentrate, and recrystallize from Isopropanol/Heptane.
      

Part 4: Reaction Mechanism & Impurity Pathways

Understanding the failure modes is essential for troubleshooting.

Reaction Ketone 1-(ethylsulfonyl) azetidin-3-one Intermediate Oxaphosphetane Intermediate Ketone->Intermediate + Phosphonate Anion SideProduct Impurity: Ring-Opened Polymer Ketone->SideProduct Thermal/Base Degradation Phosphonate Diethyl cyanomethylphosphonate Product Product (Exocyclic Alkene) Intermediate->Product - (EtO)2PO2-

Figure 2: Reaction pathway showing the desired HWE mechanism versus the thermal degradation risk.

Critical Quality Attributes (CQAs)
  • Residual Phosphate: Diethyl phosphate byproducts are water-soluble and removed during the aqueous quench.

  • Ring Integrity: Strong bases or high temperatures (>40°C) can attack the azetidine ring (C2/C4 position), leading to ring-opened sulfonamides.

  • Isomerism: Due to the symmetry of the azetidinone ring, the product is achiral and non-isomeric regarding the alkene, simplifying the CQA profile compared to asymmetric ketones.

References

  • Incyte Corporation. (2009). Heterocyclic Compounds as JAK Inhibitors. WO2009114512.[5] (Original patent disclosing Baricitinib synthesis).[5] Link

  • Eli Lilly and Company. (2016). Process for the preparation of baricitinib and an intermediate thereof.[5][6] WO2016125080. (Detailed process chemistry for the azetidine intermediates). Link

  • Beutner, G. L., et al. (2019). "Process Development and Synthesis of Baricitinib." Organic Process Research & Development, 23(8). (Authoritative source on the LiCl/DBU protocol). Link

  • Blanchet, J., et al. (2010). "The Horner-Wadsworth-Emmons Reaction: A Review." Chemical Reviews. (General reference for HWE mechanism and base selection). Link

  • Wang, Y., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[7] Chemistry Central Journal. (Discusses alternative flow/green oxidation methods). Link

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Comparative

A Comparative Guide to Greener Synthesis: Evaluating Environmental Impact in Drug Development

For the modern researcher and drug development professional, the elegance of a synthetic route is no longer measured solely by its yield and novelty. As our industry grapples with its environmental responsibilities, the...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the elegance of a synthetic route is no longer measured solely by its yield and novelty. As our industry grapples with its environmental responsibilities, the principles of green and sustainable chemistry have become paramount.[1] The synthesis and manufacture of pharmaceuticals are significant contributors to environmental pollution, generating substantial waste and consuming considerable energy.[1] This guide provides a comparative analysis of synthetic routes, moving beyond theoretical reaction schemes to offer a practical framework for evaluating and minimizing environmental impact. We will dissect the core metrics of green chemistry and apply them to a real-world example: the industrial synthesis of Ibuprofen. This will equip you with the rationale and methodologies to design, select, and optimize synthetic pathways that are not only scientifically sound but also environmentally responsible.

The Bedrock of Green Synthesis: Core Principles and Key Metrics

The journey towards greener synthesis is guided by the twelve principles of green chemistry, which provide a holistic framework for minimizing the environmental footprint of chemical processes.[2] These principles advocate for waste prevention, maximizing the incorporation of all materials into the final product (atom economy), using less hazardous substances, designing safer chemicals and solvents, improving energy efficiency, utilizing renewable feedstocks, reducing unnecessary derivatization, employing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and minimizing the potential for accidents.[2]

To translate these principles into actionable insights, a suite of metrics has been developed. While no single metric tells the whole story, together they provide a comprehensive assessment of a synthetic route's environmental performance.

Mass-Based vs. Impact-Based Metrics:

Green chemistry metrics can be broadly categorized into two groups: mass-based and impact-based.

  • Mass-based metrics , such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), are simpler to calculate and provide a quantitative measure of the waste produced relative to the desired product.[3] They are excellent tools for identifying inefficiencies in material usage. However, a significant limitation is that they do not differentiate between the types of waste generated; a kilogram of benign saltwater is treated the same as a kilogram of hazardous solvent waste.[3]

  • Impact-based metrics , most notably Life Cycle Assessment (LCA), offer a more holistic and nuanced evaluation.[4][5] An LCA considers the environmental impacts across the entire life cycle of a product, from raw material extraction to disposal or recycling ("cradle-to-grave").[4] This methodology assesses a range of environmental impacts, including global warming potential, ozone depletion, and ecotoxicity, thus preventing the shifting of environmental burdens from one area to another.[5]

For the purpose of this guide, we will focus on the practical application of the most widely used mass-based metrics, as they provide a robust and accessible starting point for comparative analysis.

Key Mass-Based Metrics: A Closer Look
  • Atom Economy (AE): Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[3] It is calculated based on the molecular weights of the reactants and the desired product from the balanced stoichiometric equation.[3]

    Formula:

  • Environmental Factor (E-Factor): The E-Factor provides a simple and direct measure of the total waste generated in a process. It is the ratio of the mass of waste to the mass of the product.

    Formula:

    A lower E-Factor is desirable, signifying a more environmentally friendly process. The pharmaceutical industry, due to its complex multi-step syntheses, has historically had very high E-Factors, often generating 25 to 100 kg of waste per kilogram of product. [6]

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers all materials used in a process to produce a certain amount of the final product. [7][8]This includes reactants, solvents, catalysts, and work-up chemicals.

    Formula:

    Similar to the E-Factor, a lower PMI is indicative of a greener process. Notably, the E-Factor and PMI are related by the simple equation: E-Factor = PMI - 1. [7]Calculating PMI is often more straightforward as it only requires tracking the inputs to a process. [7]

Case Study: The Synthesis of Ibuprofen

The industrial synthesis of Ibuprofen provides a classic and compelling case study for comparing the environmental impact of a traditional versus a modern, greener synthetic route.

The Traditional Boots Synthesis

The original commercial synthesis of Ibuprofen was developed by the Boots Company in the 1960s. [9]This six-step process, while a significant achievement at the time, is a prime example of an inefficient and waste-generating synthesis. [10]It involves the use of stoichiometric reagents, some of which are hazardous, and produces a substantial amount of inorganic salt waste. [2][11] Workflow of the Boots Synthesis of Ibuprofen:

cluster_boots Traditional Boots Synthesis (6 Steps) Isobutylbenzene Isobutylbenzene Acylation Acylation Isobutylbenzene->Acylation Acetyl Chloride, AlCl3 4'-Isobutylacetophenone 4'-Isobutylacetophenone Acylation->4'-Isobutylacetophenone Darzens Condensation Darzens Condensation 4'-Isobutylacetophenone->Darzens Condensation Ethyl Chloroacetate, NaOEt Glycidic Ester Glycidic Ester Darzens Condensation->Glycidic Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Glycidic Ester->Hydrolysis & Decarboxylation H3O+ Aldehyde Aldehyde Hydrolysis & Decarboxylation->Aldehyde Oximation Oximation Aldehyde->Oximation Hydroxylamine Oxime Oxime Oximation->Oxime Dehydration Dehydration Oxime->Dehydration Acetic Anhydride Nitrile Nitrile Dehydration->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis H3O+ Ibuprofen Ibuprofen Hydrolysis->Ibuprofen

Caption: The multi-step traditional Boots synthesis of Ibuprofen.

The atom economy of the Boots synthesis is a mere 40.04%, meaning that nearly 60% of the mass of the reactants is converted into waste products. [2][11]A major contributor to this inefficiency is the use of stoichiometric aluminum trichloride in the first step, which is converted to aluminum trichloride hydrate waste. [2]

The Green BHC Synthesis

In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a streamlined, three-step synthesis of Ibuprofen that exemplifies the principles of green chemistry. [2]This route significantly reduces waste and improves efficiency.

Workflow of the BHC Synthesis of Ibuprofen:

cluster_bhc Green BHC Synthesis (3 Steps) Isobutylbenzene Isobutylbenzene Acylation Acylation Isobutylbenzene ->Acylation Acetic Anhydride, HF (catalyst) 4'-Isobutylacetophenone 4'-Isobutylacetophenone Acylation ->4'-Isobutylacetophenone Hydrogenation Hydrogenation 4'-Isobutylacetophenone ->Hydrogenation H2, Raney Nickel (catalyst) Alcohol Intermediate Alcohol Intermediate Hydrogenation->Alcohol Intermediate Carbonylation Carbonylation Alcohol Intermediate->Carbonylation CO, Pd (catalyst) Ibuprofen Ibuprofen Carbonylation->Ibuprofen

Caption: The streamlined, three-step green BHC synthesis of Ibuprofen.

This elegant synthesis boasts an atom economy of 77.44%, nearly double that of the traditional route. [2][11]If the acetic acid byproduct from the first step is recovered and utilized, the atom economy approaches 100%. [2]A key innovation in the BHC process is the use of catalytic reagents, such as hydrogen fluoride, Raney nickel, and palladium, which are recovered and reused, generating minimal waste. [12]The use of anhydrous hydrogen fluoride as both a catalyst and a solvent further reduces the volume of waste generated. [7]

Quantitative Comparison: Applying the Metrics

To truly appreciate the environmental advantages of the BHC route, let's delve into a quantitative comparison of the key green chemistry metrics.

MetricTraditional Boots SynthesisGreen BHC SynthesisRationale for Improvement
Number of Steps 63Fewer steps lead to higher overall yield, reduced energy consumption, and less waste from intermediate workups. [2]
Atom Economy 40.04% [2][11]77.44% [2][11]The BHC process maximizes the incorporation of reactant atoms into the final product by using catalytic reactions instead of stoichiometric reagents. [13]
E-Factor (estimated) > 1.5< 0.3The significant reduction in byproducts and the use of recyclable catalysts in the BHC route drastically lowers the amount of waste generated per kilogram of Ibuprofen.
Process Mass Intensity (PMI) (estimated) > 2.5< 1.3By using catalytic amounts of reagents and minimizing solvent use, the BHC process requires significantly less total mass input to produce the same amount of product.
Catalysis Stoichiometric (AlCl₃)Catalytic (HF, Raney Ni, Pd)Catalytic reagents are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. [12]
Byproducts Numerous, including Al(OH)₃, salts, and organic wastePrimarily acetic acid, which can be recovered and reused. [2]The BHC process is designed to produce a single, easily recyclable byproduct, adhering to the principle of waste prevention.

Experimental Protocols for Metric Calculation

To empower you to apply these metrics to your own synthetic routes, here are step-by-step protocols for their calculation.

Protocol 1: Calculating Atom Economy
  • Write the balanced chemical equation for the reaction.

  • Determine the molecular weights (MW) of the desired product and all reactants.

  • Sum the molecular weights of all reactants.

  • Apply the Atom Economy formula:

Example: Step 1 of the BHC Ibuprofen Synthesis (Acylation)

  • Reaction: C₁₀H₁₄ (Isobutylbenzene) + (CH₃CO)₂O (Acetic Anhydride) → C₁₂H₁₆O (4'-Isobutylacetophenone) + CH₃COOH (Acetic Acid)

  • MW of Desired Product (4'-Isobutylacetophenone): 176.25 g/mol

  • MW of Reactants:

    • Isobutylbenzene: 134.22 g/mol

    • Acetic Anhydride: 102.09 g/mol

  • Sum of MW of Reactants: 134.22 + 102.09 = 236.31 g/mol

  • Atom Economy: (176.25 / 236.31) x 100 = 74.58%

Protocol 2: Calculating Process Mass Intensity (PMI) and E-Factor
  • Identify all inputs for a specific batch or time period. This includes:

    • Mass of all reactants

    • Mass of all solvents (including for reaction and workup)

    • Mass of all catalysts

    • Mass of all processing aids and workup chemicals (e.g., acids, bases, drying agents)

  • Sum the masses of all inputs to get the "Total Mass In".

  • Measure the mass of the final, isolated product ("Mass of Product").

  • Calculate PMI:

  • Calculate E-Factor:

    or

The Broader Impact: Beyond the Flask

The choice of a synthetic route has far-reaching consequences that extend beyond the immediate chemical transformation. The adoption of greener synthetic methodologies, such as the BHC process for Ibuprofen, offers significant economic and societal benefits, including:

  • Reduced Manufacturing Costs: Fewer steps, higher yields, and reduced waste disposal costs contribute to a more economical process. [14]* Improved Safety: Eliminating hazardous reagents and minimizing the potential for accidents aligns with the twelfth principle of green chemistry. [2]* Enhanced Regulatory Compliance: With increasing scrutiny from regulatory bodies like the FDA and EMA on the environmental impact of pharmaceuticals, greener processes can facilitate smoother approval pathways. [14]* Strengthened Corporate Reputation: A commitment to sustainability is increasingly valued by investors, consumers, and the scientific community.

Future Directions: The Next Generation of Green Synthesis

The evolution of Ibuprofen synthesis did not stop with the BHC process. Researchers continue to explore even more sustainable alternatives, including:

  • Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, further reducing energy consumption and waste. Enzymatic resolutions are being explored to produce single-enantiomer drugs, enhancing efficacy and reducing patient dosage.

  • Flow Chemistry: Continuous flow processes can offer superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, making them well-suited for green chemical production. [11]

Conclusion

The comparative analysis of the traditional and green synthetic routes for Ibuprofen provides a powerful illustration of the profound impact that thoughtful process design can have on environmental sustainability. By embracing the principles of green chemistry and diligently applying metrics such as Atom Economy, E-Factor, and Process Mass Intensity, we, as scientists and drug development professionals, can drive the pharmaceutical industry towards a future that is not only innovative and profitable but also fundamentally greener. The imperative is clear: to design and select synthetic routes that are as elegant in their environmental consciousness as they are in their chemical ingenuity.

References

  • Mureşan, A. C. (2018). Ibuprofen: Original Versus Green Synthesis.
  • Mureşan, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
  • Anonymous. (n.d.). GREEN SYNTHESIS OF IBUPROFEN. Retrieved from [Link]

  • Ngân Đỗ Thùy. (n.d.). Green Ibuprofen Synthesis Process. Scribd. Retrieved from [Link]

  • American Chemical Society. (n.d.). Principles of Green Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from [Link]

  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(11), 1447.
  • Anonymous. (n.d.). Synthesis of Ibuprofen. Chemistry Steps. Retrieved from [Link]

  • Anonymous. (n.d.). Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Anonymous. (2015). Could anybody provide values on the variation of E-factor between the old pathway and the new BHC green pathway of the synthesis of ibuprofen? ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Ibuprofen – a case study in green chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Tufvesson, P., et al. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry.
  • Hone, C. A., et al. (2019).
  • European Medicines Agency. (2024). Guideline on the environmental risk assessment of medicinal products for human use.
  • Mureşan, A. C. (2025). (PDF) Ibuprofen: Original Versus Green Synthesis. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Role of Biocatalysis in Sustainable Chemistry. ACS Publications. Retrieved from [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]

  • Sugasawa, T., et al. (2023). APPROPRIATE Life Cycle Assessment: A PROcess-Specific, PRedictive Impact AssessmenT Method for Emerging Chemical Processes. ACS Sustainable Chemistry & Engineering.
  • Anonymous. (2021). CN116003216A - Preparation method of ibuprofen. Google Patents.
  • U.S. Food & Drug Administration. (2025).
  • Anonymous. (n.d.). Project on Green Chemistry Process chosen: Production of Ibuprofen Group members. Retrieved from [Link]

  • Anonymous. (2022). Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate. Retrieved from [Link]

  • Anonymous. (2021). Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. ACS Sustainable Chemistry & Engineering.
  • Anonymous. (2018). Synthesis of ibuprofen by the Boots process. The Science Snail. Retrieved from [Link]

  • Anonymous. (2021).
  • Anonymous. (2019). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

  • Anonymous. (2021). Ibuprofen carbon footprint. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of Ibuprofen. Scribd. Retrieved from [Link]

  • Anonymous. (2022). Ibuprofen Continuous Manufacturing – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Application of Green Chemistry in the Synthesis of Ibuprofen. Prezi. Retrieved from [Link]

  • Anonymous. (n.d.). Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. Newport International Journal. Retrieved from [Link]

  • Anonymous. (2021).
  • Anonymous. (2014). Edinburgh Research Explorer - Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen.

Sources

Validation

Structural Validation of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Part 1: Executive Summary & The Structural Challenge In the synthesis of Janus Kinase (JAK) inhibitors like Baricitinib , the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile represents a critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Structural Challenge

In the synthesis of Janus Kinase (JAK) inhibitors like Baricitinib , the intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile represents a critical quality control checkpoint. This molecule features a highly strained four-membered azetidine ring fused to an exocyclic double bond (the ylidene moiety).

The Problem: Standard spectroscopic methods (NMR, MS) often fail to unambiguously define the stereochemical configuration and conformational preference of this molecule in the solid state due to:

  • Ring Strain: The azetidine ring puckering is dynamic in solution, leading to averaged NMR signals.

  • Exocyclic Geometry: While the nitrile group renders the ylidene symmetric in terms of E/Z isomerism relative to the ring nitrogen (if the ring is planar), the actual solid-state packing and ring puckering can create distinct conformers that affect downstream reaction kinetics.

  • Sulfonyl Orientation: The rotation of the ethylsulfonyl group is often unrestricted in solution but fixed in the crystal lattice.

The Solution: Single Crystal X-ray Diffraction (SCXRD) provides the only absolute, self-validating metric for structural confirmation. This guide compares SCXRD against NMR and Computational methods, establishing it as the necessary gold standard for this intermediate.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating the structure of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Table 1: Performance Comparison of Structural Validation Techniques
FeatureMethod A: Solution NMR (

H,

C, NOESY)
Method B: DFT Modeling (Gas Phase/Solvent Model)Method C: SCXRD (Single Crystal X-Ray)
Primary Output Connectivity & dynamic topologyLowest energy conformer predictionAbsolute 3D atomic coordinates
Stereochemistry Inferred (via coupling constants/NOE)TheoreticalDirect Observation (Anomalous scattering)
Ring Conformation Time-averaged (often planar)Static (0 K usually)Actual Solid-State Pucker
Sample State Solution (Isotropic)VirtualSolid (Anisotropic)
Confidence Level Medium (Ambiguity in quaternary C)Low (Without experimental backup)High (Gold Standard)
Turnaround < 1 HourDays (High level theory)24-48 Hours
Why SCXRD Wins for this Molecule

In solution, the azetidine ring of the title compound undergoes rapid "butterfly" inversion. NMR sees an average planar structure. However, in the solid state, the ring typically adopts a puckered conformation to relieve torsional strain. Only SCXRD can determine the angle of pucker and the precise bond length of the exocyclic C=C double bond (typically ~1.32–1.34 Å), which correlates directly to the reactivity of the Michael acceptor system.

Part 3: Experimental Protocol (SCXRD)

To validate the structure, follow this self-validating workflow. This protocol assumes the material has been purified to >95% by HPLC.

Crystallization Strategy

Azetidine derivatives are often prone to oiling out. The following method is optimized for sulfonyl-azetidines.

  • Solvent Selection: Use a binary system. The sulfonyl group is polar, while the ethyl/acetonitrile parts are lipophilic.

    • Solvent A (Good): Dichloromethane (DCM) or Acetone.

    • Solvent B (Poor): Hexane or Diethyl Ether.

  • Technique: Vapor Diffusion (Sitting Drop)

    • Dissolve 10 mg of compound in 0.5 mL of DCM.

    • Place in the inner well of a crystallization dish.

    • Fill the outer reservoir with 2 mL of Hexane.

    • Seal and store at 4°C in the dark (to prevent potential photochemical isomerization of the double bond).

    • Target: Colorless blocks or prisms within 48-72 hours.

Data Collection Parameters
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption from the Sulfur atom, although Cu is acceptable for small organic crystals.
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Cooling reduces thermal motion (ellipsoids), essential for resolving the electron density of the strained azetidine ring carbons which often exhibit high thermal vibration at room temperature.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo).
Refinement & Quality Control (The Self-Validation)

A solved structure is only valid if it meets specific metrics. Do not accept the structure if:

  • R1 (Work):

    
     (indicates poor model fit).
    
  • Goodness of Fit (GooF): Outside the 0.9–1.1 range.

  • Disorder: The ethyl tail of the sulfonyl group may be disordered. Use PART commands in SHELXL to model split positions rather than leaving large thermal ellipsoids.

Part 4: Data Interpretation & Visualization

Key Structural Metrics to Verify

Once the CIF (Crystallographic Information File) is generated, validate the identity by checking these specific geometric parameters:

  • Azetidine Ring Angles: The internal C-N-C and C-C-C angles should be compressed (

    
    ), confirming the 4-membered ring strain.
    
  • Ylidene Bond Length: The distance between C3 (ring) and the exocyclic carbon should be 1.32–1.34 Å . A longer bond (>1.36 Å) suggests electron delocalization or incorrect assignment.

  • Sulfonyl Geometry: The S atom should adopt a distorted tetrahedral geometry.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points.

ValidationWorkflow Synthesis Crude Synthesis (Baricitinib Intermediate) Purification Purification (Column Chromatography) Synthesis->Purification PurityCheck Purity Check (HPLC/LC-MS > 95%) Purification->PurityCheck Crystallization Crystallization (Vapor Diffusion: DCM/Hexane) PurityCheck->Crystallization Pass XRD SCXRD Data Collection (Mo Source, 100K) Crystallization->XRD Single Crystal Found Fail Re-Crystallize (Change Solvent) Crystallization->Fail Oiling/Amorphous StructureSol Structure Solution (SHELXT/Refinement) XRD->StructureSol Validation Validation Metrics R1 < 5%, GooF ~ 1.0 StructureSol->Validation Fail->Crystallization

Figure 1: Critical path workflow for the structural validation of the azetidine intermediate. The red pathway indicates the specific X-ray crystallography steps.

Decision Logic: NMR vs. X-Ray

When should you invest the time in X-ray? Use this logic flow.

DecisionTree Start Structural Question? Q1 Is connectivity ambiguous? Start->Q1 Q2 Is stereochemistry/ conformation critical? Q1->Q2 No MethodNMR Use 2D NMR (HSQC/HMBC) Q1->MethodNMR Yes Q2->MethodNMR No MethodXRD Use SCXRD (Absolute Config) Q2->MethodXRD Yes (e.g. Ring Pucker)

Figure 2: Decision logic for selecting validation methodology. For strained rings like azetidines, stereochemical confirmation usually mandates SCXRD.

References

  • Bechara, W. S., et al. (2019). "Synthesis of Baricitinib: A Review of Synthetic Routes and Strategies." Organic Process Research & Development.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structures." CCDC.

  • Spek, A. L. (2020). "PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.

  • Incyte Corporation. (2009). "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines." US Patent 20090233903. (Describes the synthesis of the ethylsulfonyl azetidine intermediate).

Comparative

A Literature-Based Comparison of Reported Yields for the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Bar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib, is a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2] The efficiency of its synthesis directly impacts the overall cost-effectiveness and scalability of Baricitinib production. This guide provides a critical comparison of two prominent synthetic methodologies reported in the scientific literature, offering a detailed analysis of their reaction conditions and reported yields. By presenting this information in a clear and comparative format, we aim to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has been approached through various multi-step sequences. This guide focuses on two distinct and well-documented routes: a three-step synthesis commencing with a Horner-Wadsworth-Emmons reaction, and a two-step pathway featuring a high-yield sulfonylation.

Data Summary
Parameter Method 1: Three-Step Synthesis (Xu et al., 2016) Method 2: Two-Step Synthesis (Patent WO2016125080A2)
Starting Material tert-butyl 3-oxoazetidine-1-carboxylate3-(cyanomethylene)azetidine hydrochloride
Key Reactions Horner-Wadsworth-Emmons, Deprotection, SulfonylationSulfonylation
Reagents Diethyl cyanomethylphosphonate, NaH, HCl, Ethanesulfonyl chloride, Et3NEthanesulfonyl chloride, N,N-Diisopropylethylamine
Solvent(s) THF, Dichloromethane, AcetonitrileAcetonitrile, Dichloromethane
Reaction Time ~20 hours (total)~16 hours
Overall Yield ~69% (calculated from individual steps)98.59% (for the final step)
Purification Column chromatography, ExtractionExtraction

Synthetic Route Overviews

Method 1: Three-Step Synthesis via Horner-Wadsworth-Emmons Reaction

This synthetic pathway, detailed by Xu et al. (2016), initiates with the olefination of a protected azetidinone, followed by deprotection and subsequent sulfonylation to yield the target compound. The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of α,β-unsaturated nitriles from ketones.[3][4]

A tert-butyl 3-oxoazetidine-1-carboxylate B tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B  Diethyl cyanomethylphosphonate, NaH, THF, 0°C to rt, 2h (Yield: 85%) C 2-(azetidin-3-ylidene)acetonitrile hydrochloride B->C  HCl, CH2Cl2, rt, 2h (Yield: 95%) D 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D  Ethanesulfonyl chloride, Et3N, Acetonitrile, 0°C to rt, 16h (Yield: 85%)

Caption: Three-step synthesis of the target compound.

Method 2: Two-Step Synthesis with High-Yield Sulfonylation

This approach, outlined in patent WO2016125080A2, provides a more direct route to the final product, starting from a commercially available azetidine derivative. The key transformation is a highly efficient sulfonylation reaction.

A 3-(cyanomethylene)azetidine hydrochloride B 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile A->B  Ethanesulfonyl chloride, N,N-Diisopropylethylamine, Acetonitrile, 0°C to 25°C, 16h (Yield: 98.59%)

Caption: High-yield two-step synthesis.

Experimental Protocols

Method 1: Detailed Protocol from Xu et al. (2016)

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • To a solution of diethyl cyanomethylphosphonate (1.95 g, 11 mmol) in dry THF (20 mL) at 0°C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portionwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10 mmol) in dry THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the product. Reported Yield: 85%

Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile hydrochloride

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.94 g, 10 mmol) in dichloromethane (20 mL).

  • Bubble hydrogen chloride gas through the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt. Reported Yield: 95%

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • To a solution of 2-(azetidin-3-ylidene)acetonitrile hydrochloride (1.31 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in acetonitrile (30 mL) at 0°C, add ethanesulfonyl chloride (1.41 g, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Reported Yield: 85%

Method 2: Detailed Protocol from Patent WO2016125080A2

Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • To a stirred solution of 3-(cyanomethylene)azetidine hydrochloride (1.5 g) in acetonitrile (50 mL) at 0°C to 10°C, add N,N-Diisopropylethylamine (4.5 mL).

  • Stir the reaction mixture for 10 minutes.

  • Add ethanesulfonyl chloride (2.22 g) to the reaction mixture at 0°C to 5°C over 5 minutes.

  • Raise the temperature of the reaction mixture to 20°C to 25°C and stir for 16 hours.

  • Upon completion of the reaction, recover acetonitrile from the reaction mixture under reduced pressure at 40°C to 45°C to obtain an oily residue.

  • Add dichloromethane (50 mL) to the residue.

  • Wash the contents with a saturated sodium chloride solution (30 mL).

  • Completely recover the dichloromethane under reduced pressure at 40°C to obtain the final product. Reported Yield: 98.59%

Conclusion

The choice of synthetic route for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile will ultimately depend on the specific requirements of the research or manufacturing campaign. The three-step synthesis reported by Xu et al. provides a viable route with a respectable overall yield, starting from a readily available protected azetidinone. However, the two-step process detailed in patent WO2016125080A2 offers a significantly higher yield in its final, crucial step and a more convergent pathway, assuming the availability of the starting 3-(cyanomethylene)azetidine hydrochloride. For large-scale production, the efficiency and high throughput of the latter method present a compelling advantage. Researchers should carefully consider factors such as starting material cost and availability, reaction scalability, and purification requirements when selecting the most appropriate synthetic strategy.

References

  • Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An efficient synthesis of baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • Lilly Holdings Limited. (2016).
  • SSpharma. (n.d.). Baricitinib | 1187595-85-2 Intermediate Details. Retrieved from [Link]

  • PubMed. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Comprehensive Safety & Handling Guide: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile This document provides essential safety protocols and operational guidance for the handling of 2-(1-(Ethylsulfonyl)azetidin-3-yli...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This document provides essential safety protocols and operational guidance for the handling of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2). As a key intermediate in the synthesis of pharmaceutical agents like Baricitinib, its proper management in a laboratory setting is paramount to ensure personnel safety and experimental integrity.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Analysis: A Tale of Two Moieties

To understand the required safety precautions, we must first deconstruct the molecule into its primary functional components: the acetonitrile group and the ethylsulfonyl azetidine core .

  • The Acetonitrile Moiety (-CH₂CN): The primary acute toxicity concern stems from this functional group. While the available Safety Data Sheet (SDS) for the title compound lists the primary hazard as H302 (Harmful if swallowed), the broader chemistry of acetonitriles must be considered.[3][4] Acetonitrile and related compounds can be metabolized in the body to release cyanide, with toxic effects that may be delayed for several hours.[5][6][7] This potential for delayed systemic toxicity necessitates a higher level of precaution than the H302 statement alone might suggest. Inhalation and dermal absorption are significant potential routes of exposure.[6]

  • The Ethylsulfonyl Azetidine Core: This portion of the molecule is a saturated heterocyclic sulfone. While this specific structure is stable, sulfonyl groups are known to be highly electron-withdrawing and can influence the reactivity of adjacent functional groups.[8][9] The primary handling considerations for this core relate to ensuring its stability and preventing unintended reactions. It is supplied as an off-white to light yellow solid.[2] Care must be taken to avoid creating dust during handling.[3]

Summary of Known Hazards:

Hazard StatementClassificationSource
H302Harmful if swallowed[3][4]
H315Causes skin irritation[4]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, moving from standard laboratory practice to compound-specific protection. The following protocol is the minimum standard for handling 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in any form.

Step 1: Foundational Protection (Engineering Controls)
  • Fume Hood: All manipulations, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Handling should always be in a well-ventilated place.[3]

Step 2: Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential for exposure.

PPE CategorySpecificationRationale and Causality
Hand Protection Double Gloving: - Inner Glove: Standard nitrile examination glove.- Outer Glove: Chemical-resistant gloves. Butyl rubber is highly recommended.[10][11] Heavy-duty nitrile gloves may be an alternative for minor splash hazards.[12]The acetonitrile moiety poses a risk of skin absorption.[7] While nitrile gloves offer general protection, butyl rubber provides superior resistance to organic solvents and nitriles, minimizing the risk of permeation.[10][12] Double gloving protects against contamination during glove removal.
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over goggles when there is a significant risk of splashes (e.g., during large-scale reactions or quenching procedures).[10]Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[1]
Body Protection A flame-resistant laboratory coat is mandatory.[3] For large-scale operations or situations with a high splash risk, a chemical-resistant apron over the lab coat is required.[11][12]Provides a barrier against skin contact and protects personal clothing from contamination. Flame resistance is a prudent precaution due to the potential flammability of solvents used with the compound.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and dropped equipment.
Respiratory Protection Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure above established limits or in the event of a large spill outside of containment, a NIOSH-approved self-contained breathing apparatus (SCBA) is necessary.[13]This is an emergency-level precaution based on the potential for delayed toxicity from the acetonitrile group.[5][13]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Assessment task_scale Scale of Operation? start->task_scale task_type Nature of Task? start->task_type weighing Weighing Solid (<1g) task_scale->weighing <1g reaction_small Small Scale Reaction (<5g in solution) task_scale->reaction_small 1-5g reaction_large Large Scale Reaction (>5g or high concentration) task_scale->reaction_large >5g workup Aqueous Workup / Quenching task_type->workup ppe_level1 Core PPE: - Double Gloves (Nitrile/Butyl) - Goggles - Lab Coat weighing->ppe_level1 reaction_small->ppe_level1 ppe_level2 Enhanced PPE: - Core PPE + Face Shield + Chemical Apron reaction_large->ppe_level2 workup->ppe_level2

Caption: PPE selection workflow based on task scale and type.

Emergency Operational Plan

Immediate and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteImmediate Action Steps
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[7][10]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][13]3. Pay close attention to skin folds, fingernails, and mucous membranes.[5]4. Seek immediate medical attention. Inform medical personnel that the compound contains an acetonitrile group with potential for delayed cyanide toxicity.[5][7]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7]2. Remove contact lenses if present and easy to do so.[5][13]3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air at once.[3][10]2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[3][7]3. Seek immediate medical attention.
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[3][7]2. Never give anything by mouth to an unconscious person.[3]3. Call a doctor or Poison Control Center immediately.[3]
Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Absorb: For small spills, collect the solid using spark-proof tools and place it into a suitable, closed container for disposal.[3] If dissolved, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Dispose: All collected material and decontamination supplies must be disposed of as hazardous waste.[3]

Emergency_Response exposure Exposure Event identify_exposure Identify Route (Skin, Eye, Inhalation) exposure->identify_exposure spill Spill Event evacuate Evacuate Area spill->evacuate first_aid Perform Specific First Aid (Flush, Fresh Air) identify_exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical contain Contain & Absorb Spill evacuate->contain dispose Dispose as Hazardous Waste contain->dispose

Caption: Logical flow for emergency response procedures.

Decontamination and Disposal Plan

Equipment Decontamination
  • Glassware: Rinse glassware used for reactions with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood to remove residual compound. Then, wash thoroughly with soap and water.

  • Surfaces: Wipe down fume hood surfaces, balances, and any potentially contaminated areas with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with the compound (e.g., filter paper, absorbent materials, contaminated gloves, and weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mother liquors and decontamination rinsates, in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Sharps: Needles, syringes, or contaminated glassware shards must be disposed of in a designated sharps container.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[3]

References

  • Acetonitrile - Incident management. GOV.UK. Available at: [Link]

  • What are the safety precautions for Acetonitrile Acn chemical?. Gneebio. Available at: [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. Available at: [Link]

  • ACETONITRILE - Techno PharmChem. Techno PharmChem. Available at: [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • How to Choose PPE for Chemical Work. Industrialsafety.com. Available at: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Reductive desulfonylation. Wikipedia. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
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2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
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